molecular formula C15H28O4 B1460352 11-(tert-Butoxy)-11-oxoundecanoic acid CAS No. 1789702-17-5

11-(tert-Butoxy)-11-oxoundecanoic acid

Cat. No.: B1460352
CAS No.: 1789702-17-5
M. Wt: 272.38 g/mol
InChI Key: YRFCVNPOJBZVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(tert-Butoxy)-11-oxoundecanoic acid is a useful research compound. Its molecular formula is C15H28O4 and its molecular weight is 272.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-[(2-methylpropan-2-yl)oxy]-11-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-15(2,3)19-14(18)12-10-8-6-4-5-7-9-11-13(16)17/h4-12H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFCVNPOJBZVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

11-(tert-butoxy)-11-oxoundecanoic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 11-(tert-butoxy)-11-oxoundecanoic Acid

This guide provides a detailed exploration of the synthetic protocols for preparing this compound, a crucial bifunctional molecule widely employed in pharmaceutical research and drug development. As a linker molecule, its unique structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, offers significant versatility in the construction of complex therapeutic agents such as Proteolysis-Targeting Chimeras (PROTACs)[1][2] and other targeted drug conjugates.

The primary challenge in synthesizing this molecule lies in the selective mono-esterification of the symmetrical precursor, undecanedioic acid[3][4][5]. This guide will detail two primary methodologies: a highly selective, modern approach and a more classical, though less efficient, alternative. We will delve into the mechanistic rationale behind each method, provide step-by-step protocols, and discuss critical purification and characterization techniques.

Strategic Overview: The Challenge of Selectivity

The synthesis of a mono-ester from a symmetric dicarboxylic acid like undecanedioic acid is complicated by the statistical formation of a product mixture containing the starting diacid, the desired monoester, and the undesired diester. Achieving a high yield of the monoester requires a strategy that can differentiate between the two chemically identical carboxylic acid groups.

Two principal strategies are effective:

  • Kinetic Differentiation using a Shielding Agent: This modern approach utilizes a reagent that reversibly interacts with one carboxyl group, sterically or electronically shielding it from the esterifying agent. This allows the second carboxyl group to react selectively.

  • Stoichiometric Control: The classical approach involves using a limited amount of the esterifying agent. However, this typically leads to a statistical mixture of products, necessitating challenging purification.

This guide will focus on a protocol representing the first strategy due to its superior selectivity and yield, while also presenting the second as a common alternative.

Method 1: Selective Direct Mono-tert-Butylation via LiCl-Driven Shielding

A recently developed and highly effective one-step method utilizes trifluoroacetic anhydride (TFAA) as an activating agent in the presence of lithium chloride (LiCl) to achieve remarkable selectivity for mono-esterification[6][7]. This protocol is advantageous due to its high selectivity, which simplifies purification and improves overall yield.

Mechanistic Insight: The Role of LiCl

The success of this method hinges on the function of LiCl. Mechanistic studies suggest that the lithium cation (Li⁺) coordinates with one of the terminal carboxylic acid groups of undecanedioic acid. This interaction forms a salt and effectively "shields" that group from reacting with the activated intermediate. The other, uncoordinated carboxylic acid group is then free to be activated by TFAA and subsequently esterified by tert-butanol. This LiCl-driven shielding critically enhances the selectivity for monoester formation over the undesired diester[6][7].

Experimental Protocol

Materials:

  • Undecanedioic acid (1.0 eq)

  • Lithium chloride (LiCl) (1.0 - 1.2 eq)

  • Trifluoroacetic anhydride (TFAA) (1.5 - 2.0 eq)

  • tert-Butanol (t-BuOH) (≥10 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add undecanedioic acid and lithium chloride.

  • Solvent Addition: Add anhydrous THF to the flask and stir the suspension.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred suspension. The formation of a mixed anhydride intermediate occurs at the unshielded carboxyl group.

  • Esterification: Add tert-butanol to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Method 2: Classical Esterification with Di-tert-butyl Dicarbonate (Boc₂O)

A more traditional approach involves the reaction of the dicarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP)[8]. While straightforward, this method generally produces a mixture of monoester, diester, and unreacted diacid, making purification essential and often challenging.

Mechanistic Insight: The Role of Boc₂O and DMAP

In this reaction, DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive intermediate. This intermediate then acylates one of the carboxylic acid groups of undecanedioic acid, forming a mixed anhydride. This activated carboxyl group is subsequently attacked by tert-butanol (which can be used as a solvent or co-reagent) to form the tert-butyl ester. The lack of a shielding mechanism means that the reaction is governed by stoichiometry, often leading to a statistical product distribution.

Experimental Protocol

Materials:

  • Undecanedioic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq, catalytic)

  • tert-Butanol (as solvent or co-solvent with Toluene)[8]

  • Toluene (if used as co-solvent)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve undecanedioic acid, di-tert-butyl dicarbonate, and DMAP in tert-butanol and/or toluene[8].

  • Reaction Conditions: Heat the mixture to reflux and stir overnight. The progress can be monitored by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a dilute HCl solution to remove DMAP. Follow with washes of water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product, a mixture of diacid, monoester, and diester, requires careful purification. This is typically achieved by flash column chromatography on silica gel. An alternative is to perform a basic extraction to remove the acidic starting material, followed by chromatography to separate the monoester from the non-polar diester.

Data Summary and Comparison

ParameterMethod 1 (LiCl/TFAA)Method 2 (Boc₂O/DMAP)
Key Reagents Undecanedioic acid, LiCl, TFAA, t-BuOHUndecanedioic acid, Boc₂O, DMAP, t-BuOH
Selectivity High for mono-esterLow; statistical mixture
Reaction Conditions 0 °C to room temperatureReflux
Typical Reaction Time 12-24 hours12-18 hours
Purification Simplified due to high selectivityChallenging; requires careful chromatography
Expected Yield Good to excellentModerate (after purification)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Undecanedioic Acid Reaction Selective Mono-esterification (e.g., LiCl/TFAA Method) Start->Reaction Crude Crude Product Mixture (Monoester, Diacid, Diester) Reaction->Crude Workup Aqueous Workup (Extraction & Washing) Crude->Workup Quench & Extract Concentration Solvent Removal Workup->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Pure_Product Pure 11-(tert-butoxy)-11- oxoundecanoic acid Chromatography->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: General workflow for synthesis and purification.

Safety Precautions

  • Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reactions under Inert Atmosphere: Both protocols benefit from being conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture, particularly when using reactive anhydrides.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

For researchers and drug development professionals requiring an efficient and high-yielding synthesis of this compound, the LiCl-driven direct mono-esterification method is highly recommended. Its superior selectivity simplifies the purification process and provides a more robust and scalable route to this valuable bifunctional linker. While the classical Boc₂O/DMAP method is a viable alternative, it necessitates more rigorous purification to isolate the desired product from a complex mixture.

References

11-(tert-butoxy)-11-oxoundecanoic acid NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectrum Analysis of 11-(tert-butoxy)-11-oxoundecanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 1789702-17-5).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document delves into the principles and practical application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy for the complete structural elucidation of this bifunctional molecule. The guide emphasizes the causality behind experimental choices, provides validated protocols, and offers a detailed interpretation of spectral data, establishing a robust framework for the characterization of long-chain aliphatic compounds in a research and development setting.

Introduction: The Structural Significance of a Bifunctional Linker

This compound is a hetero-bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester. This structure makes it a valuable linker in chemical synthesis, particularly in drug development for creating more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).[4][5] The carboxylic acid provides a reactive handle for conjugation, while the tert-butyl ester serves as a protecting group for the other terminus, allowing for controlled, sequential reactions.

Given its role as a molecular building block, unambiguous structural verification is paramount. NMR spectroscopy is the gold standard for such characterization, providing precise information on the atomic connectivity and chemical environment of the molecule.[6] This guide will walk through a multi-faceted NMR analysis, demonstrating how a combination of experiments can lead to the complete and confident assignment of all proton and carbon signals.

Foundational Principles: A Primer on NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these levels. The precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus.[7] This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR analysis, allowing us to differentiate between chemically distinct nuclei within a molecule.[8][9]

Another critical parameter is spin-spin coupling , or J-coupling, which arises from the interaction of neighboring nuclear spins through the intervening chemical bonds.[7][9][10] This interaction causes NMR signals to split into multiplets (e.g., doublets, triplets), providing direct evidence of atomic connectivity. The magnitude of this splitting is the coupling constant (J) , measured in Hertz (Hz).[11]

Experimental Design and Protocol

The quality of NMR data is profoundly dependent on meticulous sample preparation.[12][13] The following protocol is a self-validating system designed to produce high-resolution spectra suitable for detailed analysis.

Step-by-Step Sample Preparation Protocol
  • Material & Solvent Selection:

    • Weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio.[13][14]

    • Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve many organic compounds and its relatively simple residual solvent signal. Ensure the solvent is dry and stored over molecular sieves to minimize water contamination.[15]

  • Dissolution:

    • In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[15][16]

    • Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[13]

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[12]

    • Filter the sample solution through the pipette directly into a clean, dry, unscratched 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and broaden spectral lines.[12][15]

  • Finalization:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[15]

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or 500 MHz spectrometer is recommended for good signal dispersion.

  • ¹H NMR: 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR: 1024-2048 scans, relaxation delay of 2 seconds, broadband proton decoupling.

  • DEPT-135: 256-512 scans.

  • 2D Experiments (COSY, HSQC): 2-4 scans per increment, 256 increments in the indirect dimension.

Analysis Workflow

A logical and systematic workflow is essential for accurate spectral interpretation. The process begins with basic 1D experiments to identify all signals and progresses to more advanced 2D techniques to confirm the assignments and establish connectivity.

G cluster_prep Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_final Conclusion SamplePrep Sample Preparation H1_NMR Acquire ¹H NMR (Signal Integration & Multiplicity) SamplePrep->H1_NMR C13_NMR Acquire ¹³C{¹H} NMR (Broadband Decoupled) H1_NMR->C13_NMR DEPT135 Acquire DEPT-135 (Distinguish CH, CH₂, CH₃) C13_NMR->DEPT135 COSY Acquire ¹H-¹H COSY (H-H Connectivity) DEPT135->COSY HSQC Acquire ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Assignment Final Structure Confirmation & Signal Assignment HSQC->Assignment

Caption: A typical workflow for complete NMR-based structure elucidation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

G mol HO(O)C - CH₂(a) - CH₂(b) - (CH₂)₇(c) - CH₂(d) - C(O)O - C(e)(CH₃)₃(f)

Caption: Labeled structure of this compound.

  • δ ~11-12 ppm (1H, broad singlet): Carboxylic Acid Proton (-COOH) This signal appears far downfield due to the strong deshielding effect of the electronegative oxygen atoms and its acidic nature. It often appears as a broad singlet because of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[8]

  • δ ~2.35 ppm (2H, triplet, J ≈ 7.5 Hz): Methylene 'a' (α to -COOH) This triplet corresponds to the two protons on the carbon adjacent to the carboxylic acid. It is deshielded by the carbonyl group. The signal is split into a triplet because of coupling to the two neighboring protons on methylene 'b' (n+1 rule, 2+1=3).[9]

  • δ ~2.20 ppm (2H, triplet, J ≈ 7.5 Hz): Methylene 'd' (α to -COO-) This signal represents the protons on the carbon adjacent to the tert-butyl ester. Its chemical shift is slightly upfield compared to methylene 'a' as the ester group is slightly less electron-withdrawing than the carboxylic acid. It also appears as a triplet due to coupling with its neighboring CH₂ group.

  • δ ~1.62 ppm (4H, multiplet): Methylene 'b' and other β-protons This multiplet arises from the methylene groups beta to both carbonyl functions. These protons are less deshielded than the alpha protons. The signal is a complex multiplet due to coupling with protons on both adjacent carbons.

  • δ ~1.45 ppm (9H, singlet): Methyls 'f' (-C(CH₃)₃) This very strong singlet, integrating to nine protons, is the characteristic signal for the tert-butyl group. All nine protons are chemically equivalent and have no neighboring protons to couple with, hence they appear as a sharp singlet.

  • δ ~1.2-1.4 ppm (~10H, broad multiplet): Methylene 'c' (-(CH₂)₅-) This large, often poorly resolved signal represents the protons of the central part of the long aliphatic chain. Their chemical environments are very similar, causing their signals to overlap significantly. This signal will also overlap with the strong tert-butyl singlet.

¹³C NMR and DEPT-135 Spectrum Analysis

The broadband proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The DEPT-135 experiment is then used to differentiate carbon types.[17] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[18][19][20] Quaternary carbons (like C=O and the central carbon of the tert-butyl group) do not appear in DEPT spectra.[17]

  • δ ~179 ppm (Quaternary C): Carboxylic Acid Carbonyl (-COOH) This signal is in the characteristic downfield region for carboxylic acid carbons. It will be present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum.

  • δ ~174 ppm (Quaternary C): Ester Carbonyl (-COO-) The ester carbonyl carbon appears slightly upfield from the carboxylic acid carbon. It is also absent in the DEPT-135 spectrum.

  • δ ~80 ppm (Quaternary C): Tert-butyl Quaternary Carbon ('e', -C(CH₃)₃) This signal corresponds to the central quaternary carbon of the tert-butyl group, deshielded by the adjacent ester oxygen. It will be absent in the DEPT-135 spectrum.

  • δ ~34.4 ppm (CH₂): Methylene 'a' (α to -COOH) This signal will appear as a negative peak in the DEPT-135 spectrum.

  • δ ~34.1 ppm (CH₂): Methylene 'd' (α to -COO-) Also a negative peak in the DEPT-135 spectrum, its chemical shift is very close to that of carbon 'a'.

  • δ ~29 ppm (Multiple CH₂): Central Aliphatic Chain ('c') Several overlapping signals appear in this region, corresponding to the carbons of the long methylene chain. All of these will be negative peaks in the DEPT-135 spectrum.

  • δ ~28.1 ppm (CH₃): Tert-butyl Methyl Carbons ('f', -C(CH₃)₃) This signal corresponds to the three equivalent methyl carbons of the tert-butyl group. It will appear as a strong, positive peak in the DEPT-135 spectrum.

  • δ ~25-26 ppm (Multiple CH₂): β-Carbons The carbons beta to the carbonyl groups will appear in this region as negative peaks in the DEPT-135 spectrum.

2D NMR for Unambiguous Assignment

While 1D spectra provide the primary data, 2D NMR experiments are essential for confirming connectivity and resolving ambiguities, especially in molecules with overlapping signals.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, revealing the H-H connectivity network.[21][22] A cross-peak in a COSY spectrum indicates that the protons at the corresponding chemical shifts on the horizontal and vertical axes are coupled.[23][24][25]

  • A cross-peak will be observed between the triplet at ~2.35 ppm ('a') and the multiplet at ~1.62 ppm ('b'), confirming their adjacency.

  • Similarly, a cross-peak will connect the triplet at ~2.20 ppm ('d') to the multiplet region around ~1.62 ppm.

  • A chain of cross-peaks will connect the signals of the entire aliphatic backbone, confirming the -(CH₂)₉- chain.

  • The tert-butyl singlet (~1.45 ppm) and the carboxylic acid proton (~11-12 ppm) will show no cross-peaks, as they have no protons to couple with.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to, providing definitive C-H assignments.[26][27] Each cross-peak in the 2D spectrum correlates a proton signal on one axis with a carbon signal on the other.[28][29][30]

  • A cross-peak will correlate the proton singlet at δ ~1.45 ppm with the carbon signal at δ ~28.1 ppm, unambiguously assigning these signals to the tert-butyl group.

  • A cross-peak will link the proton triplet at δ ~2.35 ppm to the carbon signal at δ ~34.4 ppm, confirming the assignment of the -CH₂-COOH group.

  • The HSQC spectrum is invaluable for assigning the individual signals within the crowded aliphatic regions of both the ¹H and ¹³C spectra.

Summary of Spectral Data

The following tables summarize the expected and assigned NMR data for this compound in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Label Chemical Shift (δ ppm) Multiplicity Integration Assignment
- ~11.5 br s 1H -COOH
a ~2.35 t 2H HOOC-CH₂ -
d ~2.20 t 2H -CH₂ -COO-tBu
b, etc ~1.62 m 4H HOOC-CH₂-CH₂ - & -CH₂ -CH₂-COO-tBu
f ~1.45 s 9H -C(CH₃ )₃

| c | ~1.30 | m | ~10H | -(CH₂ )₅- (central chain) |

Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Label Chemical Shift (δ ppm) Carbon Type DEPT-135 Phase Assignment
- ~179 C Absent -C OOH
- ~174 C Absent -C OO-tBu
e ~80 C Absent -C (CH₃)₃
a ~34.4 CH₂ Negative HOOC-C H₂-
d ~34.1 CH₂ Negative -C H₂-COO-tBu
c ~29 (multiple) CH₂ Negative -(C H₂)₇- (chain)
f ~28.1 CH₃ Positive -C(C H₃)₃

| b, etc| ~25-26 (multiple) | CH₂ | Negative | β-carbons to C=O |

Conclusion

Through a systematic application of 1D and 2D NMR techniques, every proton and carbon signal in this compound can be confidently assigned. The combination of ¹H NMR for proton environment and connectivity, ¹³C NMR for the carbon backbone, DEPT-135 for carbon multiplicity, COSY for H-H correlations, and HSQC for direct C-H correlations provides a comprehensive and unambiguous structural verification. This rigorous analytical approach is indispensable for ensuring the quality and identity of critical reagents used in research and drug development.

References

Material safety data sheet for 11-(tert-butoxy)-11-oxoundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Strategic Application of 11-(tert-butoxy)-11-oxoundecanoic Acid in Advanced Synthesis

This guide provides an in-depth exploration of this compound (CAS No. 1789702-17-5), a bifunctional molecule increasingly recognized for its utility in drug development and complex organic synthesis. Moving beyond a standard safety data sheet, this document synthesizes critical safety and handling protocols with field-proven insights into its chemical behavior and strategic applications, particularly as a linker in novel therapeutic modalities.

Core Molecular Profile and Physicochemical Properties

This compound is a C15 aliphatic carboxylic acid featuring a tert-butyl ester on the omega-end. This unique structure, with a terminal carboxylic acid and a sterically hindered ester, dictates its reactivity and makes it a valuable building block.[1][2]

Rationale for Use: The long aliphatic chain provides spacing and flexibility, while the two distinct terminal functionalities allow for orthogonal chemical modifications. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, stable to a wide range of reagents but selectively removable under acidic conditions.[3] This profile is highly advantageous in multi-step syntheses, such as in the construction of Proteolysis-Targeting Chimeras (PROTACs) where precise, sequential bond formation is critical.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1789702-17-5[1][2][5]
Molecular Formula C₁₅H₂₈O₄[1][5]
Molecular Weight 272.38 g/mol [1][2][5]
Appearance Colorless to light yellow liquid or solid[5]
Solubility Soluble in organic solvents such as ethanol and xylene.[5] Insoluble in water.[6]
Predicted Boiling Point 374.5 ± 15.0 °C[5]
Predicted Density 0.993 ± 0.06 g/cm³[5]
Predicted pKa 4.78 ± 0.10[5]

Hazard Identification and Mechanistic Safety

  • Skin and Eye Irritation: Long-chain carboxylic acids can cause skin and eye irritation upon direct contact. The compound should be handled with appropriate personal protective equipment (PPE). The warning is to "avoid contact with skin and eyes".[5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5][7] It is crucial to work in a well-ventilated area or under a chemical fume hood.[5]

  • Reactivity Hazards: This compound is incompatible with strong oxidizing agents.[5] The carboxylic acid moiety can react exothermically with bases. The tert-butyl ester is sensitive to strong acids, which will cleave it to release isobutylene, a flammable gas.[3][8]

Laboratory Handling and Storage Protocols: A Self-Validating System

Adherence to stringent handling and storage protocols is critical for ensuring both user safety and reagent integrity.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, an apron and face shield should be used.

Engineering Controls:

  • Work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

  • An emergency eyewash station and safety shower must be readily accessible.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][10]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect from moisture.

Spill & Disposal Procedures:

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Collect the material into a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Application in Drug Development: Synthesis of a PROTAC Linker

This compound is an exemplary aliphatic linker, frequently used in the synthesis of PROTACs.[4] Its length allows it to bridge a target-binding ligand and an E3 ligase-binding ligand effectively, while its termini provide handles for conjugation.

The following protocol details the activation of the carboxylic acid for subsequent amide bond formation.

Experimental Protocol: Carboxylic Acid Activation for Amide Coupling

Objective: To activate the terminal carboxylic acid of this compound as an N-hydroxysuccinimide (NHS) ester, preparing it for reaction with a primary amine on a target-binding molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Causality Note: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. NHS is added to form a semi-stable NHS-ester, which is less prone to hydrolysis than the initial O-acylisourea intermediate and reacts efficiently with primary amines.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The consumption of the starting carboxylic acid and the formation of a new, less polar spot (the NHS ester) indicates reaction progression.

  • Work-up (Illustrative): Once the reaction is complete, the mixture can be washed with water and brine to remove excess EDC and NHS. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude NHS-ester is typically used immediately in the next step without further purification, but can be purified by column chromatography on silica gel if necessary.

Diagram: Experimental Workflow for NHS-Ester Formation

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Isolation A Dissolve 11-(tert-butoxy)-11- oxoundecanoic acid in anhydrous DCM B Add NHS (1.2 eq) and EDC (1.2 eq) A->B Sequential Addition C Stir at Room Temperature B->C Initiate Reaction D Monitor by TLC C->D Continuous E Aqueous Work-up (Wash with H2O, Brine) D->E Upon Completion F Dry & Concentrate E->F Isolate Organic Phase G Proceed to next step or Purify F->G Crude Product

Caption: Workflow for the activation of this compound.

Chemical Reactivity and Stability: The Tale of Two Termini

The utility of this molecule is rooted in the differential reactivity of its two functional groups.

The Carboxylic Acid

The terminal carboxylic acid is a versatile handle for various coupling reactions, most commonly the formation of amide bonds as detailed above. It can also be reduced or converted to other functional groups as needed for a specific synthetic route.

The tert-Butyl Ester

The tert-butyl ester is a robust protecting group, stable under basic, hydrogenolytic, and mildly acidic conditions.[3][8] Its primary liability is its susceptibility to strong acids, which cleave it via an E1 mechanism to form a carboxylic acid and isobutylene.

Deprotection Protocol: A common method for deprotection involves treatment with trifluoroacetic acid (TFA) in a solvent like DCM.[4]

Diagram: Orthogonal Reactivity and Deprotection

G cluster_react Selective Reactions cluster_deprotect Deprotection start HOOC-(CH₂)₁₀-COO-tBu Carboxylic Acid tert-Butyl Ester react_acid Amide Coupling (EDC, NHS, R-NH₂) start:f1->react_acid react_ester Stable start:f2->react_ester deprotect_acid Stable start:f1->deprotect_acid deprotect_ester Acidic Cleavage (TFA/DCM) start:f2->deprotect_ester end_react R-NH-CO-(CH₂)₁₀-COO-tBu react_acid->end_react end_deprotect HOOC-(CH₂)₁₀-COOH deprotect_ester->end_deprotect

Caption: Orthogonal reactivity of the terminal functional groups.

References

A Technical Guide to the Solubility of 11-(tert-butoxy)-11-oxoundecanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 11-(tert-butoxy)-11-oxoundecanoic acid, a critical bifunctional linker used in pharmaceutical development and materials science. Due to the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's amphiphilic nature. We synthesize information on its physicochemical properties with the fundamental principles of solubility to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for determining equilibrium solubility based on the OECD 105 shake-flask method, empowering researchers to generate precise, application-specific data. This work is intended to serve as a foundational resource for scientists and professionals in drug development and chemical synthesis, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Role of a Bifunctional Linker

This compound is an aliphatic carboxylic acid derivative of significant interest in advanced chemical applications. Its structure is inherently bifunctional: a terminal carboxylic acid group provides a reactive handle for conjugation, while the opposing end is protected as a tert-butyl ester. This architecture makes it an ideal linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical agents where controlled, sequential reactions are necessary.[1][2]

The utility of this compound in multi-step syntheses, purification schemes (such as chromatography and crystallization), and final formulation is critically dependent on its solubility. An informed choice of solvent can prevent yield losses, simplify downstream processing, and ensure the homogeneity required for consistent reaction kinetics. This guide addresses the practical need for a centralized resource on the solubility of this versatile molecule.

Physicochemical Profile of the Solute

Understanding the inherent properties of this compound is fundamental to predicting its interaction with various solvents. The molecule's structure features a long, nonpolar eleven-carbon aliphatic chain, a polar carboxylic acid head, and a bulky, nonpolar tert-butyl ester tail. This amphiphilic nature is the primary determinant of its solubility behavior.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1789702-17-5[1]
Molecular Formula C₁₅H₂₈O₄[1]
Molecular Weight 272.38 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Predicted Density 0.993 ± 0.06 g/cm³[1]
Predicted Boiling Point 374.5 ± 15.0 °C[1]
Predicted pKa 4.78 ± 0.10[1]

Predictive Solubility Profile

While specific quantitative solubility data is not widely published, a robust qualitative and predictive assessment can be made based on the principle of "like dissolves like".[3] The molecule's long aliphatic chain and tert-butyl group contribute significant nonpolar character, while the carboxylic acid group provides a site for polar interactions, particularly hydrogen bonding.

It is therefore predicted that solubility will be highest in solvents that can effectively solvate both the nonpolar and polar regions of the molecule.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarity Index (P')Solvent ClassPredicted SolubilityRationale
n-Hexane0.1Nonpolar AliphaticHigh The long aliphatic chain of the solute has strong van der Waals interactions with the solvent.
Toluene2.4Nonpolar AromaticHigh Similar to hexane, effectively solvates the nonpolar backbone.
Diethyl Ether2.8Polar AproticHigh Offers a balance, solvating the alkyl chain while the ether oxygen can interact with the solute's acid proton.
Dichloromethane (DCM)3.1Polar AproticVery High Often used as a reaction solvent for this compound, indicating good solubility.[2] Balances polarity and nonpolar character well.
Chloroform4.1Polar AproticVery High Similar to DCM. Long-chain fatty acids generally show good solubility in chloroform.[4]
Ethyl Acetate4.4Polar AproticModerate to High The ester group provides polarity to interact with the carboxylic acid, while the ethyl group interacts with the alkyl chain.
Acetone5.1Polar AproticModerate The high polarity may start to disfavor the long nonpolar tail, but it should still be a viable solvent.
2-Propanol (IPA)3.9Polar ProticModerate The alkyl group of the solvent can interact with the solute's chain, while the hydroxyl group can hydrogen bond with the carboxylic acid.
Ethanol4.3Polar ProticModerate A chemical supplier notes solubility in ethanol.[1] The balance of polar and nonpolar character makes it a reasonable solvent.
Methanol5.1Polar ProticLow to Moderate The high polarity and strong hydrogen-bonding network of methanol may poorly solvate the long, nonpolar alkyl chain.[5]
Dimethyl Sulfoxide (DMSO)7.2Polar AproticModerate While highly polar, DMSO is an excellent solvent for many carboxylic acids. Often used in biological assays.[2]
Water10.2Polar ProticVery Low / Insoluble The large, nonpolar C15 structure will dominate, leading to extremely poor aqueous solubility.

Polarity Index values are sourced from various compilations and provide a relative measure of solvent polarity.[1][6][7][8]

Experimental Determination of Solubility

To obtain quantitative data for specific applications, an experimental determination of equilibrium solubility is required. The Shake-Flask method, as described in OECD Test Guideline 105, is the gold standard for this purpose.[9][10][11] It is a robust procedure for determining the saturation mass concentration of a substance in a solvent at a given temperature.

Principle of the Shake-Flask Method

A surplus amount of the solute, this compound, is added to a known volume of the test solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium (i.e., saturation). After equilibrium is established, the undissolved solute is separated from the solution by centrifugation and/or filtration. The concentration of the solute in the clear supernatant is then determined using a suitable analytical method, such as HPLC-UV, GC-FID, or quantitative NMR.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal vessel and place in thermostated shaker (e.g., 25°C) A->B C Agitate for 24-48 hours to ensure equilibrium B->C D Periodically sample to confirm plateau concentration C->D E Centrifuge sample to pellet undissolved solid D->E F Filter supernatant through 0.22 µm syringe filter E->F H Analyze filtered sample via validated analytical method (e.g., HPLC) F->H G Prepare calibration standards of known concentration G->H I Calculate concentration against calibration curve H->I

Caption: Workflow for the OECD 105 Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol
  • Preliminary Test: To estimate the approximate solubility, start by adding ~10 mg of the solute to 1 mL of the solvent. If it dissolves completely, add more solute until a persistent solid phase is observed. This helps determine the appropriate amount of "excess" solute for the main experiment.

  • Vessel Preparation: To three separate glass vials with screw caps, add a measured volume of the test solvent (e.g., 5 mL).

  • Solute Addition: Add an amount of this compound to each vial that is known to be in excess of its estimated solubility (e.g., 5 times the estimated amount).

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a constant speed that ensures thorough mixing of the two phases without creating a vortex.

  • Duration: Allow the mixtures to equilibrate for at least 24 hours. For potentially slow-to-equilibrate systems, a 48-hour period is recommended. To confirm equilibrium, samples can be taken at 24h and 48h; the concentrations should be identical within experimental error.

  • Phase Separation: After equilibration, let the vials stand in the temperature bath to allow coarse solids to settle. Transfer an aliquot to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining suspended solids.

  • Filtration: Carefully draw the clear supernatant using a syringe and filter it through a solvent-compatible 0.22 µm filter (e.g., PTFE or PVDF) to remove any microscopic particles. The first few drops should be discarded to saturate the filter material.

  • Analysis: Prepare a series of calibration standards of the solute in the test solvent. Analyze the filtered sample and the standards using a validated analytical method.

  • Calculation: Determine the concentration of the solute in the sample by comparing its analytical response to the calibration curve. The result is the equilibrium solubility, typically reported in mg/mL or g/L.

Discussion: Factors Governing Solubility

The solubility of this compound is a classic example of the interplay between molecular structure and solvent properties.

  • Nonpolar Interactions: The C10 alkyl chain and the bulky tert-butyl group constitute a large, hydrophobic region. This part of the molecule is best stabilized by solvents with low polarity, such as hexane, toluene, and dichloromethane, through London dispersion forces.

  • Polar Interactions: The terminal carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen). This group requires a polar solvent for effective solvation. Polar aprotic solvents like ethyl acetate or acetone can act as hydrogen bond acceptors, while polar protic solvents like ethanol or methanol can engage in a full hydrogen bonding network.

  • The Amphiphilic Balance: The overall solubility in a given solvent depends on how well that solvent can accommodate both the polar and nonpolar moieties. Solvents with intermediate polarity, like Dichloromethane, Chloroform, and Diethyl Ether, are often optimal because they are polar enough to interact with the carboxylic acid but not so polar that they repel the long alkyl chain. This explains why DCM is frequently used as a reaction solvent for this compound.[2]

G cluster_solute Solute: this compound solute Nonpolar Tail Polar Head (CH₂)₁₀-C(CH₃)₃ -COOH polar Polar Solvent (Methanol) H-Bonding Network solute:f1->polar Favorable H-Bonding solute:f0->polar Unfavorable (Repulsion) nonpolar Nonpolar Solvent (Hexane) van der Waals Forces solute:f0->nonpolar Favorable Dispersion solute:f1->nonpolar Unfavorable (Poor Solvation) balanced Balanced Solvent (DCM) Dipole & Dispersion Forces solute:f0->balanced Favorable solute:f1->balanced Favorable

Caption: Solute-solvent interactions governing solubility.

Conclusion

This compound exhibits classic amphiphilic behavior. Its solubility is predicted to be highest in solvents of low to intermediate polarity, such as dichloromethane, chloroform, and ethers, which can effectively solvate both its long alkyl chain and its polar carboxylic acid headgroup. Conversely, it is expected to have poor solubility in highly polar solvents like water and limited solubility in short-chain alcohols like methanol. For researchers requiring precise quantitative data for process optimization or formulation, the standardized shake-flask protocol provided herein offers a reliable path to generating high-quality, application-specific results.

References

An In-depth Technical Guide to 11-(tert-Butoxy)-11-oxoundecanoic Acid (CAS 1789702-17-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

11-(tert-Butoxy)-11-oxoundecanoic acid, registered under CAS number 1789702-17-5, is a bifunctional organic molecule of significant interest in modern medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a tert-butyl ester, makes it a versatile synthetic building block. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its primary application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature. It is soluble in common organic solvents such as ethanol, xylene, and dichloromethane.[1] The molecule's key feature is its differentiated reactivity: the free carboxylic acid is available for standard coupling reactions, such as amidation, while the sterically hindered tert-butyl ester remains stable under many conditions but can be selectively removed under acidic treatment.

Core Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. It is important to note that several of these properties are computationally predicted and should be considered as such until experimentally verified.

PropertyValueSource
CAS Number 1789702-17-5[1]
Molecular Formula C₁₅H₂₈O₄[1]
Molecular Weight 272.38 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Predicted Density 0.993 ± 0.06 g/cm³[1]
Predicted Boiling Point 374.5 ± 15.0 °C at 760 mmHg[1]
Predicted pKa 4.78 ± 0.10[1]
Synonyms Undecanedioic acid, 1-(1,1-dimethylethyl) ester; Boc-C9-COOH[2]
Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 2.35 (t, 2H): Triplet corresponding to the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).

  • δ 2.20 (t, 2H): Triplet for the two protons on the carbon alpha to the ester carbonyl (-CH₂-COO-tBu).

  • δ 1.68 - 1.55 (m, 4H): Multiplet for the four protons on the carbons beta to each carbonyl group.

  • δ 1.44 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group.

  • δ 1.35 - 1.25 (m, 10H): Broad multiplet for the remaining five methylene groups in the central part of the alkyl chain.

  • δ 11.5 - 12.0 (br s, 1H): A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 180.5: Carboxylic acid carbonyl carbon (-COOH).

  • δ 173.5: Ester carbonyl carbon (-COO-tBu).

  • δ 80.5: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • δ 34.5 - 34.0: Carbons alpha to the carbonyl groups.

  • δ 29.5 - 29.0: Central methylene carbons of the long alkyl chain.

  • δ 28.1: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

  • δ 25.0 - 24.5: Carbons beta to the carbonyl groups.

Synthesis Protocol: Selective Mono-esterification

The synthesis of this compound relies on the selective mono-esterification of the parent dicarboxylic acid, undecanedioic acid. The challenge lies in achieving high selectivity for the mono-ester over the di-ester byproduct. A robust method involves the use of a tert-butylating agent under carefully controlled conditions.

Principle of the Reaction

This synthesis is based on the acid-catalyzed esterification of a carboxylic acid with a source of the tert-butyl cation. A common and effective method utilizes tert-butyl acetate as both the tert-butylating agent and the solvent, with a strong acid catalyst. This approach is advantageous as it avoids the use of highly hazardous reagents like isobutylene gas.

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Undecanedioic Acid tert-Butyl Acetate Tf₂NH (catalyst) flask Round-bottom flask (inert atmosphere) reagents->flask Charge heating Heat mixture (e.g., 60-70 °C) flask->heating Initiate monitoring Monitor progress (TLC or LC-MS) heating->monitoring During quench Cool & Quench (e.g., NaHCO₃ soln.) monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Column Chromatography (Silica Gel) extract->purify product Final Product: 11-(tert-Butoxy)-11- oxoundecanoic acid purify->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of undecanedioic acid (1.0 eq.) in tert-butyl acetate (acting as both solvent and reagent), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, e.g., 0.05 eq.).[3] The use of Tf₂NH is advantageous as it enhances the reactivity and solubility of the carboxylic acid.[3]

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 60-70 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarboxylic acid is consumed and the formation of the mono-ester is maximized.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product, which may contain some unreacted starting material and the di-tert-butyl ester byproduct, is then purified by flash column chromatography on silica gel to yield the pure this compound.

Application in Drug Development: The PROTAC Linker

The primary and most impactful application of this compound, often referred to by its functional synonym Boc-C9-COOH , is as a linker in the synthesis of PROTACs.

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell. They work by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5][6]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Disease-Causing Complex POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase Recruiting Enzyme PROTAC PROTAC Molecule Warhead Linker E3 Ligand PROTAC:warhead->POI:f0 Binds PROTAC:e3_ligand->E3:f0 Binds Ub Ubiquitin (Tag for Degradation) Complex->Ub Ubiquitination Proteasome Proteasome (Cellular 'Recycling' Machinery) Ub->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

The Critical Role of the Linker

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[5][6] The linker must orient the two ligands in a way that allows for the stable formation of a "ternary complex" (Target Protein - PROTAC - E3 Ligase). The geometry of this complex is crucial for the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation.

The C9 alkyl chain of this compound provides a flexible, lipophilic spacer. The choice of an alkyl chain and its specific length is a key design element:

  • Flexibility: Alkyl chains are highly flexible, allowing the two ends of the PROTAC to adopt multiple conformations. This can be advantageous in the initial stages of PROTAC design when the optimal geometry of the ternary complex is unknown.[2]

  • Length: The nine-carbon chain provides a significant reach, enabling the connection of binding pockets on the target protein and E3 ligase that may be relatively far apart. Studies have shown that linker length is a critical parameter, with both excessively short and long linkers being detrimental to degradation efficiency.[2][7] A systematic variation of linker length is often required to find the optimal construct for a specific target.[4]

  • Lipophilicity: Alkyl linkers increase the overall lipophilicity of the PROTAC molecule, which can enhance cell permeability.[6] This is a crucial factor, as the PROTAC must be able to cross the cell membrane to reach its intracellular targets.

Synthetic Utility in PROTAC Assembly

Boc-C9-COOH is an ideal building block for PROTAC synthesis due to its orthogonal protecting groups. The synthesis of a PROTAC using this linker typically follows a sequential coupling strategy:

  • First Coupling: The free carboxylic acid of Boc-C9-COOH is activated (e.g., using HATU or EDC/HOBt) and reacted with an amine or alcohol on either the target protein ligand or the E3 ligase ligand to form a stable amide or ester bond.

  • Deprotection: The Boc protecting group on the other end of the linker is then removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), revealing a free carboxylic acid.

  • Second Coupling: This newly exposed carboxylic acid is then activated and coupled to the second ligand, completing the assembly of the PROTAC molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: According to supplier safety data, this compound may cause skin and eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]

    • Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a dry, room-temperature environment.[1]

    • Keep away from strong oxidizing agents.[1]

Conclusion

This compound (CAS 1789702-17-5) is a key enabling tool for researchers in the field of targeted protein degradation. Its bifunctional nature, coupled with the specific properties of its C9 alkyl chain, makes it a valuable and widely used linker for the construction of PROTACs. A thorough understanding of its chemical properties, synthesis, and the strategic rationale for its use is essential for professionals engaged in the design and development of novel therapeutics based on this innovative modality. The continued exploration of linker chemistry, including systematic studies of alkyl chain length and composition, will further refine the design of next-generation protein degraders.[4]

References

An In-depth Technical Guide to 11-(tert-butoxy)-11-oxoundecanoic Acid: A Key Heterobifunctional Linker in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of 11-(tert-butoxy)-11-oxoundecanoic acid, a pivotal chemical entity in the landscape of contemporary drug discovery. Primarily utilized as a heterobifunctional linker, its unique architecture—marrying a long aliphatic chain with a selectively cleavable tert-butyl ester—makes it an indispensable tool for researchers, scientists, and drug development professionals. This document elucidates the core chemical principles, synthesis, characterization, and strategic applications of this molecule, with a particular focus on its role in the rational design of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Physicochemical Properties

This compound is an α,ω-dicarboxylic acid in which one of the carboxylic acid groups is protected as a tert-butyl ester. This mono-protection strategy is central to its function, leaving a terminal carboxylic acid available for conjugation while the other end remains masked, awaiting selective deprotection.

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
Molecular Formula C₁₅H₂₈O₄[1][2][3]
Molecular Weight 272.38 g/mol [1][2][3][4][5]
CAS Number 1789702-17-5[1][2][3][4]
Appearance Colorless to light yellow liquid or powder[2]
Solubility Soluble in organic solvents (e.g., ethanol, xylene, THF)[2]
Predicted Density 0.993 ± 0.06 g/cm³[2]
Predicted Boiling Point 374.5 ± 15.0 °C[2]
Predicted pKa 4.78 ± 0.10[2]

The Strategic Importance of the tert-Butyl Ester Protecting Group

The selection of the tert-butyl (tBu) ester as a protecting group is a deliberate and strategic choice in multi-step organic synthesis. Its efficacy is rooted in a unique combination of steric hindrance and chemical stability.

  • Expertise & Experience: The bulky nature of the tBu group effectively shields the ester's carbonyl carbon from attack by a wide range of nucleophiles and basic reagents. This robustness allows chemists to perform various chemical modifications on other parts of the molecule—such as activating the free terminal carboxyl group for amide bond formation—without risking unintended reactions at the protected end.

  • Trustworthiness: The reliability of the tBu group lies in its selective and clean deprotection mechanism. It is stable under basic, hydrogenolytic, and many other nucleophilic conditions, providing a wide orthogonal window. Cleavage is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA). The mechanism proceeds through the formation of a stable tertiary carbocation, which decomposes into gaseous isobutylene, driving the reaction to completion and simplifying purification. This predictable, high-yield cleavage is critical for the integrity of complex final products.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the mono-esterification of its parent dicarboxylic acid, undecanedioic acid. The primary challenge is achieving high selectivity for the mono-ester over the di-ester by-product. The following protocol is adapted from a validated procedure for a similar long-chain dicarboxylic acid, dodecanedioic acid, and employs standard, reliable coupling reagents.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from undecanedioic acid with high mono-ester selectivity.

Reagents & Materials:

  • Undecanedioic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of undecanedioic acid (1.0 equivalent) in anhydrous THF in a round-bottom flask, add tert-butanol (10 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

    • Causality: DCC is a powerful dehydrating agent that activates the carboxylic acid for esterification. Adding it slowly at 0 °C controls the exothermic reaction and minimizes side reactions. DMAP serves as a catalyst to accelerate the ester formation. Using a large excess of tert-butanol and limiting the DCC to slightly more than one equivalent biases the reaction towards mono-esterification.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir continuously for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up:

    • Filter the reaction mixture to remove the insoluble DCU by-product. Wash the filter cake with a small amount of THF.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the THF and excess tert-butanol.

    • Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Causality: The acidic wash removes any remaining DMAP. The subsequent washes remove water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product will be a mixture of the desired mono-ester, unreacted diacid, and the di-ester by-product. Purify this mixture using flash column chromatography on silica gel. A gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate) is typically effective. The mono-ester is more polar than the di-ester but less polar than the diacid.

    • Self-Validation: The separation can be monitored by thin-layer chromatography (TLC), where the three components will have distinct Rf values.

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Diacid Undecanedioic Acid Reaction Esterification (THF, 0°C to RT, 24h) Diacid->Reaction tBuOH tert-Butanol tBuOH->Reaction DCC DCC DCC->Reaction Activator DMAP DMAP (cat.) DMAP->Reaction Catalyst Filter Filter DCU Reaction->Filter Crude Mixture Extract Aqueous Work-up Filter->Extract Chrom Column Chromatography Extract->Chrom Product This compound Chrom->Product Purified Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized linker. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

Predicted NMR Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃ Solvent)

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Rationale
C(CH₃)₃1.44 (s, 9H)28.1Characteristic singlet for the nine equivalent protons of the t-butyl group.
C (CH₃)₃-80.3Quaternary carbon of the t-butyl group attached to the ester oxygen.
HOOC-CH₂-2.35 (t, 2H, J ≈ 7.5 Hz)34.1Alpha-protons adjacent to the free carboxylic acid, deshielded.
tBuOOC-CH₂-2.20 (t, 2H, J ≈ 7.5 Hz)35.0Alpha-protons adjacent to the t-butyl ester, slightly less deshielded than the acid side.
HOOC-CH₂-CH₂ -1.63 (quint, 2H)24.7Beta-protons adjacent to the free carboxylic acid.
tBuOOC-CH₂-CH₂ -1.61 (quint, 2H)25.1Beta-protons adjacent to the t-butyl ester.
-(CH₂)₅- (Internal)1.2-1.4 (m, 10H)29.0-29.4Overlapping signals for the central methylene groups of the alkyl chain.
C OOH11.0-12.0 (br s, 1H)179-180Broad signal for the acidic proton, highly variable.
C OOtBu-173.5Carbonyl carbon of the t-butyl ester.

Protocol for Characterization:

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Confirm the integration of the t-butyl singlet at ~1.44 ppm (9H) relative to the triplets at the ends of the chain (~2.20 and ~2.35 ppm, 2H each).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Confirm the presence of the two distinct carbonyl signals (~173 and ~180 ppm) and the characteristic signals for the t-butyl group (~80.3 and 28.1 ppm).

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) mass spectrometry in negative mode to confirm the molecular weight. Expect to see the [M-H]⁻ ion at m/z ≈ 271.19.

Application in Drug Development: The PROTAC Linker

The primary application of this compound is as a flexible, bifunctional linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The Role of the Linker: The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. It must orient the POI and E3 ligase into a productive ternary complex that allows for efficient ubiquitin transfer.

  • Expertise & Experience: The C11 alkyl chain of this compound provides significant conformational flexibility. This is often a desirable starting point in PROTAC design, as it allows the two ends of the molecule to adopt multiple orientations, increasing the probability of forming a stable ternary complex. However, optimization is key. Studies have shown that there is often an optimal linker length for any given POI/E3 ligase pair.[4] A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable complex with inefficient ubiquitination. Therefore, a C11 linker represents a rational choice within the commonly explored range of flexible alkyl chains (typically 12-29 atoms in length).[3]

G cluster_synthesis PROTAC Synthesis Steps Linker 11-(tert-butoxy)- 11-oxoundecanoic acid Amide1 Step 1: Amide Coupling (e.g., with POI Ligand using HATU) Linker->Amide1 Intermediate Protected Intermediate Amide1->Intermediate Deprotect Step 2: Deprotection (TFA in DCM) Intermediate->Deprotect Intermediate2 Deprotected Intermediate (Free Carboxylic Acid) Deprotect->Intermediate2 Amide2 Step 3: Amide Coupling (e.g., with E3 Ligase Ligand) Intermediate2->Amide2 FinalPROTAC Final PROTAC Molecule Amide2->FinalPROTAC

References

Preserving the Integrity of 11-(tert-butoxy)-11-oxoundecanoic acid: A Guide to Optimal Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-(tert-butoxy)-11-oxoundecanoic acid (CAS 1789702-17-5) is a bifunctional aliphatic linker molecule of significant interest in contemporary drug development and organic synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a terminal carboxylic acid and a tert-butyl ester, providing orthogonal handles for sequential chemical modifications. The long-term stability and purity of this reagent are paramount to ensure the reproducibility and success of complex synthetic campaigns. This guide provides a comprehensive, technically grounded framework for the optimal storage and handling of this critical building block, moving beyond simple recommendations to explain the underlying chemical principles that govern its stability.

Section 1: Fundamental Chemical Properties & Stability Profile

Understanding the inherent chemical nature of this compound is fundamental to designing a rational storage strategy. Its stability is primarily dictated by the characteristics of its two terminal functional groups.

Figure 1: Key functional groups dictating stability.

The Chemistry of Stability: The tert-Butyl Ester Group

The tert-butyl ester is a widely utilized protecting group for carboxylic acids precisely because of its unique stability profile.[2] Unlike simpler alkyl esters (e.g., methyl or ethyl esters), it is exceptionally stable under basic and nucleophilic conditions due to the steric hindrance provided by the bulky tert-butyl group.[3][4] However, this same group facilitates cleavage under acidic conditions via a stable tertiary carbocation intermediate.[3][5] This lability to acid is the primary intrinsic vulnerability of this compound.

Potential Degradation Pathways

The most probable degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester, which would yield undecanedioic acid and isobutylene gas.[3][5] This reaction can be initiated by trace acidic impurities or environmental factors. While the saturated alkyl chain is generally stable, long-term exposure to oxygen and light, especially at elevated temperatures, can pose a risk of oxidation for long-chain fatty acids.[6]

Figure 2: Primary Degradation Pathway A This compound C Protonation of Ester Carbonyl A->C Initiation 1 B Acidic Conditions (e.g., trace H⁺, Lewis acids) D Loss of tert-Butyl Cation C->D Rate-Limiting Step 2 E Undecanedioic Acid (Product Impurity) D->E Forms Impurity 3 F tert-Butyl Cation (Intermediate) G Elimination of H⁺ F->G Deprotonation 4 H Isobutylene (Gaseous Byproduct) G->H

Figure 2: Acid-catalyzed hydrolysis of the tert-butyl ester.
Physicochemical Properties

PropertyValueSource
CAS Number 1789702-17-5[7][8]
Molecular Formula C₁₅H₂₈O₄[7][9]
Molecular Weight 272.38 g/mol [7][9]
Appearance White to orange solid[10]
Solubility Soluble in organic solvents (e.g., ethanol, xylene)[7]

Section 2: Recommended Storage Conditions

Based on the compound's chemical profile, a multi-faceted approach to storage is required to mitigate all potential degradation pathways. The following conditions are derived from safety data sheets and best practices for handling sensitive fatty acid derivatives.[6][10]

Summary of Recommended Long-Term Storage Conditions
ParameterRecommendationRationale & Causality
Temperature ≤ -16°C (Freezer) Reduces the kinetic rate of all potential chemical reactions, including hydrolysis and oxidation. Standard practice for ensuring long-term stability of fatty acid derivatives.[6][10]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing oxidative degradation and acid-catalyzed hydrolysis initiated by dissolved CO₂ or airborne acidic pollutants.[6][10]
Moisture Tightly Sealed, Dry Container Prevents absorption of atmospheric water, a key reactant for hydrolysis. The compound may be hygroscopic.[6][10]
Light Protection from Light (Amber Vial) Prevents potential photo-initiated degradation or oxidation.[10]
Container Glass Vial with Teflon-lined Cap Avoids leaching of plasticizers from polymer containers (e.g., polypropylene, polystyrene) when in contact with organic solids or their solutions. Teflon provides an inert sealing surface.[6]

Section 3: Protocols for Handling and Storage

A self-validating system of protocols ensures that the compound's integrity is maintained from receipt through to experimental use.

Protocol 1: Initial Receipt and Inspection
  • Visual Inspection: Upon receipt, visually inspect the container for an intact seal and the product for its expected appearance (white to off-white solid). Note any discoloration.

  • Documentation: Record the date of receipt, batch number, and initial appearance.

  • Equilibration: Crucially, allow the entire sealed container to warm to ambient laboratory temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is a primary cause of degradation.[6]

  • Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, transfer it to a suitable storage vial (e.g., amber glass vial with a Teflon-lined cap) inside a glove box or glove bag filled with argon or nitrogen.

  • Labeling: Clearly label the container with the compound name, CAS number, date of receipt, and storage conditions (e.g., "Store at -20°C under Argon").

Protocol 2: Aliquoting for Long-Term Storage

To avoid repeated warming and cooling of the main stock, aliquoting is strongly recommended.

  • Preparation: Perform all aliquoting procedures in a controlled environment, preferably a glove box or under a gentle stream of inert gas.

  • Dispensing: Weigh the desired quantities into pre-labeled, tared storage vials (amber glass, Teflon-lined caps).

  • Inerting: Backfill the headspace of each aliquot vial with argon or nitrogen before tightly sealing the cap.

  • Storage: Immediately place the aliquots and the main stock container back into the freezer (≤ -16°C).

Figure 3: Storage Decision Workflow A Compound Received B Is seal intact? A->B C Equilibrate to Room Temp BEFORE opening B->C Yes J Quarantine & Contact Supplier B->J No D Work under Inert Gas (e.g., Glovebox) C->D E Single Use? D->E F Store entire stock at ≤ -16°C E->F Yes G Aliquot into pre-weighed amber glass vials E->G No H Backfill headspace with Ar or N₂ G->H I Store all vials at ≤ -16°C H->I

Figure 3: Workflow for initial handling and storage.
Protocol 3: Retrieval from Storage for Experimental Use

  • Select Aliquot: Remove a single, appropriately sized aliquot from the freezer.

  • Equilibrate: As with initial receipt, allow the sealed vial to warm completely to ambient temperature on the benchtop before opening.

  • Use and Discard: Use the required amount of the reagent. For highest purity assurance, it is best practice to use the entire contents of an aliquot for a single set of experiments and discard any remainder rather than re-storing a partially used, potentially compromised vial.

Section 4: Incompatibilities and Safety Considerations

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7][10] The tert-butyl ester is highly susceptible to cleavage by acidic reagents.[3]

  • Safety Hazards: The compound is known to cause skin irritation and serious eye irritation.[1][10]

  • Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10] If there is a risk of generating dust, a dust mask or respirator should be used.[10]

  • Engineering Controls: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation and minimize exposure.[10]

Conclusion

The chemical integrity of this compound is contingent upon a storage and handling strategy that respects its bifunctional nature, particularly the acid-lability of its tert-butyl ester. By implementing stringent controls over temperature, atmosphere, moisture, and light, researchers can ensure the long-term stability and purity of this valuable reagent. The protocols outlined in this guide provide a robust framework for minimizing degradation, thereby safeguarding the validity and reproducibility of critical research and development activities.

References

Topic: The Strategic Utility of Tert-Butyl Protected Undecanoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linchpin for Complex Molecular Architectures

In the landscape of sophisticated organic synthesis, success is often dictated by the strategic selection of building blocks that offer both versatile reactivity and precise control. Tert-butyl 11-undecanoate, the tert-butyl ester of undecanoic acid, emerges as such a pivotal tool. This molecule elegantly combines two functionally distinct motifs: a long-chain, saturated C11 alkyl backbone and a sterically hindered, acid-labile tert-butyl ester. This combination makes it an invaluable intermediate for researchers aiming to introduce lipophilic character, create long spacers, or construct functionalized surfaces, all while maintaining orthogonal control over a key carboxylic acid functionality.

This guide moves beyond a simple catalog of reactions. It is designed to provide a deep, mechanistic understanding of why and how tert-butyl protected undecanoic acid is employed in critical applications, from peptide science to materials engineering. We will explore the causality behind experimental choices, present validated protocols, and illustrate the logical workflows that underpin its use, empowering you to integrate this versatile building block into your own research and development programs.

The Core Principle: Understanding the Tert-Butyl Ester Protecting Group

The efficacy of tert-butyl 11-undecanoate is fundamentally rooted in the unique nature of the tert-butyl (tBu) ester as a protecting group for the carboxylic acid. Its utility stems from a finely tuned balance of stability and selective lability.

  • Robust Stability: The significant steric bulk of the tertiary butyl group provides a formidable shield around the ester's carbonyl carbon.[1] This steric hindrance renders the ester exceptionally stable and unreactive towards a wide range of common synthetic reagents, including nucleophiles, bases (e.g., in Fmoc-based peptide synthesis), and reducing agents.[2][3] This robustness allows for extensive chemical modifications on other parts of a molecule without jeopardizing the protected carboxyl terminus.

  • Controlled Lability: The key to the tBu group's strategic value is its clean and efficient removal under acidic conditions.[1] Unlike other esters that hydrolyze, the deprotection of a tBu ester proceeds through a carbocation-mediated elimination mechanism (A-Al-1). Acid protonates the ester oxygen, leading to the cleavage of the alkyl-oxygen bond to form the carboxylic acid and a highly stable tertiary carbocation. This cation rapidly eliminates a proton to form isobutylene gas, an inert and volatile byproduct that conveniently exits the reaction mixture, driving the equilibrium towards completion.[2]

This unique deprotection pathway provides an orthogonal handle that is incompatible with base-labile (e.g., Fmoc, acetate esters) or hydrogenation-labile (e.g., Cbz, benzyl esters) protecting groups, making it a cornerstone of complex, multi-step synthetic strategies.[4]

Deprotection_Mechanism Reactant R-CO-O-tBu Protonated R-CO-O(H+)-tBu Reactant->Protonated + H+ Products R-COOH + (CH3)3C+ Protonated->Products Cleavage Final Isobutylene (gas) + H+ Products->Final Elimination SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection Resin 1. Start with Resin-AA(1) Assembly 2. Iterative Fmoc-deprotection and AA coupling cycles Resin->Assembly Lipidation 3. Couple Activated tert-Butyl 11-Undecanoate Assembly->Lipidation Cleavage 4. Global Deprotection with TFA Cocktail Lipidation->Cleavage Final 5. Purified Lipopeptide (with free C-terminus from undecanoic acid) Cleavage->Final SAM_Functionalization Substrate Oxide Substrate SAM_Formation SAM Formation Immerse in tert-Butyl 11-Undecanoate Substrate->SAM_Formation Protected_SAM Protected Surface O-tBu O-tBu O-tBu SAM_Formation->Protected_SAM Deprotection In-Situ Deprotection Treat with Acid Protected_SAM->Deprotection Active_SAM Activated Surface COOH COOH COOH Deprotection->Active_SAM Coupling Covalent Coupling Add R-NH2, EDC/NHS Active_SAM->Coupling Final_Surface Functionalized Surface CO-NH-R CO-NH-R CO-NH-R Coupling->Final_Surface

References

Methodological & Application

Application Note: A Two-Step Method for Fabricating High-Quality Carboxylic Acid-Terminated Self-Assembled Monolayers Using 11-(tert-butoxy)-11-oxoundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Protected Approach

The generation of well-ordered Self-Assembled Monolayers (SAMs) terminating in carboxylic acid groups is fundamental to a myriad of applications, from biosensors and drug delivery platforms to studies of cell adhesion and surface wetting.[1][2][3] The conventional method involves the direct assembly of ω-carboxyalkanethiols. However, this approach can be complicated by intermolecular hydrogen bonding between the carboxylic acid headgroups, both in the assembly solution and on the surface. This can lead to the formation of a partial second layer or a less ordered monolayer structure.[3]

This application note details a robust, two-step methodology that circumvents these issues by employing a protected monomer: 11-(tert-butoxy)-11-oxoundecanoic acid. The tert-butyl ester group serves as a sterically bulky protecting group for the terminal carboxylic acid. This strategy promotes the formation of a highly ordered, densely packed monolayer by minimizing intermolecular interactions during the self-assembly process. A subsequent, facile on-surface deprotection step then quantitatively exposes the desired carboxylic acid functionality. This method provides researchers with a reliable pathway to create highly uniform, functionalized surfaces for advanced applications.

The Molecule: this compound

This bifunctional molecule is specifically designed for the two-step SAM formation process. It consists of:

  • A Carboxylic Acid Headgroup: This group has a strong affinity for various metal and metal oxide surfaces, serving as the anchor for the monolayer.[4][5]

  • An Undecyl (C11) Alkane Chain: This hydrocarbon backbone provides the necessary van der Waals interactions between adjacent molecules to drive the formation of a densely packed, ordered monolayer.[6][7]

  • A tert-Butyl Ester Terminus: This protecting group masks the reactive carboxylic acid during assembly, preventing hydrogen bonding and ensuring a more ideal monolayer formation. It is readily cleaved under acidic conditions that are compatible with the underlying SAM and substrate.[8][9]

Experimental Workflow Overview

The entire process, from a bare gold substrate to a functionalized carboxylic acid surface, can be visualized as a three-stage workflow: Substrate Preparation, Protected SAM Formation, and On-Surface Deprotection & Verification.

References

Application Note & Protocol: Surface Functionalization with 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the functionalization of oxide-based surfaces, such as silicon dioxide (SiO₂) or glass, using 11-(tert-butoxy)-11-oxoundecanoic acid. This bifunctional molecule facilitates the creation of a robust, covalently-bound self-assembled monolayer (SAM) terminating in a protected carboxylic acid. The protocol details the initial SAM formation, the subsequent deprotection step to expose the terminal carboxylic acid functionality, and methodologies for monolayer characterization. Furthermore, it outlines the standard procedure for activating the terminal carboxyl groups using EDC/NHS chemistry, preparing the surface for the covalent immobilization of proteins, peptides, and other amine-containing ligands. This methodology is foundational for applications in biosensor development, cell adhesion studies, and advanced materials science.

Introduction and Scientific Principles

The Reagent: this compound

This compound is an aliphatic carboxylic acid linker molecule designed for surface modification. Its key features are:

  • An eleven-carbon alkyl chain that promotes the formation of dense, ordered monolayers through van der Waals interactions.

  • A terminal carboxylic acid headgroup (-COOH) that serves as the anchor, forming covalent bonds with hydroxylated surfaces like silicon dioxide, glass, or indium tin oxide (ITO).

  • A tert-butyl ester (-COOC(CH₃)₃) at the opposite terminus, which acts as a robust protecting group for a second carboxylic acid.

The use of the tert-butyl protecting group is critical. It ensures that the outer-facing carboxylic acid remains inert during the initial surface anchoring reaction, preventing polymerization or undesired side reactions. This group can be selectively and cleanly removed under acidic conditions to yield a surface rich in reactive -COOH moieties.

Property Value
CAS Number 1789702-17-5
Molecular Formula C₁₅H₂₈O₄
Molecular Weight 272.38 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in organic solvents (e.g., ethanol, xylene, DCM)[1]
Principle of SAM Formation on Oxide Surfaces

Unlike the well-known thiol-on-gold chemistry, the functionalization of oxide surfaces relies on the reaction between the carboxylic acid headgroup and surface hydroxyl (-OH) groups. The process, often performed at elevated temperatures, is believed to proceed via an esterification or condensation reaction, forming a stable Si-O-C covalent bond and releasing water. This creates a densely packed, organized monolayer, transforming the chemical and physical properties of the substrate.

The Deprotection Step: Unveiling the Reactive Surface

The conversion of the inert, tert-butyl ester-terminated surface into a reactive carboxylic acid-terminated surface is achieved through acidolysis. Trifluoroacetic acid (TFA) is commonly used to cleave the ester bond, releasing gaseous isobutylene and leaving behind the desired terminal carboxylic acid. This step is highly efficient and occurs under mild conditions that do not disrupt the underlying self-assembled monolayer.[2]

cluster_surface Substrate Surface Surface Surface-Alkyl-Chain-C(=O)O-C(CH₃)₃ Products Surface-Alkyl-Chain-C(=O)OH + Isobutylene (gas) + TFA (regenerated) Surface->Products Cleavage TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) TFA->Surface H⁺ attack on carbonyl caption Deprotection of the tert-butyl ester.

Caption: Acid-catalyzed deprotection workflow.

Experimental Protocols

Materials and Reagents
  • This compound

  • Silicon wafers, glass slides, or other SiO₂-based substrates

  • Anhydrous Toluene or Dichloromethane (DCM), HPLC grade

  • Ethanol (200 proof)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Hydrogen Peroxide (H₂O₂), 30%

  • Trifluoroacetic Acid (TFA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-Buffered Saline (PBS)

  • Deionized (DI) water (18.2 MΩ·cm)

Safety Note: Piranha solution (H₂SO₄/H₂O₂) is extremely corrosive and a strong oxidizer. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add peroxide to acid slowly.

Protocol 1: Substrate Cleaning and Hydroxylation

Causality: This step is critical to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the anchor points for the SAM.

  • Cut substrates to the desired size.

  • Place substrates in a glass beaker and sonicate in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally DI water for 15 minutes. Dry under a stream of nitrogen.

  • Prepare Piranha solution by slowly adding 1 part H₂O₂ (30%) to 3 parts concentrated H₂SO₄ in a glass container.

  • Immerse the cleaned, dry substrates in the Piranha solution for 30-45 minutes.

  • Carefully remove substrates and rinse copiously with DI water.

  • Dry the substrates thoroughly under a stream of nitrogen and use immediately.

Protocol 2: SAM Formation (Protected Monolayer)

Causality: This protocol facilitates the covalent attachment of the linker molecule to the hydroxylated surface, forming an ordered, protected monolayer. Anhydrous solvent is used to prevent water from competing with the surface reaction.

  • Prepare a 1-5 mM solution of this compound in anhydrous toluene or DCM.

  • Place the freshly cleaned substrates in a glass container inside a desiccator or glovebox to maintain a low-humidity environment.

  • Submerge the substrates in the prepared solution.

  • Seal the container and heat at 60-70 °C for 12-24 hours. Alternatively, the reaction can proceed at room temperature for 48 hours.

  • After incubation, remove the substrates and rinse thoroughly with the solvent (toluene or DCM) to remove any physisorbed molecules.

  • Sonicate the substrates briefly (1-2 minutes) in fresh solvent to further clean the surface.

  • Dry the functionalized substrates under a stream of nitrogen. At this stage, the surface is terminated with the tert-butyl ester group.

Protocol 3: Deprotection to Expose Carboxylic Acid

Causality: This step uses a strong acid to selectively cleave the tert-butyl ester, exposing the terminal carboxylic acid group required for subsequent conjugation.

  • Prepare a deprotection solution of 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2]

  • Immerse the tert-butyl protected substrates in the TFA/DCM solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[2]

  • Remove the substrates and rinse thoroughly with DCM, followed by ethanol, and finally DI water.

  • Dry the substrates under a stream of nitrogen. The surface is now terminated with carboxylic acid (-COOH) groups and is ready for characterization or further use.

Surface Characterization

Validation of each step is crucial for reproducible results. A multi-technique approach is recommended.

Technique Protected Surface (t-Boc) Deprotected Surface (-COOH) Rationale
Contact Angle Goniometry More Hydrophobic (e.g., 70°-90°)More Hydrophilic (e.g., 35°-65°)[3][4]The removal of the bulky, non-polar tert-butyl group and exposure of the polar carboxylic acid significantly increases surface wettability.
X-ray Photoelectron Spectroscopy (XPS) C1s peak includes C-C, C-O, O-C=O. High-resolution scan shows a distinct peak for the four carbons of the tert-butyl group.C1s peak for the tert-butyl group disappears. The O1s and C1s peaks for the carboxyl group (O=C-OH) will be prominent.[5][6]Confirms the elemental composition and chemical state changes, providing direct evidence of tert-butyl group removal.
FTIR Spectroscopy (ATR-FTIR) Shows strong C-H stretching (~2850-2960 cm⁻¹) and C=O stretching of the ester (~1730 cm⁻¹).A very broad O-H stretch appears (~2400-3400 cm⁻¹), characteristic of H-bonded carboxylic acids. The C=O stretch may shift slightly to ~1700-1720 cm⁻¹.[7][8][9]Provides direct evidence of the functional groups present on the surface. The broad O-H peak is a hallmark of a successful COOH-terminated SAM.[7][8][9]
Ellipsometry Measures monolayer thickness (typically 1-2 nm for an ~C11 chain).Thickness should remain largely unchanged.Confirms the presence of a monolayer of the expected thickness.

Post-Functionalization: Activation and Biomolecule Immobilization

The newly formed -COOH surface is now ready for the covalent attachment of amine-containing molecules (e.g., proteins, antibodies, DNA). The most common method is via EDC/NHS chemistry.[1][10][11]

Protocol 4: EDC/NHS Activation of Carboxylic Acid Surface

Causality: EDC activates the surface -COOH groups to form a highly reactive but unstable O-acylisourea intermediate. NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester, improving coupling efficiency.[1][10]

  • Reagent Preparation:

    • Activation Buffer: 0.1 M MES, pH 4.5-6.0.[1]

    • Coupling Buffer: 1x PBS, pH 7.2-8.0.

    • Prepare fresh solutions of 400 mM EDC and 100 mM NHS in Activation Buffer immediately before use.

  • Activation Step:

    • Immerse the -COOH terminated substrate in the Activation Buffer.

    • Add the EDC/NHS solution to the buffer to achieve a final concentration of ~10-20 mM EDC and ~5-10 mM NHS.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Rinsing:

    • Remove the substrate from the activation solution.

    • Rinse thoroughly with Coupling Buffer to remove excess EDC/NHS and byproducts.

  • Amine Coupling:

    • Immediately immerse the activated substrate in a solution of the amine-containing molecule (e.g., protein at 0.1-1.0 mg/mL) dissolved in Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Final Wash:

    • Remove the substrate and rinse with Coupling Buffer.

    • To block any unreacted NHS-ester sites, immerse the substrate in a quenching solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) for 15-30 minutes.

    • Perform a final rinse with PBS and/or DI water and dry under nitrogen.

cluster_workflow Overall Functionalization Workflow cluster_char Characterization Points Clean Substrate Cleaning (Piranha) SAM SAM Formation (Protected Acid) Clean->SAM Deprotect Deprotection (TFA/DCM) SAM->Deprotect Char1 Contact Angle, Ellipsometry SAM->Char1 Activate Activation (EDC/NHS) Deprotect->Activate Char2 Contact Angle, XPS, FTIR, Ellipsometry Deprotect->Char2 Couple Amine Coupling (Biomolecule) Activate->Couple Char3 SPR, Fluorescence, AFM, etc. Couple->Char3 caption Complete workflow from substrate to final bioconjugate.

Caption: Complete workflow from substrate to final bioconjugate.

References

Application Note: A Strategic Guide to Biosensor Surface Engineering Using Carboxylic Acid Linkers with tert-Butyl Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Surface

In the realm of high-sensitivity biosensors, the interface between the biological recognition element and the physical transducer is paramount. The precision of this interface dictates the sensor's performance, influencing its specificity, sensitivity, and stability. Self-assembled monolayers (SAMs) of bifunctional organic molecules provide an elegant and robust method for engineering these surfaces with molecular-level control.[1][2] This guide focuses on the strategic use of 11-carbon chain linkers on gold surfaces, specifically highlighting the application of 11-Mercaptoundecanoic acid (MUA) and the tactical advantage provided by its tert-butoxy-protected analogue, 11-(tert-butoxy)-11-oxoundecanoic acid , in advanced surface functionalization protocols.

The core principle involves the spontaneous organization of thiol-containing molecules onto a gold substrate, forming a dense, ordered monolayer.[3][4] The terminal functional group of this monolayer, typically a carboxylic acid, then serves as a covalent anchor for immobilizing bioreceptors such as antibodies, enzymes, or nucleic acids.[5] The use of a tert-butyl ester as a protecting group for the carboxylic acid offers an additional layer of control, enabling researchers to prevent non-specific reactions and to dictate the precise timing of surface activation. This document provides a comprehensive overview, from foundational principles to detailed, field-tested protocols for researchers, scientists, and drug development professionals aiming to construct high-performance biosensor platforms.

Section 1: Principle of the Linker System

The construction of a biosensor surface using these linkers is a multi-stage process founded on well-established chemical principles.

  • Self-Assembled Monolayer (SAM) Formation: The process begins with the strong affinity between sulfur and gold. When a gold substrate is exposed to a solution of an alkanethiol like MUA, the thiol head groups chemisorb onto the gold surface, forming a strong Au-S bond.[2] Van der Waals interactions between the adjacent 11-carbon alkyl chains drive the molecules into a densely packed, quasi-crystalline arrangement, creating a highly ordered and stable organic thin film.[2]

  • The Carboxylic Acid Terminus: The MUA monolayer exposes a surface of terminal carboxylic acid (-COOH) groups. This functional layer is the platform for subsequent bioconjugation. The density and accessibility of these groups are critical for the immobilization of bioreceptors.

  • The Role of tert-Butyl Protection: The molecule this compound is structurally similar to MUA but lacks a thiol group and has one of its carboxylic acid groups masked as a tert-butyl ester. While not a direct anchoring molecule for gold SAMs, its thiol-containing counterpart, 11-mercapto-undecanoic acid tert-butyl ester , is a powerful tool. By creating a mixed monolayer of MUA and its protected version, one can precisely control the surface density of active -COOH groups. The protected groups act as inert spacers. Following SAM formation, the tert-butyl group can be selectively removed under mild acidic conditions to expose the carboxylic acid, a process known as deprotection.[6][7] This strategy is invaluable for optimizing receptor density and minimizing steric hindrance.

Section 2: Protocol for SAM Formation on Gold Surfaces

This protocol details the steps for creating a high-quality MUA-based SAM on a gold substrate. A pristine environment is crucial for forming defect-free monolayers.[3][4]

2.1. Materials Required

  • Gold-coated substrates (e.g., SPR chips, gold electrodes)

  • 11-Mercaptoundecanoic acid (MUA) (CAS 71310-21-9)[8]

  • 200-proof Ethanol (ACS grade or better)

  • Sulfuric Acid (H₂SO₄, concentrated)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Dry Nitrogen Gas

  • Glass or polypropylene containers[3]

  • Sonicator

2.2. Substrate Cleaning (Piranha Etch)

⚠️ Extreme Caution: Piranha solution is a powerful oxidant and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work exclusively within a certified fume hood. Always add the peroxide to the acid slowly. Never store Piranha solution in a sealed container.

  • Prepare Piranha Solution: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.

  • Clean Substrates: Using clean tweezers, immerse the gold substrates in the still-warm Piranha solution for 5-10 minutes.[5]

  • Rinse Thoroughly: Carefully remove the substrates and rinse them copiously with DI water, followed by a final rinse with absolute ethanol.

  • Dry: Dry the cleaned substrates under a gentle stream of dry nitrogen gas. The surface should be hydrophilic and ready for immediate use.

2.3. SAM Formation

  • Prepare Thiol Solution: Prepare a 1 mM solution of MUA in 200-proof ethanol. Briefly sonicate the solution for 1-2 minutes to ensure complete dissolution.[5]

    • Expert Insight: For carboxyl-terminated thiols, adjusting the pH of the ethanolic solution to ~2 with a few drops of HCl can promote protonation of the carboxylic acid group, which may facilitate better monolayer packing.[5]

  • Immersion: Immediately immerse the clean, dry gold substrates into the MUA solution in a dedicated container.[4] Ensure the entire gold surface is submerged.

  • Incubation: To minimize oxidation and contamination, purge the headspace of the container with nitrogen, seal it tightly (e.g., with Parafilm), and let the self-assembly process proceed for 18-24 hours at room temperature.[3][5]

    • Rationale: While SAM formation begins rapidly, longer incubation times are recommended to allow for molecular rearrangement and annealing, resulting in a more ordered and densely packed monolayer with fewer defects.[2][4]

  • Rinsing and Drying: After incubation, remove the substrates from the thiol solution. Rinse thoroughly with fresh ethanol for 15-30 seconds to remove non-covalently bound molecules. For optimal cleanliness, sonicate the substrates in fresh ethanol for 1-2 minutes, followed by a final ethanol rinse.[4][5]

  • Final Dry: Dry the functionalized substrates under a stream of dry nitrogen. Store in a clean, dry environment (like a desiccator) until ready for the next step.[4]

Section 3: On-Surface Deprotection of tert-Butyl Esters

This protocol is for surfaces prepared with a tert-butyl protected thiol linker. The deprotection step converts the inert ester surface into a reactive carboxylic acid surface.

  • Prepare Deprotection Solution: Prepare a solution of 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Reaction: Immerse the SAM-coated substrate in the TFA/DCM solution for 1-2 hours at room temperature.[9] The TFA protonates the ester oxygen, leading to the cleavage of the C-O bond and release of the tert-butyl group as the stable tert-butyl cation, which subsequently forms 2-methylpropene.[7]

  • Rinsing: Remove the substrate and rinse thoroughly with DCM, followed by ethanol, and finally DI water.

  • Dry: Dry the surface under a gentle stream of nitrogen. The surface is now ready for EDC/NHS activation.

Section 4: Protocol for Bioreceptor Immobilization via EDC/NHS Chemistry

This two-step protocol covalently links amine-containing biomolecules (e.g., proteins, antibodies) to the carboxylic acid-terminated SAM.[10][11] This method minimizes protein-protein cross-linking.[10]

4.1. Reagents and Buffers

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[10]

  • Coupling Buffer: 10 mM Phosphate-buffered saline (PBS), pH 7.4.

  • Activation Reagents:

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

    • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Bioreceptor: Your amine-containing protein/antibody of interest, dissolved in Coupling Buffer.

  • Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5.

4.2. Workflow Diagram

G cluster_prep Step 1: Surface Preparation cluster_activation Step 2: Surface Activation cluster_coupling Step 3: Bioreceptor Immobilization cluster_quenching Step 4: Quenching Au Gold Substrate SAM Form SAM with -COOH Terminus Au->SAM MUA in Ethanol (18-24h) Activated_SAM Activate -COOH with EDC / Sulfo-NHS SAM->Activated_SAM MES Buffer, pH 6.0 (15-30 min) Immobilized Couple Amine-Bioreceptor (e.g., Antibody) Activated_SAM->Immobilized PBS, pH 7.4 (1-2h) Quenched Deactivate Unreacted Sites with Ethanolamine Immobilized->Quenched 10 min

Caption: Workflow for biosensor surface functionalization.

4.3. Step-by-Step Immobilization Protocol

  • Prepare Reagent Solutions: Immediately before use, prepare fresh solutions of 0.4 M EDC and 0.1 M Sulfo-NHS in chilled Activation Buffer.

    • Rationale: EDC is susceptible to hydrolysis in aqueous solutions, so it must be prepared fresh to ensure high reactivity.[10] Sulfo-NHS is added to convert the highly reactive O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester, increasing coupling efficiency.[11][12]

  • Activate the Surface: Immerse the -COOH functionalized substrate in a freshly prepared mixture of the EDC and Sulfo-NHS solutions (e.g., 1:1 v/v) for 15-30 minutes at room temperature with gentle agitation.

  • Rinse: Briefly rinse the activated substrate with Activation Buffer or Coupling Buffer to remove excess EDC/Sulfo-NHS.

  • Immobilize Bioreceptor: Immediately immerse the activated substrate in the solution of your bioreceptor (e.g., 10-100 µg/mL in PBS, pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.

    • Expert Insight: The optimal protein concentration and incubation time should be determined empirically for each specific application to achieve the desired surface density.

  • Quench Unreacted Sites: Remove the substrate from the bioreceptor solution and immerse it in the Quenching Solution for 10-15 minutes. This step deactivates any remaining Sulfo-NHS esters, preventing non-specific binding in subsequent steps.

  • Final Rinse: Rinse the substrate thoroughly with Coupling Buffer to remove any non-covalently bound protein. The biosensor surface is now ready for use.

4.4. Chemical Pathway of EDC/Sulfo-NHS Coupling

Caption: Two-step activation and coupling via EDC/Sulfo-NHS chemistry.

Section 5: Surface Characterization and Validation

Validating each step of the surface modification is essential for reproducible results. A combination of techniques should be employed to confirm the success of each functionalization stage.[13][14]

Stage of Modification Contact Angle XPS Expected Elements EIS Expected Change (Nyquist Plot)
1. Bare Gold Hydrophilic (~30-50°)AuSmall semicircle (low Rct)
2. MUA SAM More Hydrophobic (~60-70°)Au, C, O, S (at ~162 eV)[15]Increased semicircle diameter (higher Rct)
3. EDC/NHS Activation Slight changeAu, C, O, S, NMinor change in Rct
4. Antibody Immobilization More Hydrophilic (~40-60°)Au, C, O, S, increased NSignificant increase in semicircle diameter

5.1. Contact Angle Goniometry This technique measures the angle a droplet of water makes with the surface, indicating its hydrophilicity/hydrophobicity. The formation of the alkyl-chain SAM will increase the contact angle (more hydrophobic), while the subsequent immobilization of a typically hydrophilic protein will decrease it.[16]

5.2. X-ray Photoelectron Spectroscopy (XPS) XPS provides the elemental composition of the surface. It can be used to confirm the presence of sulfur after SAM formation and the increase in the nitrogen signal after protein immobilization, validating successful coupling.[15][17][18]

5.3. Electrochemical Impedance Spectroscopy (EIS) EIS is a powerful, non-destructive technique for probing interfacial properties.[19][20] It measures the opposition to the flow of alternating current as a function of frequency. The binding of molecules to the electrode surface alters the capacitance and charge-transfer resistance (Rct). Each step—SAM formation, antibody immobilization, and analyte binding—creates an additional barrier to electron transfer, leading to a measurable increase in the diameter of the semicircle in a Nyquist plot.[13][21]

Section 6: Application Example: An Impedimetric Immunosensor

Once the antibody-functionalized surface is prepared, it can be used for the label-free detection of its specific antigen.

  • Baseline Measurement: An EIS measurement is taken of the antibody-functionalized electrode in a suitable electrolyte buffer (e.g., PBS containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻). This provides the baseline charge-transfer resistance (Rct₁).

  • Analyte Incubation: The sensor is incubated with the sample solution containing the target antigen. The antigen specifically binds to the immobilized antibodies.

  • Detection Measurement: After a brief rinse, a second EIS measurement is taken (Rct₂).

  • Signal Transduction: The binding of the bulky antigen to the surface further insulates the electrode, increasing the charge-transfer resistance (Rct₂ > Rct₁). This change (ΔRct = Rct₂ - Rct₁) is proportional to the concentration of the antigen in the sample.

G cluster_sensor Biosensor Assembly & Detection cluster_signal Signal Generation (EIS) Analyte Target Analyte (e.g., Antigen) Antibody Bioreceptor (Antibody) Analyte->Antibody Specific Binding Event Linker MUA Linker (-CONH-) Antibody->Linker Gold Gold Electrode Surface Linker->Gold Binding Analyte Binding Insulates Surface Impedance Increase in Charge Transfer Resistance (ΔRct) Binding->Impedance Signal Concentration-Dependent Electrical Signal Impedance->Signal

Caption: Principle of a label-free impedimetric immunosensor.

References

Application Notes and Protocols for 11-(tert-butoxy)-11-oxoundecanoic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of 11-(tert-butoxy)-11-oxoundecanoic acid in the field of drug delivery. This document outlines its utility as a bifunctional linker in the synthesis of complex drug conjugates and explores its potential in the formulation of nanoparticle-based delivery systems.

Introduction: A Molecule Designed for Controlled Synthesis

This compound is a C11 α,ω-dicarboxylic acid monoester. Its structure, featuring a long aliphatic chain, a terminal carboxylic acid, and a sterically hindered tert-butyl ester at the other end, makes it an exemplary tool for multi-step organic synthesis in drug delivery. The key to its utility lies in the differential reactivity of its two functional groups. The free carboxylic acid is readily available for standard coupling reactions, while the tert-butyl ester provides robust protection for the second carboxylic acid, which can be selectively cleaved under acidic conditions.[1] This bifunctionality is crucial for the precise construction of sophisticated therapeutic entities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1789702-17-5[4]
Molecular Formula C15H28O4-
Molecular Weight 272.38 g/mol [4]
Appearance White to off-white solid-
Solubility Soluble in organic solvents (DCM, DMF, DMSO)-

Core Application: A Bifunctional Linker for Drug Conjugation

The primary application of this compound is as a linker molecule to connect two different moieties, such as a targeting ligand and a therapeutic payload.[3] The 11-carbon aliphatic chain provides spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activities.

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5] These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The properties of the linker are critical for the PROTAC's efficacy.

This compound is used in the synthesis of PROTACs to connect these two ligands in a stepwise manner.[5] The free carboxylic acid can be reacted with one of the ligands, and after deprotection of the tert-butyl ester, the second ligand can be attached.

Protocol 1: Synthesis of a PROTAC using this compound as a Linker

This protocol describes a general two-step process for conjugating a target protein ligand (Ligand 1, containing a free amine) and an E3 ligase ligand (Ligand 2, also with a free amine).

Step 1: Conjugation of Ligand 1 to the Linker

  • Reagents and Materials:

    • This compound

    • Ligand 1 (with a primary or secondary amine)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • HPLC-grade solvents for purification

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add Ligand 1 (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 10-12 hours.[5]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the resulting conjugate (Ligand 1-Linker-tert-butyl ester) by flash chromatography or preparative HPLC.

Step 2: Deprotection of the tert-Butyl Ester

  • Reagents and Materials:

    • Ligand 1-Linker-tert-butyl ester conjugate

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve the purified conjugate from Step 1 in DCM.

    • Add TFA (typically 20-50% v/v in DCM) to the solution.

    • Stir the mixture at room temperature for 2 hours.[5]

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

    • The resulting product is Ligand 1-Linker with a free carboxylic acid.

Step 3: Conjugation of Ligand 2

  • Reagents and Materials:

    • Ligand 1-Linker (from Step 2)

    • Ligand 2 (with a primary or secondary amine)

    • HATU, DIPEA

    • Anhydrous DMF

  • Procedure:

    • Follow the same procedure as in Step 1, using the deprotected Ligand 1-Linker as the starting material to be activated with HATU and DIPEA.

    • Add Ligand 2 to form the final PROTAC molecule (Ligand 1-Linker-Ligand 2).

    • Purify the final product by preparative HPLC.

Diagram of PROTAC Synthesis Workflow

PROTAC_synthesis cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation A 11-(tert-butoxy)-11- oxoundecanoic acid C HATU, DIPEA in DMF A->C B Ligand 1 (Amine) B->C D Ligand 1-Linker-tBu C->D Amide Bond Formation E TFA in DCM D->E F Ligand 1-Linker-COOH E->F tBu Cleavage H HATU, DIPEA in DMF F->H I Final PROTAC Conjugate G Ligand 2 (Amine) G->H H->I Amide Bond Formation

Caption: Workflow for the synthesis of a PROTAC using a bifunctional linker.

Potential Application: Component of Nanoparticle Formulations

While primarily documented as a linker, the amphiphilic nature of this compound (after deprotection) suggests its potential use in the formulation of nanoparticles for drug delivery. The C11 alkyl chain can act as a hydrophobic tail, while the carboxylic acid serves as a hydrophilic head. This structure allows it to be incorporated into lipid-based or polymeric nanoparticle systems.

Role in Lipid Nanoparticles (LNPs)

In LNPs, this molecule could be used as a component of the lipid mixture. The hydrophobic tail would integrate into the lipid core of the nanoparticle, while the carboxylic acid head group could be exposed on the surface. This surface functionality could then be used to attach targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, enhancing its specificity for disease sites.

Formation of Polymeric Micelles

Similarly, it could be conjugated to a hydrophilic polymer like polyethylene glycol (PEG). The resulting PEG-lipid conjugate would self-assemble in an aqueous solution to form micelles, with the hydrophobic undecanoic acid chains forming the core and the PEG chains forming the outer corona. This core can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[6]

Protocol 2: Formulation of Drug-Loaded Polymeric Micelles using a Derivative of 11-oxoundecanoic acid

This protocol outlines a hypothetical procedure for forming polymeric micelles using a PEG-conjugated form of the linker to encapsulate a model hydrophobic drug.

Step 1: Synthesis of PEG-Linker Conjugate (This assumes the synthesis of an amine-terminated PEG which is then conjugated to the deprotected 11-carboxyundecanoic acid linker via an amide bond, following a similar procedure to Protocol 1, Step 1).

Step 2: Micelle Formulation by Nanoprecipitation

  • Reagents and Materials:

    • PEG-Linker conjugate

    • Model hydrophobic drug (e.g., Paclitaxel)

    • Acetone (or another water-miscible organic solvent)

    • Deionized water or buffer (e.g., PBS)

  • Procedure:

    • Organic Phase Preparation: Dissolve the PEG-Linker conjugate (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in 5 mL of acetone.[6]

    • Aqueous Phase Preparation: Prepare 10 mL of deionized water in a glass beaker.

    • Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The solution will become turbid as the micelles self-assemble and encapsulate the drug.[6]

    • Solvent Evaporation: Continue stirring the solution at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of the acetone.

    • Purification: The resulting micelle suspension can be filtered through a 0.22 µm syringe filter to remove any non-encapsulated drug aggregates.

Diagram of Polymeric Micelle Self-Assembly

Micelle_Formation cluster_conjugate PEG-Linker Conjugate cluster_micelle Self-Assembled Micelle in Water cluster_core Hydrophobic Core (Drug Encapsulation) A PEG (Hydrophilic) B Linker (Hydrophobic) A->B Covalent Bond p1 center->p1 p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 d1 Drug d2 Drug d3 Drug

Caption: Self-assembly of amphiphilic conjugates into a drug-loaded micelle.

Characterization of Formulations

Any drug delivery system developed using this compound must be thoroughly characterized.

Table 2: Typical Characterization Parameters for Nanoparticle Formulations

ParameterTechniqueDesired Outcome
Particle Size & PDI Dynamic Light Scattering (DLS)Size: 50-200 nm; PDI < 0.2 for homogeneity[7]
Zeta Potential Electrophoretic Light ScatteringIndicates surface charge and stability in suspension[8]
Morphology TEM / SEMSpherical shape and size confirmation
Encapsulation Efficiency UV-Vis or HPLCHigh percentage of drug successfully encapsulated
Drug Loading UV-Vis or HPLCWeight percentage of drug in the nanoparticle
In Vitro Drug Release Dialysis MethodSustained release profile over time[6]

Conclusion

This compound is a valuable synthetic tool in the development of advanced drug delivery systems. Its primary, well-established application is as a bifunctional linker, enabling the controlled and sequential synthesis of complex conjugates like PROTACs. Furthermore, its inherent amphiphilic properties suggest its potential utility in the design of novel nanoparticle formulations. The protocols and concepts outlined in this document provide a solid foundation for researchers to explore and leverage the capabilities of this versatile molecule in their drug delivery research.

References

Application Notes & Protocols: Synthesis of Functional Polyesters Using 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The development of functional polymers, particularly biodegradable polyesters, is a cornerstone of modern materials science, with profound implications for drug delivery, tissue engineering, and sustainable plastics.[1][2] These applications often require polymers with pendant functional groups, such as carboxylic acids, which can be used for conjugating bioactive molecules or modifying material properties.[3][4] However, the direct polymerization of monomers containing reactive functional groups can be challenging, often leading to side reactions and difficulty in controlling the polymer architecture.

This guide details the use of 11-(tert-butoxy)-11-oxoundecanoic acid as a strategic monomer for synthesizing functional aliphatic polyesters. This molecule features a long C11 aliphatic chain with a terminal carboxylic acid available for polymerization and a tert-butyl ester at the other end. The tert-butyl group serves as a robust protecting group for the second carboxylic acid, preventing it from participating in the initial polymerization.[5] This "protect-polymerize-deprotect" strategy allows for the straightforward synthesis of a linear polyester with pendant tert-butyl ester groups, which can then be quantitatively hydrolyzed under mild acidic conditions to unmask the desired carboxylic acid functionalities.[6][7]

The resulting polyacid can be tailored for a variety of advanced applications, including pH-responsive drug release systems, scaffolds for tissue engineering, and environmentally benign materials.[1]

Table 1: Properties of this compound

Property Value Source
CAS Number 1789702-17-5
Molecular Formula C₁₅H₂₈O₄
Molecular Weight 272.38 g/mol
Appearance White to off-white solid [8]

| Purity | Typically ≥97% |[8] |

Overall Experimental Workflow

The synthesis is a two-stage process. The first stage involves the formation of the polyester backbone via polycondensation. The second stage is the post-polymerization modification to deprotect the pendant groups and yield the final functional polymer.

G cluster_0 Stage 1: Polymer Synthesis cluster_1 Stage 2: Deprotection & Functionalization Monomer This compound + Diol Co-monomer Polymerization Melt Polycondensation (e.g., with Sn(Oct)₂ catalyst) Monomer->Polymerization ProtectedPolymer Protected Polyester (Pendant t-Butyl Esters) Polymerization->ProtectedPolymer Deprotection Acid-Catalyzed Hydrolysis (e.g., TFA in DCM) ProtectedPolymer->Deprotection Post-Polymerization Modification Purification Purification & Isolation Deprotection->Purification FunctionalPolymer Functional Polyester (Pendant Carboxylic Acids) Purification->FunctionalPolymer

Caption: Overall workflow from monomer to functional polyester.

Experimental Protocols

Protocol 1: Synthesis of Poly(alkylene-co-undecanoate)-Pendant-tert-butyl Ester via Melt Polycondensation

Rationale: Melt polycondensation is a robust, solvent-free method for synthesizing high molecular weight polyesters from diacids and diols.[9][10] We use 1,8-octanediol as a representative co-monomer. The reaction is typically catalyzed by a tin-based catalyst like Tin(II) 2-ethylhexanoate (Sn(Oct)₂) and driven to completion by the removal of the water byproduct under high vacuum and elevated temperatures.

Table 2: Materials and Reagents for Polymerization

Reagent Formula M.W. ( g/mol ) Supplier Example Notes
This compound C₁₅H₂₈O₄ 272.38 Sigma-Aldrich Monomer A
1,8-Octanediol C₈H₁₈O₂ 146.23 Sigma-Aldrich Monomer B, dried under vacuum before use
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) C₁₆H₃₀O₄Sn 405.12 Sigma-Aldrich Catalyst, use 0.1-0.5 mol% relative to monomers
Dichloromethane (DCM) CH₂Cl₂ 84.93 Fisher Scientific For polymer precipitation
Methanol, cold CH₃OH 32.04 Fisher Scientific For washing

| Toluene | C₇H₈ | 92.14 | Sigma-Aldrich | For azeotropic removal of water (optional) |

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Schlenk line or high-vacuum pump with a cold trap

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, a gas inlet/outlet leading to the vacuum line, and a stopper. Flame-dry the entire apparatus under vacuum and backfill with inert gas (N₂ or Ar).

  • Monomer Charging: Introduce equimolar amounts of this compound and 1,8-octanediol into the flask. For example, 10.00 g (36.71 mmol) of the acid and 5.37 g (36.71 mmol) of the diol.

  • Catalyst Addition: Add the Sn(Oct)₂ catalyst (e.g., 0.1 mol%, which is ~15 mg).

  • Initial Melt & Purge: Heat the mixture to 120-130 °C under a slow stream of inert gas. The monomers should melt and form a homogenous, clear liquid with stirring. Maintain these conditions for 1-2 hours to ensure initial esterification and removal of some water.

  • Polymerization Under Vacuum: Gradually increase the temperature to 150-180 °C while slowly applying vacuum over 30-60 minutes to avoid excessive bubbling.

  • High Vacuum Stage: Once the system is under high vacuum (<1 mbar), continue stirring at 180 °C. The viscosity of the reaction mixture will increase significantly as the polymer chain grows. Continue the reaction for 8-24 hours. The reaction is complete when the desired viscosity is reached.

  • Polymer Isolation: Cool the reactor to room temperature and break the vacuum with inert gas. The polymer will be a solid mass. Dissolve the crude polymer in a minimal amount of a suitable solvent like dichloromethane or chloroform.

  • Purification: Precipitate the dissolved polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring. The polymer should crash out as a white solid.

  • Drying: Collect the polymer by filtration, wash with fresh cold methanol, and dry in a vacuum oven at 40 °C until a constant weight is achieved.

Caption: Polycondensation of this compound and 1,8-octanediol.

Protocol 2: Deprotection of Pendant tert-Butyl Groups

Rationale: The tert-butyl ester is highly sensitive to acid and can be selectively cleaved under mild conditions without significantly degrading the polyester backbone.[11] Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and easily removed.[7][12]

Table 3: Materials and Reagents for Deprotection

Reagent Formula Notes
Protected Polyester - Synthesized in Protocol 1
Dichloromethane (DCM) CH₂Cl₂ Anhydrous grade
Trifluoroacetic Acid (TFA) CF₃COOH Reagent grade, handle in a fume hood

| Diethyl Ether, cold | (C₂H₅)₂O | For precipitation |

Procedure:

  • Dissolution: Dissolve the dried protected polyester from Protocol 1 in anhydrous DCM (e.g., 100 mg of polymer in 5 mL of DCM) in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA to the solution. A common ratio is 25-50% TFA by volume (e.g., add 2.5 mL of TFA to the 5 mL DCM solution). The tert-butyl group cleavage generates isobutene gas, so ensure adequate ventilation in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or ¹H NMR by taking a small aliquot. The disappearance of the tert-butyl signal in the NMR spectrum indicates completion.[6]

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. The remaining residue may be a viscous oil or solid.

  • Purification: Re-dissolve the residue in a small amount of a solvent like acetone or THF. Precipitate the final functionalized polymer by adding the solution to a large volume of cold diethyl ether or a hexane/ether mixture.

  • Drying: Collect the deprotected polymer by filtration, wash with cold diethyl ether, and dry under vacuum at room temperature to a constant weight.

Caption: Deprotection of the polyester using Trifluoroacetic Acid (TFA).

Characterization of Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers both before and after deprotection.[9]

Table 4: Summary of Expected Polymer Characterization Results

Technique Protected Polymer (Pendant -COO-tBu) Functional Polymer (Pendant -COOH)
¹H NMR Presence of a sharp singlet at ~1.4 ppm (9H) corresponding to the tert-butyl protons. Absence of the signal at ~1.4 ppm. Appearance of a broad signal >10 ppm for the carboxylic acid proton (in some solvents).
FTIR (cm⁻¹) Strong C=O stretch (~1730, ester). C-H stretches (~2850-2950). C-O stretch (~1150). C=O stretch may broaden or show a shoulder. Appearance of a broad O-H stretch from ~2500-3300, characteristic of carboxylic acid dimers.
GPC/SEC Provides number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity (Đ = Mₒ/Mₙ). Mₙ should be slightly lower due to the loss of the tert-butyl group. The overall distribution should remain similar if no chain scission occurred.

| DSC | Will exhibit a glass transition temperature (T₉) and potentially a melting temperature (Tₘ) depending on crystallinity. | T₉ is expected to increase significantly due to hydrogen bonding between the new carboxylic acid groups. |

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Molecular Weight in Protocol 1 Insufficient reaction time or vacuum. Impure or wet monomers. Incorrect stoichiometry.Extend reaction time. Ensure monomers are thoroughly dried. Carefully weigh monomers for a 1:1 molar ratio.
Polymer is Colored (Yellow/Brown) Reaction temperature was too high, causing thermal degradation. Catalyst concentration too high.Reduce polymerization temperature to <180 °C. Use a lower catalyst concentration (e.g., 0.1 mol%).
Incomplete Deprotection in Protocol 2 Insufficient TFA or reaction time.Increase the volume of TFA or extend the reaction time. Confirm completion with ¹H NMR before workup.
Significant Drop in MW after Deprotection Acid-catalyzed degradation of the polyester backbone.Perform the deprotection reaction at 0 °C for a longer duration instead of at room temperature. Use alternative, milder deprotection reagents like ZnBr₂ in DCM.[13]

Conclusion and Future Perspectives

The protocols outlined provide a reliable framework for synthesizing functional polyesters using this compound. This approach yields a polymer with pendant carboxylic acid groups, which serve as versatile handles for subsequent chemical modification. These materials are promising candidates for biomedical applications where biodegradability and functionality are paramount.[1][5] Future work can involve conjugating drugs, peptides, or targeting ligands to the carboxylic acid side chains, or using them as crosslinking points to form biodegradable hydrogels and networks.

References

Application Notes and Protocols for the Synthesis of N-Alkyl-11-(tert-butoxy)-11-oxoundecanamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of amide bonds is a cornerstone of modern organic synthesis, with profound implications in drug discovery, materials science, and biotechnology. This document provides a comprehensive technical guide for the reaction of 11-(tert-butoxy)-11-oxoundecanoic acid with primary amines to yield N-alkyl-11-(tert-butoxy)-11-oxoundecanamides. This reaction is particularly relevant for the synthesis of bifunctional linkers, surface modifiers, and precursors for biologically active molecules. The presence of a long aliphatic chain imparts lipophilicity, while the carboxylic acid and its protected tert-butyl ester offer orthogonal handles for further chemical modifications.

This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for its execution, and offer insights into the characterization and purification of the final products. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently incorporate this valuable synthetic transformation into their workflows.

Reaction Mechanism and Scientific Rationale

The direct reaction between a carboxylic acid and a primary amine to form an amide is typically a slow and energetically unfavorable process, requiring high temperatures and resulting in low yields. To overcome this, coupling agents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The most prevalent and effective method for this transformation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS).

The mechanism proceeds in two key stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis back to the carboxylic acid.[1][2]

  • Formation of a Semi-Stable NHS Ester: To mitigate the instability of the O-acylisourea intermediate, NHS is introduced. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester. This ester has a longer half-life, allowing for a more controlled and efficient subsequent reaction with the primary amine.[3]

  • Amide Bond Formation: The NHS ester readily reacts with the primary amine via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases NHS as a byproduct.

The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often crucial to neutralize the hydrochloride salt of EDC and to scavenge any protons generated during the reaction, thereby maintaining a favorable pH for the reaction to proceed.

It is critical to control the reaction pH. The activation step with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine is favored at a slightly basic pH (7.2-8.0).[3]

Experimental Workflow Overview

The overall process for the synthesis of N-alkyl-11-(tert-butoxy)-11-oxoundecanamides can be visualized as a three-stage process: Activation, Coupling, and Purification.

G cluster_0 Activation Stage cluster_1 Coupling Stage cluster_2 Purification Stage Activation 1. Activation of Carboxylic Acid (this compound + EDC + NHS in DCM) Coupling 2. Amine Addition & Amide Formation (Add Primary Amine + DIPEA) Activation->Coupling Formation of NHS-ester Workup 3. Aqueous Workup (Wash with aq. HCl, aq. NaHCO3, brine) Coupling->Workup Reaction Completion Purification 4. Final Purification (Column Chromatography) Workup->Purification Crude Product Product Product Purification->Product Pure N-Alkyl-11-(tert-butoxy)- 11-oxoundecanamide

Caption: A streamlined workflow for the synthesis of N-alkyl-11-(tert-butoxy)-11-oxoundecanamides.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of an N-alkyl-11-(tert-butoxy)-11-oxoundecanamide, using a generic primary amine as an example.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Typical Molar Ratio (vs. Acid)
This compound272.381.0
Primary Amine (R-NH₂)Varies1.0 - 1.2
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.2 - 1.5
NHS (N-hydroxysuccinimide)115.091.2 - 1.5
DIPEA (N,N-Diisopropylethylamine)129.242.0 - 3.0
Dichloromethane (DCM), anhydrous84.93-
Ethyl Acetate (EtOAc)88.11-
Hexanes--
1 M Hydrochloric Acid (HCl)--
Saturated Sodium Bicarbonate (NaHCO₃)--
Saturated Sodium Chloride (Brine)--
Anhydrous Magnesium Sulfate (MgSO₄)120.37-
Silica Gel (for column chromatography)--
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the acid in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated ester.

    • Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is activated to the NHS ester.

  • Amine Coupling:

    • In a separate vial, dissolve the primary amine (1.0 eq) in a small amount of anhydrous DCM.

    • Add the amine solution to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.0 eq). The base is added to neutralize the hydrochloride salt of EDC and any acid formed.

    • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting carboxylic acid.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and finally with brine (1 x volume of organic layer). The acid wash removes unreacted amine and DIPEA, while the bicarbonate wash removes unreacted carboxylic acid and NHS.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The exact gradient will depend on the polarity of the specific primary amine used.

    • Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure N-alkyl-11-(tert-butoxy)-11-oxoundecanamide.

Characterization of the Product

The structure and purity of the synthesized N-alkyl-11-(tert-butoxy)-11-oxoundecanamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around δ 1.44 ppm. The methylene protons adjacent to the amide nitrogen will typically appear as a triplet around δ 3.2-3.4 ppm, and the methylene protons alpha to the amide carbonyl will be a triplet around δ 2.1-2.3 ppm. The remaining methylene protons of the undecanoyl chain will appear as a broad multiplet in the aliphatic region (δ 1.2-1.7 ppm).

    • ¹³C NMR: Key signals include the carbonyl carbons of the ester and amide groups (typically in the range of δ 170-175 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the methyl carbons of the tert-butyl group (around δ 28 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is a suitable technique for confirming the molecular weight of the product. Expect to observe the protonated molecular ion [M+H]⁺ and potentially adducts with sodium [M+Na]⁺. Fragmentation patterns can also provide structural information, such as the loss of the tert-butyl group.[4][5]

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete activation of the carboxylic acid or hydrolysis of the activated ester.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase the equivalents of EDC and NHS slightly (e.g., to 1.5 eq). Ensure the reaction time for the activation step is sufficient.

    • Cause: Inefficient coupling with the amine.

    • Solution: For less reactive amines, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C). The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can also enhance the reaction rate, although it should be used with caution as it can promote side reactions.[6]

  • Side Reactions:

    • N-acylurea formation: A common side reaction where the O-acylisourea intermediate rearranges. This can be minimized by the rapid addition of NHS to form the more stable NHS ester.[1]

    • Epimerization: If the primary amine is chiral, there is a risk of epimerization at the stereocenter. Using coupling additives like HOBt or Oxyma Pure can help to suppress this side reaction.

  • Cleavage of the tert-Butyl Ester:

    • The tert-butyl ester is sensitive to strong acidic conditions. During the aqueous workup, use 1 M HCl and avoid prolonged exposure. Stronger acids like trifluoroacetic acid (TFA) will readily cleave the ester.

Conclusion

The EDC/NHS-mediated coupling of this compound with primary amines is a robust and versatile method for the synthesis of N-alkyl-11-(tert-butoxy)-11-oxoundecanamides. By carefully controlling the reaction conditions, particularly the stoichiometry of the coupling reagents and the exclusion of water, high yields of the desired products can be reliably obtained. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, facilitating the synthesis of these important bifunctional molecules.

References

Application Note & Protocol: Covalent Immobilization of a Bifunctional Linker onto Protein Surfaces using 11-(tert-butoxy)-11-oxoundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The strategic modification of protein surfaces is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1][2] This process often involves the attachment of linker molecules that can alter a protein's pharmacokinetic properties, or serve as a handle for subsequent conjugation of payloads like small molecule drugs, fluorophores, or other proteins.[3][4]

This document provides a detailed technical guide for the covalent coupling of 11-(tert-butoxy)-11-oxoundecanoic acid , a heterobifunctional long-chain linker, to primary amine residues on a protein surface. This linker is particularly valuable due to two key features:

  • A Long Alkyl Chain (C10): The undecanoic acid backbone provides a significant spacer arm, which can mitigate steric hindrance between the protein and a future conjugated partner, potentially preserving the protein's native conformation and biological activity.[5][6]

  • An Orthogonal Protecting Group: The molecule possesses a free carboxylic acid for immediate protein conjugation and a tert-butyl (Boc) ester on the opposite end. This Boc group is stable under the aqueous conditions of protein coupling but can be selectively removed under mild acidic conditions to reveal a terminal carboxylic acid for subsequent, controlled modification.[7][8]

We will detail the principles of the carbodiimide crosslinking chemistry employed, provide step-by-step protocols for both the initial conjugation and the subsequent deprotection, and discuss methods for the characterization of the resulting conjugate.

Principle of the Method

The covalent attachment of the linker to the protein is achieved via a two-step carbodiimide-mediated reaction targeting primary amines, which are predominantly found on the side chains of lysine residues and at the N-terminus of the polypeptide chain.[9]

Step 1: Activation of the Carboxylic Acid The free carboxylic acid on the linker is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[10][11]

Step 2: Formation of a Stable Intermediate & Amide Bond Formation To improve reaction efficiency and stability in an aqueous environment, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[12] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate.[10] The activated linker is then introduced to the protein, where the NHS ester reacts with nucleophilic primary amines on the protein surface to form a stable, covalent amide bond.[1]

G cluster_activation Step 1: Linker Activation cluster_coupling Step 2: Protein Coupling Linker_COOH Linker-COOH O_acylisourea O-acylisourea Intermediate (Unstable) Linker_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->Linker_COOH Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive NHS Ester (Stable) O_acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Protein-Linker Conjugate) NHS_Ester->Conjugate + Protein-NH₂ Protein_NH2 Protein-NH₂ (Lysine, N-Terminus) G NativeProtein Native Protein (in Amine-Free Buffer) Couple Couple to Protein in PBS pH 7.4 (2h RT or O/N 4°C) NativeProtein->Couple ActivateLinker Activate Linker with EDC/Sulfo-NHS in MES Buffer pH 6.0 ActivateLinker->Couple Purify1 Quench & Purify (Desalting Column) Couple->Purify1 BocProtected Boc-Protected Protein-Linker Conjugate Purify1->BocProtected Deprotect Deprotect with TFA (1-2h RT) BocProtected->Deprotect Purify2 Purify (Desalting Column) Deprotect->Purify2 FinalProduct Final Conjugate with Terminal Carboxylic Acid Purify2->FinalProduct

References

Application Note & Protocol Guide: Facile Deprotection of the tert-Butyl Group in 11-(tert-butoxy)-11-oxoundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of tert-Butyl Ester Deprotection

In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the use of protecting groups is a fundamental strategy for achieving high selectivity and yield. The tert-butyl (tBu) ester is a widely employed protecting group for carboxylic acids due to its steric hindrance, which confers stability in neutral and basic conditions, while allowing for facile cleavage under acidic conditions.[1] This unique characteristic makes it an invaluable tool in orthogonal protection strategies, where multiple reactive sites in a molecule must be addressed sequentially.[1]

This application note provides a comprehensive guide to the deprotection of the tert-butyl ester in 11-(tert-butoxy)-11-oxoundecanoic acid, a linear dicarboxylic acid monoester. This molecule serves as a versatile bifunctional linker, where the selective unmasking of the carboxylic acid is a critical step for subsequent conjugations or polymerizations. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical parameters for reaction monitoring and optimization.

I. The Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester is predominantly achieved through an acid-catalyzed AAL1 (unimolecular alkyl-oxygen cleavage) mechanism. This process is driven by the formation of a highly stable tertiary carbocation.

The key steps are as follows:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the ester. This enhances the electrophilicity of the carbonyl carbon and weakens the bond between the oxygen and the tert-butyl group.[2]

  • Carbocation Formation: The weakened C-O bond cleaves, leading to the formation of the carboxylic acid and a stable tert-butyl carbocation.[1][3]

  • Fate of the Carbocation: The tert-butyl cation is a reactive intermediate. In the presence of a nucleophile or a base, it is typically neutralized. A common pathway is the deprotonation by the trifluoroacetate anion to form isobutylene, a volatile gas, which shifts the reaction equilibrium towards the products.[4] Alternatively, the carbocation can be trapped by nucleophilic scavengers added to the reaction mixture.[5]

Visualizing the Deprotection Mechanism

Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Neutralization Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ (from TFA) Carboxylic_Acid 11-Oxoundecanoic Acid Protonated_Ester->Carboxylic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed AAL1 deprotection mechanism.

II. Experimental Protocols

The choice of deprotection protocol depends on the substrate's sensitivity to acid and the desired scale of the reaction. Below are detailed, step-by-step methodologies for the deprotection of this compound.

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This is the most common and generally high-yielding method for tert-butyl ester cleavage.[6][7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), reagent grade

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.[2]

  • Addition of TFA: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA). This creates a 1:1 (v/v) mixture of DCM and TFA.[2][7][8][9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–5 hours.[2][8][9] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[2][8][10]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2][8]

  • Azeotropic Removal of Residual TFA: To ensure complete removal of residual TFA, add toluene (approximately 3 times the initial volume of DCM) to the crude residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times.[1][2]

  • Drying and Isolation: The resulting crude 11-oxoundecanoic acid is often of sufficient purity for subsequent steps. If necessary, further drying over anhydrous sodium sulfate (Na₂SO₄) can be performed after dissolving in a suitable organic solvent, followed by filtration and concentration.[2]

Protocol 2: Milder Deprotection with Phosphoric Acid

For substrates that are sensitive to the harshness of TFA, aqueous phosphoric acid offers a milder alternative.[7][11]

Materials:

  • This compound

  • Phosphoric acid (85 wt% in water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To the this compound in a round-bottom flask, add 85 wt% aqueous phosphoric acid.

  • Heating: Heat the reaction mixture to 50–70 °C with vigorous stirring.[7]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the product with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]

III. Comparative Data for Deprotection Methods

Deprotection ReagentCo-SolventTemperatureTypical Reaction TimeYieldKey Considerations
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)Room Temp.1 - 5 hours[1]High (>95%)[8]Highly effective and volatile for easy removal, but can be harsh for sensitive substrates.[7][8]
Hydrogen Chloride (HCl) Dioxane / Diethyl EtherRoom Temp.1 - 4 hours[1]HighA classic and effective alternative to TFA.[1]
Phosphoric Acid (H₃PO₄) Aqueous50 - 70 °C[7]VariableHighMilder, environmentally benign option suitable for acid-sensitive molecules.[7][11]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)Room Temp.VariableGood to HighA Lewis acid approach that can offer different chemoselectivity.[12][13]
Thermal (Reagent-Free) Protic Solvents120 - 240 °C[14]15 - 40 min[15][14]Good to HighRequires high temperatures and specialized equipment (e.g., flow reactor).[15][14]

IV. Reaction Monitoring and Troubleshooting

Analytical Monitoring Workflow

Effective monitoring is crucial for determining reaction completion and identifying potential side products. HPLC and LC-MS are the preferred methods for accurate analysis.[8][10]

Monitoring_Workflow Start Start Reaction Aliquot Withdraw Aliquot (e.g., 10 µL at t=0, 0.5, 1, 2 hr) Start->Aliquot Quench Quench Aliquot (e.g., in 1 mL Methanol) Aliquot->Quench Dilute Dilute Sample Quench->Dilute Analyze Inject into HPLC/LC-MS Dilute->Analyze Decision Is Starting Material Consumed? Analyze->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Aliquot

References

Application Notes and Protocols for the Surface Modification of Gold with 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the functionalization of gold surfaces using 11-(tert-butoxy)-11-oxoundecanoic acid. This bifunctional organic molecule allows for the creation of a self-assembled monolayer (SAM) with a protected carboxylic acid terminus. The tert-butyl ester protecting group offers strategic advantages in multi-step surface functionalization, preventing unwanted reactions and allowing for selective deprotection to reveal a reactive carboxyl group for subsequent covalent immobilization of ligands, such as proteins, peptides, or small-molecule drugs. This guide details the underlying principles, step-by-step protocols for SAM formation and deprotection, and methods for monolayer characterization.

Introduction: Strategic Surface Engineering

The modification of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling fine control over interfacial properties for applications in biosensors, drug delivery systems, and fundamental biological studies.[1][2] Alkanethiols are the most common class of molecules for this purpose due to the formation of a strong, stable gold-sulfur bond.[3] However, other functional groups, including carboxylic acids, can also be used to form ordered monolayers on gold, albeit with different binding characteristics.[4]

This compound is a unique bifunctional linker. It possesses a terminal carboxylic acid group, which serves as the anchor to the gold substrate, and a tert-butyl ester on the opposite terminus. The tert-butyl group acts as a robust protecting group for the second carboxylic acid, which can be selectively removed under specific acidic conditions. This allows for a two-stage functionalization strategy: first, the formation of a stable, protected monolayer, and second, the exposure of the reactive carboxyl group for covalent coupling.

This guide provides the protocols to successfully form a SAM of this compound on a gold surface and subsequently deprotect it to generate a carboxyl-terminated surface ready for further modification.

The Two-Stage Functionalization Workflow

The process involves the initial self-assembly of the protected molecule onto a clean gold substrate, followed by a chemical deprotection step to expose the terminal functional group.

G cluster_0 Stage 1: SAM Formation cluster_1 Stage 2: Deprotection A Clean Gold Substrate B Immersion in This compound Solution A->B C Incubation (Self-Assembly) B->C D Rinsing and Drying C->D E Protected Surface: Au-OOC-(CH2)9-COO-tBu D->E F Exposure to Trifluoroacetic Acid (TFA) E->F Proceed to Deprotection G Reaction Time F->G H Rinsing and Drying G->H I Functionalized Surface: Au-OOC-(CH2)9-COOH H->I

Figure 1: Workflow for Gold Surface Functionalization. This diagram illustrates the two primary stages: the formation of the self-assembled monolayer with the protected acid and the subsequent deprotection to yield a reactive surface.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥95%Sigma-Aldrich, Ambeed
Gold-coated substrates (e.g., slides, chips)Research GradePlatypus Technologies
Ethanol (200 proof)Anhydrous, ACS GradeSigma-Aldrich
Sulfuric Acid (H₂SO₄)99.999% trace metals basisSigma-Aldrich
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OSigma-Aldrich
Trifluoroacetic Acid (TFA)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ultrapure Water18.2 MΩ·cmMillipore Milli-Q
Nitrogen GasHigh purityAirgas

Safety Note: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. Work in a fume hood and add the hydrogen peroxide to the acid slowly.

Detailed Experimental Protocols

Protocol 1: Gold Substrate Cleaning

A pristine gold surface is critical for the formation of a high-quality, ordered SAM. This protocol describes the use of piranha solution for rigorous cleaning.

  • Preparation: In a designated glass container inside a fume hood, prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Caution: This solution is highly exothermic.

  • Immersion: Using clean, non-magnetic tweezers, carefully immerse the gold substrates into the piranha solution.

  • Cleaning: Leave the substrates in the solution for 10-15 minutes. You may observe bubbling as organic contaminants are oxidized.

  • Rinsing: Carefully remove the substrates and rinse them copiously with ultrapure water.

  • Final Rinse: Perform a final rinse with 200 proof ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of the Protected SAM

This protocol details the self-assembly process. The free carboxylic acid group of the molecule will adsorb onto the gold surface.

  • Solution Preparation: Prepare a 1 mM solution of this compound in 200 proof ethanol.

  • Immersion: Place the freshly cleaned gold substrates into a clean glass container. Pour the prepared solution over the substrates, ensuring they are fully submerged.

  • Incubation: Seal the container to minimize solvent evaporation and exposure to air. Allow the self-assembly to proceed for 18-24 hours at room temperature.[3] While assembly can be rapid, longer incubation times generally lead to more ordered and densely packed monolayers.[5]

  • Rinsing: After incubation, remove the substrates from the solution. Rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Sonication (Optional but Recommended): Place the substrates in a beaker with fresh ethanol and sonicate for 1-2 minutes to remove loosely bound molecules.

  • Final Rinse and Dry: Perform a final rinse with ethanol and dry the substrates under a stream of nitrogen gas. The surface is now modified with a tert-butyl ester-terminated monolayer.

Protocol 3: On-Surface Deprotection of the Tert-Butyl Ester

This step converts the inert, protected surface into a reactive, carboxyl-terminated surface. Trifluoroacetic acid (TFA) is a common reagent for tert-butyl ester deprotection.[6]

  • Deprotection Solution: Prepare a solution of 50% (v/v) TFA in anhydrous dichloromethane (DCM).

  • Reaction: Immerse the SAM-modified substrates in the TFA/DCM solution.

  • Incubation: Allow the deprotection reaction to proceed for 1-2 hours at room temperature in a sealed container within a fume hood. The reaction releases isobutylene as a byproduct.

  • Rinsing: Remove the substrates and rinse them thoroughly with DCM to remove residual TFA and byproducts.

  • Final Rinse and Dry: Rinse with ethanol and dry under a stream of nitrogen. The surface is now functionalized with terminal carboxylic acid groups, ready for subsequent coupling reactions (e.g., EDC/NHS chemistry).

Characterization and Validation

It is essential to verify the success of each stage of the surface modification. The following techniques are recommended.

Contact Angle Goniometry

This technique measures the hydrophobicity/hydrophilicity of the surface, which changes as the terminal group is modified.

Surface StageExpected Contact Angle (Water)Rationale
Clean Gold~70-80°Moderately hydrophilic bare surface.
Protected SAM (-tBu)~90-100°The hydrophobic tert-butyl groups create a non-polar surface.
Deprotected SAM (-COOH)~30-40°The exposed carboxylic acid groups make the surface significantly more hydrophilic.
X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition and chemical states at the surface.

Surface StageExpected XPS Observations
Clean GoldStrong Au peaks (e.g., Au 4f). Minimal C and O.
Protected SAMAttenuation of the Au signal. Significant increase in C 1s and O 1s signals. The C 1s spectrum can be deconvoluted to show C-C/C-H, C-O, and O-C=O components of the ester.
Deprotected SAMThe C 1s peak shape will change, reflecting the loss of the four carbons of the tert-butyl group. The O 1s to C 1s ratio may also shift.
Fourier-Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR)

FTIR-ATR can detect the vibrational modes of the molecules on the surface.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 11-(tert-butoxy)-11-oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high yields and purity for this crucial bifunctional molecule. As a key building block in the synthesis of various linkers and advanced chemical probes, mastering its preparation is essential. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve issues effectively.

The primary challenge in synthesizing this monoester is achieving selectivity. The starting material, undecanedioic acid, possesses two identical carboxylic acid groups. A successful synthesis must favor the esterification of only one of these sites, minimizing the formation of the di-tert-butyl ester byproduct and leaving minimal unreacted starting material.

Section 1: General Troubleshooting for Low Yield
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

A low yield is a systemic issue that can arise from problems with reagents, reaction monitoring, or product loss during workup. Before optimizing specific parameters, it's crucial to ensure your foundational setup is sound.

Core Areas to Investigate:

  • Reagent Quality and Stoichiometry:

    • Solvents: Ensure all solvents are anhydrous, particularly in reactions involving acid chlorides or anhydrides. Tert-butylating agents are highly susceptible to hydrolysis.

    • Undecanedioic Acid: Verify the purity of your starting diacid. Impurities can interfere with the reaction.

    • Tert-butylating Agent: Use a fresh, high-purity source of your chosen reagent (e.g., di-tert-butyl dicarbonate, tert-butanol).

    • Stoichiometry: The ratio of diacid to the tert-butylating agent is the most critical factor for selectivity. A common error is using an excess of the tert-butylating agent, which strongly favors the formation of the undesired diester. Aim for a stoichiometric ratio or a slight excess of the diacid.

  • Reaction Monitoring:

    • Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. This allows you to observe the consumption of the starting diacid and the appearance of the monoester and diester products.

    • TLC Analysis Tip: Use a solvent system like Hexane:Ethyl Acetate (7:3 or 6:4) with 0.5-1% acetic acid. The acetic acid protonates the carboxyl groups, reducing streaking and leading to more reliable Rf values. You should be able to resolve three spots: the diacid (lowest Rf), the monoester (middle Rf), and the diester (highest Rf).

  • Workup and Isolation:

    • Acidic Conditions: The tert-butyl ester is highly labile under acidic conditions. Avoid strong aqueous acid washes during workup, as this can cleave your product back to the starting diacid. Use a mild base like saturated sodium bicarbonate solution for neutralization.

    • Product Loss: The monoester has moderate polarity and can be partially soluble in both aqueous and organic layers during extraction, especially if emulsions form. Ensure complete phase separation and consider back-extracting the aqueous layer to recover lost product.

Below is a workflow to systematically diagnose the source of low yield.

Troubleshooting_Workflow start Low Yield Observed reagents 1. Check Reagent Purity & Stoichiometry (Anhydrous Solvents, Reagent Quality) start->reagents monitoring 2. Analyze Reaction Mixture by TLC/LC-MS (Mid-reaction) reagents->monitoring diester High Diester Formation? monitoring->diester diacid High Starting Diacid Remaining? monitoring->diacid workup 3. Review Workup & Purification Procedure loss Product Lost During Workup? workup->loss diester->diacid No sol_diester Adjust Stoichiometry: - Reduce tert-butylating agent - Slow addition of reagents diester->sol_diester Yes diacid->workup No sol_diacid Improve Reaction Conditions: - Check catalyst activity - Increase reaction time/temp - Ensure solubility diacid->sol_diacid Yes sol_loss Optimize Workup: - Avoid strong acid wash - Back-extract aqueous layers - Optimize chromatography loss->sol_loss Yes

Caption: A systematic workflow for troubleshooting low product yield.

Section 2: Specific Issues During the Reaction
Q2: I am forming a significant amount of the di-tert-butyl undecanedioate diester. How can I improve mono-selectivity?

This is the most common side reaction. Since both carboxylic acid groups have nearly identical reactivity, the reaction is a statistical mixture of mono- and di-esterification. To favor the monoester, you must manipulate the conditions to reduce the probability of the second esterification occurring.

Strategies to Enhance Mono-selectivity:

  • Control Stoichiometry: This is your primary tool. Use the undecanedioic acid as the limiting reagent or use a molar ratio of diacid to tert-butylating agent slightly greater than 1:1. A common starting point is 1.0 equivalent of the tert-butylating agent to 1.1-1.2 equivalents of the diacid.

  • Slow Reagent Addition: Add the tert-butylating agent (e.g., a solution of Boc₂O) slowly over several hours to a solution of the diacid and catalyst. This keeps the instantaneous concentration of the esterifying agent low, favoring reaction with the more abundant diacid over the newly formed monoester.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes improve selectivity by slowing down the second esterification relative to the first.

  • Advanced Method (LiCl/TFAA): For long-chain dicarboxylic acids, a recently developed method uses trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl). Mechanistic studies suggest that LiCl interacts with and shields one of the carboxylic acid groups, promoting selective esterification at the other terminus.

ParameterTo Favor Monoester (Product)To Favor Diester (Side Product)Rationale
Diacid:Esterifying Agent Ratio > 1 : 1 (e.g., 1.1 : 1)< 1 : 2 (e.g., 1 : 2.2)Statistical probability. Excess diacid ensures the agent is more likely to encounter an unreacted molecule.
Reagent Addition Slow, controlled additionRapid, single-portion additionMaintains a low concentration of the esterifying agent, reducing the rate of the second esterification.
Temperature Lower (0 °C to RT)Higher (Reflux)Reduces the overall reaction rate, which can amplify small differences in reactivity and improve selectivity.
Q3: My reaction stalls with a large amount of unreacted undecanedioic acid. What could be the cause?

If you observe significant starting material after a reasonable time, the issue is likely with reaction kinetics or reagent activity.

  • Catalyst Inactivity: In syntheses using a catalyst like 4-(Dimethylamino)pyridine (DMAP), ensure it is fresh and has not degraded. For acid-catalyzed reactions, ensure your acid source is potent.

  • Insufficient Activation: If using a method like Boc₂O/DMAP, ensure you are using a sufficient catalytic amount of DMAP (typically 0.1-0.2 equivalents).

  • Poor Solubility: Undecanedioic acid has limited solubility in some common non-polar solvents. Ensure your reaction medium can fully dissolve the diacid, or at least maintain a fine suspension, for it to react. Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are common choices.

  • Moisture Contamination: Water will rapidly consume activating agents like Boc₂O or acid chlorides. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.

Q4: I suspect my product is decomposing during the reaction or workup. Is the tert-butyl ester unstable?

Yes, the tert-butyl ester functional group is known for its stability under basic and neutral conditions but is highly sensitive to acid. The cleavage mechanism is initiated by protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene gas.

Preventing Product Decomposition:

  • Avoid Acidic Workup: Do not wash the reaction mixture with strong acids (e.g., 1M HCl). If an acid wash is necessary to remove basic catalysts like DMAP, use a very mild, dilute acid (e.g., 5% citric acid or 1% KHSO₄ solution) and perform the wash quickly at low temperatures.

  • Neutralize Carefully: After the reaction, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture before extraction.

  • Chromatography Considerations: When performing column chromatography, the silica gel is slightly acidic and can cause product degradation on the column, especially during long purification runs. To mitigate this, you can either neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent and then packing the column, or add 0.5-1% triethylamine to your eluent system.

Section 3: Purification and Isolation Strategies
Q5: How can I effectively separate the desired monoester from the starting diacid and the diester byproduct?

Separating this mixture is challenging due to the similar nature of the compounds. A combination of extraction and chromatography is typically required.

Step-by-Step Purification Protocol:

  • Initial Workup:

    • Quench the reaction mixture with water or saturated NaHCO₃.

    • Extract with an organic solvent like Ethyl Acetate or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude mixture.

  • Separation by Acid-Base Extraction (Recommended):

    • Dissolve the crude oil in a generous amount of diethyl ether or ethyl acetate.

    • Wash the organic solution with a chilled, dilute solution of sodium bicarbonate (e.g., 5% w/v). This will deprotonate and extract the highly polar diacid and, to a lesser extent, the desired monoester into the aqueous layer. The non-acidic diester will remain in the organic layer.

    • Separate the layers. The organic layer contains the diester. The aqueous layer contains the sodium salts of your monoester and the diacid.

    • Slowly acidify the aqueous layer with cold 1M HCl or KHSO₄ to a pH of ~3-4, while stirring vigorously. The monoester and diacid will precipitate or can be extracted.

    • Extract the acidified aqueous layer multiple times with ethyl acetate.

    • The resulting organic solution is now enriched with the monoester and diacid, but free of the diester. After drying and concentrating, this mixture is much easier to separate by column chromatography.

  • Purification by Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is effective. Start with a low polarity eluent (e.g., 10% EtOAc in Hexanes) to elute the non-polar diester. Gradually increase the polarity (e.g., to 30-40% EtOAc) to elute the desired monoester. The starting diacid will remain on the column or elute at very high polarity.

    • Tailing Prevention: As mentioned, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape for the carboxylic acid-containing compounds.

Section 4: Frequently Asked Questions (FAQs)
Q6: What is the reaction mechanism for the selective mono-esterification using di-tert-butyl dicarbonate (Boc₂O) and DMAP?

This method is common for tert-butylation under mild conditions. The reaction proceeds through the formation of a highly reactive intermediate.

  • Activation of Boc₂O: The nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.

  • Formation of Mixed Anhydride: The carboxylate of undecanedioic acid attacks the activated DMAP intermediate, forming a mixed anhydride. This is the rate-limiting step.

  • Nucleophilic Attack: The tert-butoxide generated in step 1 attacks the carbonyl of the mixed anhydride, forming the tert-butyl ester and releasing CO₂ and regenerating the DMAP catalyst.

Mechanism cluster_1 Step 1: Catalyst Activation cluster_2 Step 2: Mixed Anhydride Formation cluster_3 Step 3: Ester Formation DMAP DMAP Boc2O Boc₂O DMAP->Boc2O Attacks Intermediate1 N-tert-butoxycarbonyl- pyridinium intermediate + tert-butoxide Boc2O->Intermediate1 Forms Intermediate2 Mixed Anhydride Intermediate1->Intermediate2 Forms Diacid R(COOH)₂ Diacid->Intermediate1 Attacks Product Monoester Product + CO₂ + DMAP Intermediate2->Product Yields tBuO tert-butoxide tBuO->Intermediate2 Attacks

Caption: Reaction mechanism for DMAP-catalyzed tert-butylation with Boc₂O.

Q7: Are there greener or more efficient alternatives for this synthesis?

Yes, the field is moving towards more sustainable methods to avoid stoichiometric reagents and chlorinated solvents.

  • Heterogeneous Catalysis: Using solid-supported catalysts like strongly acidic ion-exchange resins (e.g., Amberlyst-15) or alumina can facilitate selective mono-esterification. These catalysts can be filtered off and potentially reused, simplifying purification and reducing waste.

  • Enzymatic Methods: Lipases can be used for highly selective esterification under mild conditions, though this is often more applicable to primary or secondary alcohols.

  • tert-Butyl Acetate as Reagent and Solvent: A newer method uses tert-butyl acetate as both the solvent and the tert-butyl source, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide, offering a safer and more powerful approach.

Q8: How do I confirm the identity and purity of my final product?

Proper characterization is essential to confirm you have synthesized the correct molecule.

  • ¹H NMR: Look for the characteristic singlet for the 9 protons of the tert-butyl group around 1.45 ppm. You should also see multiplets for the methylene groups of the undecanoyl chain, typically between 1.2-2.4 ppm, with the protons alpha to the ester (~2.2 ppm) and alpha to the acid (~2.35 ppm) being the most downfield. The acidic proton (COOH) will appear as a broad singlet, often above 10 ppm, and its integration may vary.

  • ¹³C NMR: Expect to see signals for the quaternary carbon of the tert-butyl group (~80-81 ppm) and the methyl carbons (~28 ppm). Two distinct carbonyl signals should be present: one for the ester (~174 ppm) and one for the carboxylic acid (~180 ppm).

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in negative mode, you should observe the [M-H]⁻ ion. In positive mode, you might see [M+Na]⁺. This confirms the molecular weight (272.38 g/mol ).

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and two distinct C=O stretches: one for the carboxylic acid (~1710 cm⁻¹) and one for the ester (~1735 cm⁻¹).

Technical Support Center: Optimizing Reactions with 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 11-(tert-butoxy)-11-oxoundecanoic acid (Mono-tert-butyl undecanedioate). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for improving reaction efficiency and overcoming common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and general reactivity of this compound.

Q1: What are the key physical properties and storage conditions for this compound?

A1: this compound is typically a colorless to light yellow liquid. It is soluble in common organic solvents like dichloromethane (DCM), ethanol, and dimethylformamide (DMF).[1] For long-term stability, it should be stored in a tightly sealed container in a dry, room-temperature environment.[1] Always consult the Safety Data Sheet (SDS) from your supplier for specific handling instructions.

Q2: What are the primary applications of this molecule?

A2: This bifunctional molecule is a highly versatile building block in organic synthesis. Its key feature is the presence of two distinct functional groups: a carboxylic acid and a sterically hindered tert-butyl ester. This differential protection allows for selective reaction at the free carboxylic acid terminus while the other end remains protected. It is frequently used as a linker in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and other targeted therapeutics.[1][2][3]

Q3: Why is the tert-butyl ester chosen as a protecting group?

A3: The tert-butyl (t-Bu) ester is an excellent choice for protecting a carboxylic acid due to its stability under a wide range of conditions, including basic, hydrogenolytic, and nucleophilic environments. Its primary advantage is its lability under acidic conditions, allowing for selective and straightforward removal without disturbing other sensitive functional groups that might be present in the molecule.[4] The cleavage mechanism involves the formation of a stable tertiary carbocation (tert-butyl cation), which is key to its facile removal.[5]

Part 2: Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this compound. Low yields, side products, and purification challenges are common issues.

Q4: My amide coupling reaction has a low yield. What are the likely causes and how can I improve it?

A4: Low yield in amide coupling is a multifaceted problem. The cause often lies in incomplete activation of the carboxylic acid, degradation of coupling reagents, or suboptimal reaction conditions.

  • Cause 1: Inefficient Carboxylic Acid Activation. The carboxylic acid must be converted into a more reactive species (an active ester) to react with the amine. If the coupling reagent is old, hydrated, or used in insufficient quantity, activation will be incomplete.

    • Solution: Use fresh, high-quality coupling reagents. Ensure they are stored under anhydrous conditions. Increase the equivalents of the coupling reagent and base (typically 1.2-1.5 equivalents of each relative to the carboxylic acid). HATU, for example, is a highly efficient reagent that works well for hindered or less nucleophilic amines.[2][6]

  • Cause 2: Poor Choice of Solvent or Base. The solvent must fully dissolve all reactants. The base is critical for neutralizing the acid formed during the reaction and for deprotonating the amine if it is used as a salt.

    • Solution: DMF is a common and effective solvent. For amines that are prone to side reactions, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA).[2]

  • Cause 3: Steric Hindrance. If your amine is sterically hindered, the reaction rate will be significantly slower.

    • Solution: Switch to a more powerful coupling reagent like HATU or HCTU, which are known to be effective for difficult couplings.[6] You may also need to increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Monitoring the reaction by TLC or LC-MS is crucial.

Workflow for Optimizing Amide Coupling

cluster_start Initial Reaction Setup cluster_monitor Monitoring & Analysis cluster_troubleshoot Troubleshooting Paths cluster_end Completion Start Acid (1 eq) + Amine (1.1 eq) Coupling Reagent (1.2 eq) Base (1.5 eq) in DMF @ RT Monitor Monitor by TLC/LC-MS after 2h Start->Monitor Analysis Analyze Outcome Monitor->Analysis LowYield Low Yield / Incomplete? Analysis->LowYield Increase Increase Reagent Eq. (1.5x) & Reaction Time (-> 12h) LowYield->Increase Yes Success Reaction Complete. Proceed to Workup. LowYield->Success No Increase->Monitor Re-evaluate Change Change Coupling Reagent (e.g., to HATU) Increase->Change Still Low Yield Change->Monitor Re-evaluate Heat Increase Temperature (40°C) Change->Heat If Amine is Hindered Heat->Monitor

Caption: A logical workflow for troubleshooting amide coupling reactions.

Q5: I'm observing significant side products. What are they and how can I prevent them?

A5: The primary side product is often related to the racemization of chiral amines or the formation of byproducts from the coupling reagent itself.

  • Racemization: If your amine or acid contains a stereocenter, the harshness of the activation step can lead to epimerization.

    • Solution: The addition of a reagent like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure minimizes racemization by forming an intermediate active ester that couples more cleanly.[6][7] Modern reagents like HATU already incorporate a similar moiety (HOAt) for this purpose.[6]

  • Urea Byproducts: Carbodiimide reagents like DCC and DIC form urea byproducts. Dicyclohexylurea (from DCC) is notoriously insoluble and can complicate purification.[7]

    • Solution: If using DCC, filter the reaction mixture before workup to remove the precipitated urea. Alternatively, use DIC, which forms a more soluble urea, or switch to a uronium/phosphonium-based reagent (e.g., HBTU, HATU, PyBOP) that generates water-soluble byproducts.[7]

Table 1: Comparison of Common Amide Coupling Reagents
ReagentFull NameByproduct TypeKey AdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateWater-solubleHigh efficiency, low racemization, good for hindered couplings.[6]Higher cost, can be moisture sensitive.
EDC·HCl N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideWater-soluble ureaByproducts easily removed by aqueous workup.[8]Can cause racemization without an additive like HOBt.
DCC N,N′-DicyclohexylcarbodiimideInsoluble ureaInexpensive and effective.Byproduct (DCU) complicates purification.[7]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateWater-solubleEfficient, less risk of allergenicity than BOP.Byproduct HMPA from BOP is carcinogenic.[7]

Part 3: Troubleshooting Guide: Deprotection of the tert-Butyl Ester

Cleavage of the tert-butyl ester is the final step in many synthetic sequences. While robust, it can be problematic if not performed correctly.

Q6: My tert-butyl ester deprotection is incomplete. How can I drive it to completion?

A6: Incomplete cleavage is almost always due to insufficient acid strength, concentration, or reaction time.[4]

  • Cause 1: Insufficient Acid. The reaction is acid-catalyzed. If the acid is too dilute or weak, the equilibrium will not favor the deprotected product.

    • Solution: A standard condition is a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).[4] If the reaction stalls, increase the concentration of TFA, up to 95% TFA with a small amount of co-solvent.

  • Cause 2: Inadequate Time/Temperature. These reactions are typically run at room temperature (20-25 °C). Lower temperatures will significantly slow the rate.

    • Solution: Ensure the reaction is running at room temperature. Monitor by TLC/LC-MS until all starting material is consumed. Most deprotections are complete within 1-4 hours.[4]

Q7: I'm seeing unexpected side products after deprotection. What is happening?

A7: Side products arise from the highly reactive tert-butyl cation that is generated during the cleavage. This cation is a powerful electrophile and can alkylate any nucleophilic sites on your molecule (e.g., indoles, thioethers).[4]

  • Solution: Use Scavengers. To prevent this, add "scavengers" to the reaction mixture. These are nucleophiles that are designed to trap the tert-butyl cation. A common and highly effective scavenger cocktail is a mixture of triisopropylsilane (TIS) and water.

    • TIS: Reduces the tert-butyl cation.

    • Water: Reacts with the cation to form tert-butanol.

Diagram: The Role of Scavengers in Deprotection

cluster_main TFA-Mediated Deprotection cluster_scavengers Scavenger Action cluster_side_reaction Potential Side Reaction (Undesired) Start R-CO-O-tBu + H⁺ Intermediate [R-COOH] + tBu⁺ Start->Intermediate Scavengers Scavengers Added: - Triisopropylsilane (TIS) - Water (H₂O) Intermediate->Scavengers Trapped by... Molecule Nucleophilic Site on Product (e.g., Thiol) Intermediate->Molecule Reacts with... Trapped1 Isobutane Scavengers->Trapped1 via TIS Trapped2 tert-Butanol Scavengers->Trapped2 via H₂O SideProduct tBu-Alkylated Side Product Molecule->SideProduct

Caption: How scavengers intercept the reactive tert-butyl cation.

Q8: The acidic conditions are degrading my molecule. Are there milder deprotection methods?

A8: Yes. While TFA is standard, certain substrates require milder conditions.

  • Aqueous Phosphoric Acid: Can be effective for deprotecting tert-butyl esters and carbamates while leaving other acid-sensitive groups intact.[5][9]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters, sometimes in the presence of other acid-labile groups like N-Boc, although selectivity can be substrate-dependent.[10][11]

Part 4: Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete in 2-12 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for tert-Butyl Ester Deprotection

  • Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in DCM (approx. 0.1 M).

  • Scavenger Addition: To the solution, add triisopropylsilane (TIS) (5% v/v) and water (2.5% v/v).

  • Cleavage: Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) (50% v/v) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure (co-evaporating with toluene can help remove residual TFA). The resulting crude carboxylic acid can often be used without further purification or can be purified by chromatography or recrystallization if necessary.

References

Technical Support Center: Stability of 11-(tert-butoxy)-11-oxoundecanoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 11-(tert-butoxy)-11-oxoundecanoic acid. This document provides in-depth information, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this molecule in aqueous environments. Our focus is on anticipating and resolving common challenges related to its stability, ensuring the integrity and reproducibility of your experiments.

Section 1: Fundamental Properties & Stability Profile (FAQs)

This section addresses the most common initial questions regarding the chemical nature and stability of this compound.

Q1: What are the key structural features of this compound?

A: this compound (CAS No. 1789702-17-5) is a bifunctional long-chain carboxylic acid.[1][2] Its structure consists of an eleven-carbon aliphatic chain with two different terminal groups:

  • A free carboxylic acid (-COOH) group, which is polar and can be ionized. The predicted acidity coefficient (pKa) is approximately 4.78.[1]

  • A tert-butyl ester (-COOC(CH₃)₃) group, which is significantly more nonpolar and serves as a protecting group for the second carboxylic acid function.

This amphiphilic nature makes it useful as a linker or intermediate in organic synthesis and drug development, where modulating solubility and reactivity is crucial.[1][3]

Q2: What is the primary stability concern when working with this compound in aqueous solutions?

A: The primary stability concern is the hydrolysis of the tert-butyl ester group. Tert-butyl esters are well-known protecting groups for carboxylic acids precisely because they are highly susceptible to cleavage under acidic conditions while remaining relatively stable in neutral or basic media.[4] This acid-lability is the most critical factor to manage during experimental design.

Q3: How does pH affect the stability of the tert-butyl ester group?

A: The stability of the tert-butyl ester is critically dependent on the pH of the aqueous solution. The rate of hydrolysis can vary by several orders of magnitude across the pH scale.

pH RangeStability of tert-Butyl EsterPrimary Mechanism of DegradationExperimental Considerations
< 4 Highly Unstable Acid-Catalyzed Hydrolysis: The reaction is rapid, especially below pH 2.[5] The ester is protonated, leading to the formation of a stable tert-butyl cation and subsequent cleavage.[4]Avoid acidic buffers (e.g., citrate, glycine-HCl) for storage or long experiments. Use of strong acids like TFA or HCl will cause rapid deprotection.[3][4]
4 - 6 Moderately Stable to Unstable Acid-Catalyzed Hydrolysis: Hydrolysis still occurs, but at a significantly slower rate than in strongly acidic conditions. The rate is dependent on temperature and buffer species.For experiments in this range, it is crucial to run a preliminary stability study. Prepare solutions fresh and store them cold to minimize degradation.
6 - 8 Generally Stable Neutral Hydrolysis: The rate of spontaneous reaction with water is very slow. Tert-butyl esters are considered stable under these conditions for typical experimental durations.[4]This is the optimal pH range for handling and storing aqueous solutions of the compound. Phosphate or HEPES buffers are suitable.
> 8 Stable (with caveats) Base-Catalyzed Hydrolysis (Saponification): While possible, this reaction is very slow for sterically hindered tert-butyl esters compared to methyl or ethyl esters.[5][6] Significant degradation typically requires harsh conditions (e.g., high concentration of NaOH, elevated temperatures).[7][8]For most applications, the compound is stable. However, for long-term storage or high-temperature applications, stability should be verified.
Q4: What are the expected degradation products in an aqueous solution?

A: The hydrolysis of this compound yields two products:

  • Undecanedioic acid: The parent C11 chain with both ends as free carboxylic acids.

  • tert-Butanol: From the tert-butyl group.

Under strongly acidic conditions, the tert-butyl cation intermediate can also lead to the formation of isobutylene gas.[4][9]

Q5: What is the aqueous solubility of this compound, and how does pH influence it?

A: The compound is described as being soluble in organic solvents like ethanol.[1] Its solubility in purely aqueous media is limited due to the long C11 alkyl chain and the bulky tert-butyl group. However, solubility is strongly influenced by pH:

  • Acidic pH (pH < 4): The free carboxylic acid group is protonated (-COOH), making the molecule less polar and decreasing its aqueous solubility.

  • Neutral to Basic pH (pH > 6): The carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is ionic and significantly increases the molecule's aqueous solubility.

For preparing aqueous stocks, it is often advisable to dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) first, and then dilute it into the aqueous buffer of choice, preferably at a pH > 7.

Section 2: Troubleshooting Common Experimental Issues

Q6: I'm seeing rapid loss of my compound in an acidic buffer (pH < 5). What is happening and how can I visualize it?

A: You are observing classic acid-catalyzed hydrolysis of the tert-butyl ester. At acidic pH, a proton (H⁺) from the buffer acts as a catalyst, dramatically accelerating the cleavage of the ester bond.[4][10] The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. This is followed by the departure of the very stable tert-butyl carbocation, which is the rate-determining step.

The diagram below illustrates this catalytic process.

Acid_Catalyzed_Hydrolysis Parent 11-(tert-butoxy)-11- oxoundecanoic acid Protonated Protonated Intermediate Parent->Protonated + H⁺ (fast) Products Undecanedioic Acid + tert-Butyl Cation Protonated->Products C-O bond cleavage (slow, rate-limiting) Final Undecanedioic Acid + tert-Butanol Products->Final + H₂O (fast) - H⁺

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Troubleshooting Steps:

  • Change Buffer: Immediately switch to a buffer system in the pH 6-8 range.

  • Temperature Control: Perform experiments at lower temperatures (e.g., 4°C) to slow down the hydrolysis rate if a slightly acidic pH is unavoidable.

  • Fresh Preparations: Always prepare acidic solutions immediately before use and do not store them.

Q7: My analytical results (e.g., HPLC) are inconsistent. What are common handling and storage mistakes?

A: Inconsistent results are often traced back to pre-analytical errors related to sample stability.

  • Improper Storage of Stock Solutions: Organic stock solutions (e.g., in DMSO or ethanol) are generally stable when stored at -20°C or -80°C. However, aqueous stock solutions, even at neutral pH, should be stored frozen to prevent slow degradation or microbial growth. Avoid storing aqueous solutions at 4°C for more than a few days without validating stability.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce variability. Aliquot stock solutions into single-use volumes to maintain integrity.

  • pH Shifts During Sample Preparation: When diluting a stock solution (e.g., from DMSO) into an aqueous buffer, ensure the final concentration of the organic solvent does not significantly alter the buffer's pH. Re-verify the pH of the final solution.

  • Contamination: Ensure all glassware and solvents are clean. Trace acidic or basic contaminants can initiate degradation.

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for working with and assessing the stability of this compound.

Protocol 1: General Procedure for Preparing Aqueous Working Solutions
  • Weighing: Accurately weigh the required amount of this compound in a clean vial.

  • Initial Dissolution (if needed): Add a minimal volume of a water-miscible organic solvent (e.g., DMSO, Ethanol) to fully dissolve the compound. For a 10 mM stock, this might be 10-50 µL.

  • Dilution: Add your desired aqueous buffer (pre-adjusted to the target pH, ideally between 6.5 and 7.5) to reach the final concentration. Vortex gently to mix.

  • pH Verification: Check the pH of the final solution with a calibrated pH meter and adjust if necessary. The addition of the acidic compound can slightly lower the pH of a weakly buffered solution.

  • Storage: For immediate use, keep the solution on ice. For long-term storage, create single-use aliquots and store them at -80°C.

Protocol 2: Forced Degradation Study to Evaluate pH-Dependent Stability

This protocol is a cornerstone of pharmaceutical development and is used to understand degradation pathways and establish the stability-indicating nature of analytical methods.[7][10][11][12]

Objective: To quantify the rate of hydrolysis of this compound at various pH values and temperatures.

Workflow Diagram:

Forced_Degradation_Workflow start_end start_end process process analysis analysis A Start B Prepare 10 mM Stock in DMSO A->B C Prepare Buffers: pH 3, 5, 7, 9 B->C D Dilute Stock to 100 µM in each buffer C->D E Incubate samples at 4°C, 25°C, and 40°C D->E F Withdraw Aliquots at t=0, 1, 4, 8, 24h E->F G Quench Reaction (Neutralize pH, cool to 4°C) F->G H Analyze by HPLC G->H I Calculate % Remaining vs. Time H->I J End I->J

Caption: Workflow for a pH-dependent forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO. Store at -20°C.

  • Prepare Buffers: Prepare a series of buffers, for example:

    • pH 3.0: 50 mM Citrate Buffer

    • pH 5.0: 50 mM Acetate Buffer

    • pH 7.4: 50 mM Phosphate Buffer

    • pH 9.0: 50 mM Borate Buffer

  • Initiate Degradation: In separate vials for each condition (pH and temperature), dilute the stock solution 1:100 into the pre-warmed or pre-chilled buffers to a final concentration of 100 µM.

  • Time Point Zero (T=0): Immediately after dilution, take an aliquot from each vial. Quench the reaction by diluting it 1:1 into a neutralizing buffer (e.g., 100 mM phosphate buffer, pH 7.0) and placing it in an HPLC vial at 4°C. This is your T=0 reference.

  • Incubation: Place the reaction vials in incubators or water baths set to the desired temperatures (e.g., 25°C and 40°C).

  • Sample Collection: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each vial and quench them as described in Step 4.

  • Analysis: Analyze all samples from the time course by a stability-indicating HPLC method (see Protocol 3).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for that condition. Plot % Remaining vs. Time to determine the degradation kinetics.

Protocol 3: Recommended HPLC Method for Stability Analysis

A stability-indicating method is one that can separate the parent drug from its degradation products.[13]

  • Instrument: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as carboxylic acids and esters have low UV absorbance without a chromophore).

  • Injection Volume: 10 µL.

  • Expected Elution: The degradation product, undecanedioic acid, is more polar and will elute earlier than the parent tert-butyl ester.

References

Technical Support Center: Purification of 11-(tert-butoxy)-11-oxoundecanoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chromatographic purification of 11-(tert-butoxy)-11-oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this bifunctional molecule. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure scientific integrity and repeatable success in your experiments.

Introduction to the Molecule and Purification Strategy

This compound (MW: 272.38 g/mol , predicted pKa: ~4.78) is a valuable intermediate in organic synthesis and drug development, often utilized for introducing long alkyl chains with a terminal carboxylic acid and a protected carboxylic acid function.[1] Its purification via column chromatography can be challenging due to the presence of the free carboxylic acid, which can lead to peak tailing and poor separation on silica gel.

The key to a successful purification is to control the ionization state of the carboxylic acid group. By adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase, the equilibrium is shifted towards the protonated, less polar form of the molecule. This minimizes interactions with the polar stationary phase, resulting in sharper peaks and improved separation.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem 1: Significant Peak Tailing or Streaking on TLC and Column

Possible Causes:

  • Ionization of the Carboxylic Acid: The free carboxylic acid can interact strongly with the acidic silanol groups on the silica gel surface, leading to a slow and uneven elution.

  • Compound Overload: Applying too much sample to the column can exceed its capacity, causing broad and tailing peaks.

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for eluting the compound in a compact band.

Solutions:

  • Acidify the Mobile Phase:

    • Add 0.1-1% acetic acid or formic acid to your eluent mixture (e.g., Ethyl Acetate/Hexane).[2][3]

    • Rationale: The added acid suppresses the deprotonation of the target molecule's carboxylic acid, reducing its interaction with the silica surface and minimizing tailing.

    • Pro-Tip: Always use the same acidified solvent system for both TLC analysis and column chromatography to ensure accurate correlation.

  • Optimize Compound Loading:

    • As a general rule, the amount of crude material loaded should be 1-5% of the mass of the silica gel.

    • Perform a loading study with small-scale columns to determine the optimal capacity for your specific separation.

  • Refine the Solvent System:

    • Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Diethyl Ether).

    • Aim for an Rf value of 0.2-0.4 for the target compound on TLC for optimal separation on the column.[4]

Problem 2: Poor Separation from Impurities

Possible Causes:

  • Co-elution of Structurally Similar Impurities: Impurities with similar polarity to the target compound will be difficult to separate. Common impurities could include the corresponding diacid or starting materials.

  • Insufficient Column Resolution: The column may be too short or packed improperly, leading to poor separation efficiency.

Solutions:

  • Employ a Gradient Elution:

    • Start with a lower polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.

    • A shallow gradient around the elution polarity of your compound can significantly improve resolution.

  • Improve Column Packing:

    • Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is often preferred for better results.[2]

    • Increase the column length-to-diameter ratio for more challenging separations.

  • Consider Alternative Stationary Phases:

    • If separation on silica gel is intractable, consider using alumina (basic or neutral) or reversed-phase (C18) silica gel.[4] For reversed-phase chromatography, the mobile phase would typically be a mixture of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid.

Problem 3: No Compound Eluting from the Column

Possible Causes:

  • Compound is Too Polar for the Chosen Eluent: The solvent system may not be strong enough to move the compound down the column.

  • Decomposition on Silica Gel: Although less common for this molecule, some compounds can be unstable on acidic silica gel.[4]

  • Irreversible Adsorption: The carboxylic acid may be binding too strongly to the stationary phase.

Solutions:

  • Increase Eluent Polarity:

    • Gradually increase the percentage of the polar solvent in your mobile phase. If the compound still does not elute with 100% ethyl acetate, consider adding a stronger solvent like methanol.

    • A common solvent system for eluting stubborn carboxylic acids is Dichloromethane/Methanol with a small amount of acetic acid.

  • Test for Compound Stability:

    • Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it may indicate decomposition.[4]

    • If stability is an issue, consider using a deactivated silica gel or an alternative stationary phase like alumina.

  • Flush the Column with a Strong Solvent:

    • If you suspect irreversible adsorption, try flushing the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane with 1% acetic acid, to recover the material.

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Workup TLC 1. TLC Analysis (e.g., 7:3 Hex/EtOAc + 0.5% AcOH) Crude 2. Prepare Crude Sample (Dry load or minimal solvent) TLC->Crude Column 3. Pack Column (Slurry pack with non-polar solvent) Crude->Column Load 4. Load Sample Column->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final 10. Characterize Pure Product Evaporate->Final

Caption: Standard workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (40-63 µm particle size, 60 Å pore size) is the most common and cost-effective choice.[5] Its efficacy is greatly enhanced by the addition of a small percentage of acid to the mobile phase to suppress the ionization of the carboxylic acid moiety.

Q2: Can I use triethylamine (NEt3) in the mobile phase instead of an acid?

A2: No, adding a base like triethylamine is counterproductive. It will deprotonate the carboxylic acid, forming a carboxylate salt. This salt is highly polar and will bind very strongly to the silica gel, potentially making elution impossible. This strategy is used for purifying basic compounds like amines.[2]

Q3: My compound is soluble in ethanol. Can I use that to load it onto the column?

A3: It is generally not recommended to use highly polar solvents like ethanol for loading, as it can disrupt the top of the column packing and lead to band broadening. It is best to dissolve the crude material in a minimal amount of the initial mobile phase or a less polar solvent like dichloromethane. Alternatively, "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column is a highly effective technique.[6]

Q4: How can I visualize the compound on a TLC plate if it doesn't have a UV chromophore?

A4: this compound will not be visible under a standard 254 nm UV lamp. You will need to use a staining agent. Common stains that will visualize this compound include:

  • Potassium permanganate (KMnO4) stain: Reacts with most organic compounds.

  • Ceric ammonium molybdate (CAM) stain: A general-purpose stain.

  • Anisaldehyde stain: Often gives distinct colors for different functional groups upon heating.

Q5: Is it possible to purify this compound using reversed-phase chromatography?

A5: Yes, reversed-phase chromatography is a viable alternative, especially if separation on normal phase is difficult. A C18-functionalized silica gel would be the stationary phase. The mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol. An acid modifier (0.1% formic acid or TFA) is typically added to the mobile phase to ensure the carboxylic acid is protonated and interacts well with the stationary phase.[7]

Data Summary Table

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, effective, and economical for normal-phase chromatography.[5]
Mobile Phase (TLC) 7:3 Hexane:Ethyl Acetate + 0.5% Acetic AcidA good starting point for achieving an optimal Rf value. The acid is crucial.
Mobile Phase (Column) Gradient: 9:1 to 6:4 Hexane:Ethyl Acetate + 0.5% Acetic AcidAllows for elution of non-polar impurities first, followed by the target compound.
Loading Method Dry Loading (adsorbed on silica)Prevents band broadening and improves resolution.[6]
Visualization Potassium Permanganate StainEffective for compounds without a UV chromophore.

References

Identifying common side products in 11-(tert-butoxy)-11-oxoundecanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 11-(tert-butoxy)-11-oxoundecanoic acid

Introduction

Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial bifunctional linker, widely employed in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structure, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, allows for sequential coupling chemistries essential in multi-step synthetic campaigns.

However, the synthesis of this mono-protected C11 dicarboxylic acid is not without its challenges. The primary difficulty lies in achieving selective mono-esterification of the symmetrical undecanedioic acid precursor, a process often plagued by the formation of a significant side product: the di-ester.[2] This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and minimize the formation of common side products, ensuring a higher yield and purity of the desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to expect when synthesizing this compound?

The two most common impurities are the starting material, undecanedioic acid , and the di-ester side product, di-tert-butyl undecanedioate . The formation of a significant quantity of the di-ester is a common problem in the synthesis of monoesters from symmetrical dicarboxylic acids due to the comparable reactivity of both carboxyl groups.[2] If using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), an insoluble urea byproduct, N,N'-dicyclohexylurea (DCU) , will also be formed.[3]

Q2: Why is the di-tert-butyl ester a major side product, and how does its formation occur?

The formation of the di-tert-butyl ester is a direct consequence of the starting material, undecanedioic acid, having two chemically equivalent carboxylic acid functional groups. During the esterification reaction, there is a statistical probability that both ends of the molecule will react with the tert-butylating agent. This competitive reaction leads to a mixture of the desired mono-ester, the undesired di-ester, and unreacted starting material.

Side_Product_Formation

Q3: My reaction is producing a high percentage of the di-ester. How can I improve the selectivity for the mono-ester?

Improving mono-ester selectivity is the critical challenge. Several strategies can be employed:

  • Stoichiometric Control: Carefully controlling the stoichiometry by using a slight excess of the dicarboxylic acid relative to the tert-butylating agent can favor mono-esterification. However, this often leads to a significant amount of unreacted starting material, complicating purification.

  • Modern Catalytic Systems: Recent advancements have shown that using a combination of trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) can dramatically improve selectivity. Mechanistic studies suggest that the lithium cation coordinates to one of the carboxylate groups, effectively "shielding" it from reacting and directing esterification to the other terminus.[4][5]

  • Orthogonal Protection Strategy: A more controlled, albeit longer, route involves protecting one carboxylic acid with a group that can be removed under different conditions than the tert-butyl ester (e.g., a benzyl ester). The free carboxylic acid is then converted to the tert-butyl ester, followed by the selective removal of the initial protecting group. This approach avoids the selectivity issue entirely.[6]

  • Continuous Extraction: Older methods have utilized continuous extraction from an aqueous solution, where the mono-ester is immediately removed into a nonpolar solvent as it forms, thus preventing it from undergoing a second esterification.[2]

Q4: I used DCC for my reaction and now have a white precipitate that is difficult to filter. What is it and how do I handle it?

This white, insoluble precipitate is N,N'-dicyclohexylurea (DCU) , the byproduct of the DCC coupling agent.[3]

  • Identification: DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

  • Removal: The best practice is to filter the entire reaction mixture through a pad of Celite® or a fritted glass funnel before proceeding with the aqueous workup. Cooling the reaction mixture in an ice bath for 30-60 minutes prior to filtration can help precipitate more of the DCU, aiding its removal.

Q5: What are the recommended analytical techniques for monitoring the reaction and quantifying the product mixture?

A combination of techniques is ideal for accurate analysis:

Analytical TechniqueInformation Provided
Thin Layer Chromatography (TLC) Quick, qualitative monitoring of reaction progress. Allows for visualization of starting material, mono-ester, and di-ester spots (typically with different Rf values).
¹H NMR Spectroscopy Provides structural confirmation. The tert-butyl group gives a characteristic singlet at ~1.4-1.5 ppm. The ratio of the integral of this peak to other protons in the aliphatic chain can help estimate the relative amounts of mono- vs. di-ester.
High-Performance Liquid Chromatography (HPLC) Excellent for quantitative analysis.[7] Can separate and quantify the starting di-acid, the mono-ester, and the di-ester, providing precise ratios and purity assessment.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the components in the mixture, definitively identifying the desired product and side products.

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solutions & Explanations
Low Conversion / High Starting Material 1. Insufficient reaction time or temperature.2. Deactivated coupling agent (e.g., DCC hydrolyzed).3. Poor quality of reagents.1. Monitor the reaction by TLC/HPLC and extend the reaction time if necessary.2. Use fresh, high-purity DCC or another coupling agent. Store DCC under anhydrous conditions.3. Ensure all reagents and solvents are anhydrous, as water can quench the reaction.
High Di-ester to Mono-ester Ratio 1. Lack of selectivity in the esterification of the symmetrical di-acid.[2]2. Stoichiometry of reagents favors di-esterification.1. Adopt a high-selectivity method: Use the TFAA/LiCl system, which shields one carboxyl group.[4][5]2. Adjust Stoichiometry: Use the dicarboxylic acid as the limiting reagent, though this will require more rigorous purification to remove the di-ester.3. Consider an orthogonal protection strategy for absolute control.[6]
Product Degradation (Loss of t-butyl group) Use of overly harsh acidic conditions during reaction or workup.The tert-butyl ester is labile to strong acids.[8] Avoid strong acid catalysts if possible. During workup, use dilute or weak acids (e.g., 1 M KHSO₄, saturated NH₄Cl) and avoid prolonged contact times.
Difficult Purification / Co-elution The mono-ester, di-ester, and starting material have similar polarities.1. Optimize Chromatography: Use a shallow elution gradient (e.g., starting with low polarity solvent and slowly increasing).2. Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., sat. NaHCO₃). The mono-ester and di-acid will move to the aqueous layer as carboxylates, while the neutral di-ester remains in the organic layer. The aqueous layer can then be re-acidified and extracted to recover the mono-ester and di-acid for subsequent purification.

Illustrative Experimental Protocol: DCC/DMAP Coupling Method

This protocol is adapted from a standard procedure for the synthesis of a similar mono-tert-butyl ester of a dicarboxylic acid.[3] It illustrates a common method where control of side products is crucial.

Protocol_Workflow

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve undecanedioic acid (1.0 eq), tert-butanol (10 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous tetrahydrofuran (THF).

    • Causality Note: THF is used as an anhydrous solvent. DMAP serves as a nucleophilic catalyst to accelerate the esterification. A large excess of tert-butanol is used to drive the reaction equilibrium towards the product.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in a minimal amount of anhydrous THF.

  • DCC Addition: Add the DCC solution dropwise to the cooled reaction mixture over 20-30 minutes.

    • Self-Validation Check: A white precipitate (DCU) should begin to form upon addition of DCC. Slow addition is critical to control the reaction exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours.

    • Troubleshooting Point: Monitor the reaction progress by TLC or HPLC to check for the consumption of the starting di-acid and the formation of the mono- and di-esters.

  • Byproduct Removal: After 24 hours, cool the reaction mixture to 0 °C for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite® to remove the insoluble DCU. Wash the filter cake with a small amount of cold THF.[3]

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M KHSO₄), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

    • Purification Note: Use a gradient elution system, typically starting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 60:40 Hexane:Ethyl Acetate) to first elute the non-polar di-ester, followed by the desired mono-ester. The polar starting di-acid will elute last or remain on the baseline.[3]

References

Technical Support Center: Optimizing Amide Coupling Reactions of 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving 11-(tert-butoxy)-11-oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance to overcome common challenges in the synthesis of amides using this versatile long-chain carboxylic acid. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), robust experimental protocols, and quantitative data to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Coupling a Sterically Hindered Long-Chain Carboxylic Acid

This compound is a valuable building block in medicinal chemistry and materials science, offering a long aliphatic chain for modulating hydrophobicity and a tert-butyl ester protecting group. However, the steric bulk of the tert-butoxy group can present significant challenges during amide bond formation, often leading to sluggish reactions, low yields, and the formation of undesired byproducts.[1][2][3] This guide provides a systematic approach to navigating these challenges and achieving high-efficiency couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during the coupling of this compound.

Observation Potential Cause(s) Recommended Solutions & Rationale
Low or No Product Formation 1. Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC or EDC alone may not be potent enough to overcome the steric hindrance of the tert-butoxy group.[4] 2. Steric Hindrance: The bulky tert-butyl group can physically block the approach of the amine nucleophile.[1][2][3] 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can impede the reaction.1. Switch to a More Potent Coupling Reagent: Employ onium salt-based reagents such as HATU, HBTU, or COMU, which are known to be more effective for hindered couplings.[5][6] Phosphonium salts like PyBOP are also excellent alternatives.[1][7] 2. Optimize Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or degradation. 3. Increase Reaction Time: Sterically hindered couplings are often slower.[4] Extend the reaction time (e.g., to 24 hours) and monitor progress by TLC or LC-MS.
Formation of a Major Byproduct (N-acylurea) Carbodiimide-Mediated Rearrangement: The O-acylisourea intermediate, formed when using carbodiimides like EDC or DCC, can rearrange to a stable N-acylurea, which is unable to react with the amine.[5][8] This is more prevalent in slow reactions.1. Use of Additives: Always use additives like HOBt or HOAt when using carbodiimides.[5][7] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[5] 2. Lower Reaction Temperature: This side reaction is often temperature-dependent. Running the reaction at 0 °C or room temperature can minimize N-acylurea formation.[5]
Difficulty in Product Purification 1. Urea Byproducts: Dicyclohexylurea (DCU) from DCC is notoriously difficult to remove due to its low solubility in many organic solvents.[7] 2. Polar Byproducts from HATU/HBTU: Byproducts like tetramethylurea are polar and can be challenging to separate from the desired product.[9][10]1. Use EDC or DIC: If using a carbodiimide, opt for EDC or DIC. The urea byproduct of EDC is water-soluble and can be removed with an aqueous wash.[7][11] The urea from DIC is more soluble in organic solvents than DCU.[7] 2. Optimize Work-up for Onium Salt Reagents: For reactions using HATU or HBTU, a thorough aqueous work-up with dilute acid (e.g., 1M HCl) followed by a base (e.g., sat. NaHCO₃) and brine washes can help remove the majority of the polar byproducts.
Epimerization/Racemization (if coupling to a chiral amine) Over-activation or Presence of a Strong Base: The activated carboxylic acid can be susceptible to racemization, especially in the presence of a strong base.[1]1. Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA or triethylamine.[1] 2. Use of Racemization-Suppressing Additives: Additives like HOAt and Oxyma Pure are superior to HOBt in minimizing racemization.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for coupling this compound?

For a sterically hindered substrate like this, starting with a more potent coupling reagent is advisable. HATU in combination with a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent such as DMF is an excellent and widely used starting point.[12][13]

Q2: What is the optimal stoichiometry for the coupling reaction?

A good starting point is to use a slight excess of the coupling reagent and base relative to the carboxylic acid. A typical ratio is:

  • This compound: 1.0 equivalent

  • Amine: 1.0 - 1.2 equivalents

  • Coupling Reagent (e.g., HATU): 1.1 - 1.3 equivalents

  • Base (e.g., DIPEA): 2.0 - 3.0 equivalents

These ratios may need to be optimized depending on the reactivity of the amine.

Q3: Why is an anhydrous solvent necessary?

Coupling reagents and the activated intermediates are highly susceptible to hydrolysis.[14] The presence of water will quench the reaction, leading to low or no product formation. Therefore, using anhydrous solvents (like DMF or DCM) and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for success.[15]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Spot the reaction mixture alongside your starting materials. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates reaction progress.

  • LC-MS: This provides more definitive information, allowing you to track the consumption of reactants and the formation of the desired product by their respective mass-to-charge ratios.[9][16]

Q5: Can I use EDC/NHS for this coupling?

While EDC/NHS is a very common and useful coupling system, it may be less efficient for this sterically hindered substrate.[14][17] If you choose to use it, a two-step protocol is recommended: first, activate the carboxylic acid with EDC and NHS in a slightly acidic buffer (e.g., MES buffer, pH 4.5-6.0), and then add the amine and adjust the pH to a more basic range (pH 7.2-8.5).[14][17] The use of NHS helps to form a more stable active ester, which can improve the yield.[18]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the tert-Butyl Ester

The tert-butyl ester can be readily removed under acidic conditions to yield the free carboxylic acid.

  • Dissolve the purified tert-butyl ester-protected product in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio of DCM:TFA.[19]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[19]

  • Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[19]

  • The resulting carboxylic acid can often be used without further purification or can be purified by crystallization or chromatography.

Visualizing the Process

General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Carboxylic Acid & Amine in Anhydrous Solvent base Add Base (e.g., DIPEA) reactants->base coupling_reagent Add Coupling Reagent (e.g., HATU) base->coupling_reagent stir Stir at RT under N2 (Monitor by TLC/LC-MS) coupling_reagent->stir quench Aqueous Work-up (Acid/Base Washes) stir->quench extract Dry & Concentrate quench->extract purify Column Chromatography extract->purify

Caption: A typical experimental workflow for amide bond formation.

Troubleshooting Decision Tree for Low Yield

G decision decision action action ok ok start Low Coupling Yield check_reagent Using potent reagent (e.g., HATU, PyBOP)? start->check_reagent switch_reagent Switch to HATU, HBTU, or PyBOP check_reagent->switch_reagent No check_conditions Reaction conditions optimized? check_reagent->check_conditions Yes final_ok Yield Improved switch_reagent->final_ok optimize_conditions Increase temp (40-50°C) Increase time (24h) Double couple check_conditions->optimize_conditions No check_purity Starting materials pure & dry? check_conditions->check_purity Yes optimize_conditions->final_ok purify_reagents Purify starting materials Use anhydrous solvents check_purity->purify_reagents No check_purity->final_ok Yes purify_reagents->final_ok

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: 11-(tert-butoxy)-11-oxoundecanoic acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formation of uniform self-assembled monolayers (SAMs) using 11-(tert-butoxy)-11-oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation and functionalization of these surfaces. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the formation and deprotection of your monolayer. Each problem is analyzed based on potential causes, followed by actionable solutions.

Problem 1: Incomplete or Disordered Monolayer Formation

You've completed the SAM deposition step, but characterization (e.g., via contact angle, XPS, or AFM) indicates a patchy, disordered, or non-uniform surface.

Potential Causes:
  • Contaminated Substrate: The quality of a SAM is critically dependent on the cleanliness of the underlying substrate. Organic residues, dust particles, or metallic impurities on the gold or metal-oxide surface will inhibit the self-assembly process.

  • Impure Alkanethiol: The presence of contaminants in the this compound solution, such as shorter-chain thiols or oxidized species, can introduce defects into the monolayer structure. Even low levels of impurities can result in a disordered, non-ideal monolayer[1].

  • Suboptimal Deposition Time: While monolayer formation begins within minutes, achieving a highly ordered, crystalline-like structure is a slower process involving molecular reorganization on the surface. Insufficient immersion time can result in a poorly packed film[1].

  • Incorrect Solvent or Concentration: The choice of solvent and the concentration of the thiol are crucial. Ethanol is commonly used, but its purity is important. An incorrect concentration can alter the kinetics of assembly and the final monolayer quality.

  • Environmental Contamination: Exposure to airborne contaminants, especially silanes, iodine, or dust, during preparation can compromise the monolayer.

Recommended Solutions:
  • Rigorous Substrate Cleaning:

    • Gold Substrates: A common and effective method is cleaning with a "piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling piranha solution. After etching, rinse copiously with ultrapure water and ethanol, then dry under a stream of dry nitrogen.

    • Metal Oxide Substrates (e.g., TiO₂, Al₂O₃): Use a UV-Ozone cleaner or sonicate the substrate in a series of solvents like acetone, isopropanol, and ultrapure water, followed by drying with nitrogen.

  • Verify Reagent Purity: Use high-purity this compound and 200-proof ethanol. If purity is suspect, consider filtering the solution through a 0.2 µm syringe filter before use.

  • Optimize Assembly Time: While initial coverage is fast, allow the substrate to immerse in the thiol solution for at least 24-48 hours to ensure the formation of a well-ordered, densely packed monolayer.

  • Control Solution Parameters:

    • Prepare a fresh 1 mM solution of the thiol in ethanol immediately before use[1].

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • Maintain a Clean Environment: Perform all steps in a clean environment, such as a laminar flow hood. Avoid working in areas where silanes or PDMS have been used. Minimize the headspace above the solution in the immersion container and consider backfilling with an inert gas like nitrogen or argon to prevent oxidation.

Problem 2: Successful Monolayer Formation, but Ineffective Deprotection

The initial protected monolayer appears uniform and well-formed, but after the deprotection step, the surface does not exhibit the expected properties of a carboxylic acid-terminated SAM (e.g., hydrophilic character, reactivity for subsequent coupling).

Potential Causes:
  • Incomplete Deprotection Reaction: The acid-catalyzed hydrolysis of the tert-butyl ester may be incomplete due to insufficient reaction time, incorrect acid concentration, or residual water interfering with the reaction in non-aqueous systems.

  • Degradation of the Monolayer: The strong acidic conditions required for deprotection (e.g., concentrated TFA) can potentially damage or desorb the underlying alkanethiol monolayer, especially if the gold-thiol bond has partially oxidized[2][3].

  • Surface Contamination from Byproducts: The deprotection reaction liberates a tert-butyl carbocation. This reactive intermediate can alkylate other molecules or polymerize on the surface, leading to contamination if not properly managed[4]. The final neutral byproduct is typically isobutylene gas[5].

Recommended Solutions:
  • Optimize Deprotection Protocol:

    • Standard Method: A common procedure is to immerse the SAM-coated substrate in a solution of trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM)[4][6]. A typical starting point is a 50/50 mix of TFA/DCM for 1-2 hours at room temperature[4][6].

    • Inclusion of Scavengers: To prevent side reactions from the tert-butyl cation, include a scavenger such as anisole or thioanisole (typically 5% v/v) in the deprotection solution[4].

    • Milder Conditions: For sensitive substrates, consider alternative, milder deprotection reagents. Aqueous phosphoric acid or zinc bromide (ZnBr₂) in DCM have been shown to selectively cleave tert-butyl esters[7].

  • Post-Deprotection Rinsing: After deprotection, it is critical to thoroughly rinse the substrate to remove the acid, solvent, and any byproducts. A typical rinsing sequence is DCM, followed by ethanol, and finally ultrapure water. Dry with a stream of nitrogen.

  • Verify Deprotection Success:

    • Contact Angle Goniometry: A successful deprotection will result in a significant decrease in the water contact angle as the terminal group changes from the more hydrophobic tert-butyl ester to the hydrophilic carboxylic acid.

    • FTIR Spectroscopy: Use grazing-angle reflection FTIR (GATR-FTIR) to monitor the disappearance of C-O stretches associated with the tert-butyl group and the appearance of the characteristic C=O stretch of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the tert-butyl protecting group on this compound?

The tert-butyl group serves as a protecting group for the terminal carboxylic acid. This is crucial for two main reasons:

  • Prevents Intermolecular Hydrogen Bonding: Free carboxylic acids can form strong intermolecular hydrogen bonds. During the self-assembly process, this can lead to the formation of disordered multilayers or aggregates instead of a uniform monolayer[8].

  • Controls Surface Reactivity: By "masking" the carboxylic acid, the surface remains inert during assembly. The reactive functional group is only revealed in a distinct, subsequent step (deprotection), allowing for precise control over surface functionalization.

Q2: How stable is the final carboxylic acid-terminated monolayer?

Alkanethiol-on-gold SAMs are relatively stable, bound by a semi-covalent gold-thiolate bond[1]. However, they are susceptible to slow oxidation and degradation over time, especially when exposed to air, light, and ozone[3]. For critical applications, it is recommended to store samples under an inert atmosphere (e.g., in a nitrogen-filled desiccator) and to use them as soon as possible after preparation. Studies have shown that alkanethiol SAMs can oxidize completely within 14 days under certain in vitro conditions[2].

Q3: Can I use a different substrate besides gold?

While alkanethiols are the classic choice for gold, silver, copper, and other noble metals, the carboxylic acid headgroup (after deprotection) can form stable SAMs on a variety of metal oxide surfaces, such as aluminum oxide, copper oxide, and indium tin oxide (ITO)[9][10]. The binding mechanism and resulting monolayer structure will differ from that on gold.

Q4: What characterization techniques are essential for verifying my SAM?

A combination of techniques is recommended for comprehensive characterization:

  • Contact Angle Goniometry: A simple, fast, and non-destructive technique to assess surface hydrophobicity/hydrophilicity and check for monolayer uniformity.

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative information about the elemental composition and chemical states of the surface atoms, confirming the presence of the monolayer and the success of deprotection.

  • Atomic Force Microscopy (AFM): Used to visualize the surface morphology, check for uniformity, and identify defects or pinholes in the monolayer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds present in the monolayer, allowing you to track the presence of the tert-butyl group and the appearance of the carboxylic acid group.

Experimental Protocols & Visualizations

Table 1: Recommended Protocol Parameters
ParameterRecommended ValueRationale
Thiol Concentration 1 mM in EthanolStandard concentration for achieving a balance between rapid assembly and high-quality film formation[1].
Solvent 200 Proof EthanolCommon solvent that facilitates dissolution and provides good surface wetting.
Immersion Time 24 - 48 hoursAllows for molecular rearrangement to form a well-ordered, low-energy state monolayer.
Deprotection Reagent 50% TFA in DCM with 5% AnisoleEffective and rapid deprotection. Anisole acts as a cation scavenger to prevent side reactions[4].
Deprotection Time 1 - 2 hoursSufficient time for complete hydrolysis of the tert-butyl ester at room temperature[6].

Workflow for SAM Formation and Deprotection

SAM_Workflow cluster_prep Preparation cluster_sam Monolayer Formation cluster_deprotect Deprotection cluster_char Characterization Clean 1. Substrate Cleaning (Piranha / UV-Ozone) Prepare 2. Prepare 1mM Thiol Solution in Ethanol Immerse 3. Immerse Substrate (24-48h in dark, N2 atm) Prepare->Immerse Rinse1 4. Rinse with Ethanol & Dry with N2 Immerse->Rinse1 Deprotect 5. Immerse in TFA/DCM + Scavenger (1-2h) Rinse1->Deprotect Rinse2 6. Rinse (DCM, EtOH, H2O) & Dry with N2 Deprotect->Rinse2 Characterize 7. Analyze Surface (Contact Angle, XPS, FTIR) Rinse2->Characterize

References

Technical Support Center: Purification Strategies for Reactions Involving 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth, field-proven guidance on a common challenge in organic synthesis: the removal of unreacted 11-(tert-butoxy)-11-oxoundecanoic acid from a reaction mixture. Our focus is on explaining the causality behind experimental choices to empower you to adapt these protocols to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical property of this compound that can be exploited for its removal?

The most critical feature of this compound for purification is the presence of a terminal carboxylic acid group. This group imparts acidic properties to the molecule, with a predicted pKa of approximately 4.78.[1] This acidity is the key to separating it from many neutral or basic reaction products.

At a pH above its pKa (e.g., in a mildly basic solution), the carboxylic acid will be deprotonated to form its conjugate base, a water-soluble carboxylate salt. Conversely, the desired product of a reaction at this site (such as an amide or ester) is typically neutral and will remain dissolved in an organic solvent. This difference in acidity and, consequently, solubility in aqueous base, is the foundation for the most common purification technique: liquid-liquid extraction.

Q2: I need a fast and efficient cleanup for a routine synthesis. Which purification method should I start with?

For most applications where the desired product is neutral and not highly water-soluble, an acid-base liquid-liquid extraction is the most rapid and efficient method. This technique leverages the acidic nature of the unreacted starting material to selectively pull it out of the organic phase and into an aqueous phase.

The general principle involves dissolving the crude reaction mixture in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base, such as saturated sodium bicarbonate solution. The unreacted acid is converted to its salt and enters the aqueous layer, while the neutral product remains in the organic layer. This process is outlined in the workflow diagram and detailed protocol below.

cluster_start Decision: Purification Method Start Crude Reaction Mixture (Product + Unreacted Acid) IsProductNeutral Is the desired product neutral? Start->IsProductNeutral IsProductWaterSoluble Is the product significantly water-soluble? IsProductNeutral->IsProductWaterSoluble Yes Chromatography Use Flash Chromatography Protocol IsProductNeutral->Chromatography No (e.g., product is acidic) Extraction Use Acid-Base Extraction Protocol IsProductWaterSoluble->Extraction No ConsiderChromatography Consider Chromatography (or alternative extraction solvents) IsProductWaterSoluble->ConsiderChromatography Yes

Caption: Decision workflow for selecting a purification method.

Q3: When is it more appropriate to use column chromatography instead of a simple extraction?

While extraction is fast, flash column chromatography is the method of choice under several circumstances:

  • High Purity Required: When baseline separation of all components is necessary for applications like final compound submission or sensitive biological assays.

  • Product is also Acidic: If your product contains an acidic functional group, it will also be extracted into the basic aqueous wash, leading to product loss.

  • Multiple Impurities: If the reaction produces other byproducts with similar solubility to your desired compound, chromatography is necessary to separate them.

  • Product and Starting Material are Indistinguishable by Extraction: This can occur if the product has some water solubility or if emulsions are a persistent issue.

Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). The more polar carboxylic acid starting material will interact more strongly with the silica gel and elute later than a less polar product (e.g., an amide or ester).

Q4: I need to preserve the tert-butyl ester protecting group. Are there any risks during workup?

Yes, the tert-butyl ester is a protecting group that is notably sensitive to acidic conditions. It can be cleaved by strong acids to yield isobutylene and the corresponding carboxylic acid. Therefore, during an acid-base extraction workup, it is crucial to avoid washing with strong aqueous acids (e.g., 1 M HCl, 1 M KHSO₄) if you intend to keep the tert-butyl group intact.[2] While a brief wash with a dilute, weak acid might be tolerated, it introduces an unnecessary risk. For removing basic impurities, a wash with water or brine is a safer alternative. The standard cleavage condition for this group often involves using neat trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

Q5: My desired product has some water solubility. How does this impact my purification strategy?

This complicates purification by basic extraction, as the product may partition into the aqueous layer along with the unreacted starting material, leading to low recovery.

Troubleshooting Steps:

  • Use Brine: Perform the basic wash with a saturated sodium bicarbonate solution that is also saturated with sodium chloride (brine). The increased ionic strength of the aqueous phase can decrease the solubility of your organic product, a phenomenon known as "salting out."

  • Back-Extraction: After the initial separation, wash the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic layers.

  • Switch to Chromatography: If significant product loss persists, liquid-liquid extraction is not a suitable method. Flash column chromatography should be used instead.

Purification Protocols & Troubleshooting

Method 1: Protocol for Acid-Base Liquid-Liquid Extraction

This protocol is designed for the removal of this compound from a neutral, water-immiscible organic product.

Experimental Workflow Diagram:

A 1. Dissolve Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel A->B C 3. Add Saturated Aq. NaHCO₃ B->C D 4. Shake Funnel & Vent C->D E 5. Allow Layers to Separate D->E F 6. Drain Aqueous Layer (Contains Acid Salt) E->F G 7. Repeat Wash (Steps 3-6) F->G G->C If needed H 8. Wash Organic Layer with Brine G->H Done I 9. Dry Organic Layer (e.g., over Na₂SO₄) H->I J 10. Filter and Concentrate I->J K Purified Product J->K

Caption: Step-by-step workflow for purification by extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether) at a concentration of approximately 5-10 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel of an appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to about half the volume of the organic layer.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (from CO₂ evolution if the reaction was acidic). Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The less dense layer (usually the organic layer, except for halogenated solvents like DCM) will be on top.

  • Drain: Drain the lower (aqueous) layer, which now contains the deprotonated 11-(tert-butoxy)-11-oxoundecanoate salt.

  • Repeat: Repeat the wash (steps 3-6) one or two more times to ensure complete removal of the acid. The reaction can be monitored by TLC.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and break up any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate by rotary evaporation to yield the purified product.

Causality & Rationale:

  • Why Saturated NaHCO₃? Sodium bicarbonate provides a pH of ~8, which is sufficiently basic to deprotonate the carboxylic acid (pKa ≈ 4.78) but mild enough to avoid hydrolysis of sensitive functional groups like esters or amides in the product.

  • Why Vent? If the crude mixture contains any residual acid catalyst (e.g., from a preceding step), it will react with the bicarbonate to produce CO₂ gas, which can dangerously pressurize the separatory funnel.

  • Why a Brine Wash? Brine reduces the solubility of organic compounds in the aqueous phase ("salting out") and helps to pre-dry the organic layer by pulling water out of it due to osmotic pressure.

Method 2: Guidance for Flash Column Chromatography

This method is for situations where extraction is not suitable or when higher purity is required.

Step-by-Step Guidance:

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to find a mobile phase that gives your product an Rf value of ~0.3 and provides good separation from the spot corresponding to the starting acid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Adsorb the crude mixture onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading") and carefully add it to the top of the packed column.

  • Elution: Run the column by adding the mobile phase to the top and collecting fractions from the bottom.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Data Presentation: Suggested Solvent Systems

Product PolarityTypical Product ClassSuggested Starting Eluent (Silica Gel)Notes
Low Simple esters, ethers5-10% Ethyl Acetate in HexanesThe starting acid will likely remain at the baseline.
Medium Amides, more functionalized esters20-50% Ethyl Acetate in HexanesProvides good separation for most common products.
High Alcohols, diols80-100% Ethyl Acetate or 1-5% Methanol in DCMThe starting acid will elute, but should separate well.
Troubleshooting Common Issues
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of crude material.- Surfactant-like properties of product or impurities.- Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.- Let the funnel sit undisturbed for an extended period (15-30 min).- Filter the entire mixture through a pad of Celite.
Product and Starting Acid Co-elute on TLC - The product is very polar.- Inappropriate solvent system.- Switch to a more polar solvent system (e.g., increase the percentage of ethyl acetate or add methanol).- Consider using a different stationary phase, such as alumina.
Low Product Recovery After Extraction - Product has significant water solubility.- Accidental hydrolysis of product by a caustic wash.- Perform a back-extraction of all aqueous layers with fresh organic solvent.- Ensure you are using a mild base like NaHCO₃, not a strong base like NaOH.- If water solubility is inherent, switch to chromatography.
tert-Butyl Ester Group is Cleaved - The reaction mixture or workup solutions were too acidic.- Neutralize any acid catalysts with a mild base before extraction.- Avoid all acidic washes (e.g., KHSO₄) during workup. Use only basic and neutral (brine) washes.

References

Technical Support Center: Optimizing tert-Butyl Ester Cleavage for 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic cleavage of the tert-butyl (t-Bu) ester in 11-(tert-butoxy)-11-oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical deprotection step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tert-butyl ester cleavage, and why is trifluoroacetic acid (TFA) the most common reagent?

The deprotection of a tert-butyl ester proceeds through an acid-catalyzed elimination mechanism.[1] The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid like TFA. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond. This cleavage results in the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[2] The tert-butyl cation is then neutralized, often by deprotonation to form the volatile gas isobutylene, which helps drive the reaction to completion.[1][3]

TFA is the reagent of choice due to its strong acidity, its ability to dissolve a wide range of organic molecules, and the volatility of its byproducts, which simplifies the purification process.[1][4]

Q2: My tert-butyl ester cleavage is incomplete. What are the common causes and immediate solutions?

Incomplete cleavage is a frequent issue that can often be resolved by optimizing reaction conditions. The primary factors to consider are the strength and concentration of the acid, reaction time, and temperature.[5]

  • Insufficient Acid Strength or Concentration: The deprotection is acid-catalyzed, so a weak or dilute acid may not drive the reaction to completion.[1][2] For a standard cleavage, a 1:1 mixture of TFA and dichloromethane (DCM) is a reliable starting point.[5] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[5][6]

  • Inadequate Reaction Time or Temperature: These reactions are typically performed at room temperature (20-25°C). Lower temperatures will slow the reaction rate. It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.[5][7] Most reactions are complete within a few hours.[7]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its efficacy.[5] Using anhydrous solvents is recommended.[5]

Q3: I'm observing unexpected side products. What are they, and how can I prevent their formation?

Side products typically arise from the highly reactive tert-butyl cation generated during the cleavage.[5] This cation can alkylate other nucleophilic sites on your molecule of interest or react with the trifluoroacetate anion to form t-butyl trifluoroacetate, which is also an alkylating agent.[8]

To mitigate these side reactions, the use of "scavengers" is highly recommended. These are reagents that trap the tert-butyl cation. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger that readily captures the tert-butyl cation.[9]

  • Water: Can also act as a scavenger.[9]

  • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with molecules containing sulfur.[9]

A common and effective scavenger cocktail is a mixture of TFA, TIS, and water.[9]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter during the cleavage of the tert-butyl ester from this compound.

Issue 1: Incomplete Conversion to Dodecanedioic Acid

Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after several hours.

Causality: The long alkyl chain of this compound can sometimes influence solubility and reaction kinetics. Insufficient acid catalysis is the most probable cause.

Solutions:

  • Increase TFA Concentration: Move from a 1:1 TFA/DCM mixture to 95% or even neat TFA.[5][6]

  • Extend Reaction Time: Monitor the reaction for up to 24 hours at room temperature.[9]

  • Gentle Heating: If the reaction is still sluggish, gentle warming to 40°C can be beneficial. However, monitor closely for any signs of degradation.[9]

Issue 2: Formation of an Oily or Difficult-to-Purify Product

Symptoms: After removing the TFA and solvent, the resulting dodecanedioic acid is an oil or a sticky solid that is difficult to handle and purify.

Causality: Residual TFA can form salts with the product, leading to an oily consistency. The long alkyl chain of dodecanedioic acid can also contribute to its lower melting point and waxy nature.

Solutions:

  • Azeotropic Removal of TFA: After the initial evaporation, add toluene to the crude product and evaporate again under reduced pressure. Repeat this process 2-3 times to ensure complete removal of residual TFA.[2]

  • Basic Workup: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. The product can then be re-acidified with dilute HCl and extracted.[2]

  • Crystallization: Dodecanedioic acid is a solid at room temperature. Attempting crystallization from a suitable solvent system (e.g., water, or ethyl acetate/hexanes) can yield a pure, crystalline product.

Issue 3: Substrate Degradation

Symptoms: TLC shows multiple spots, or LC-MS indicates the presence of fragments or byproducts other than the starting material and desired product.

Causality: While the long alkyl chain in this compound is generally robust, other functionalities in more complex derivatives might be sensitive to the harsh acidic conditions of neat TFA.[5]

Solutions:

Consider milder deprotection methods if your substrate is sensitive.

Reagent(s)Solvent(s)Temperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-252-5 hoursThe most common method; scavengers are often required.[5][7]
Hydrogen Chloride (HCl)Dioxane, Acetic Acid20-25VariableA classic and effective alternative to TFA.[5]
Aqueous Phosphoric Acid-50-70VariableA milder option that can be selective in the presence of other acid-labile groups.[10][11]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TempVariableA Lewis acid approach that can offer chemoselectivity.[9][12]
Silica GelTolueneReflux (110°C)OvernightA heterogeneous method that is useful for particularly sensitive substrates.[5][13]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Cleavage
  • Reaction Setup: Dissolve this compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • TFA Addition: In a fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 1:1 DCM:TFA mixture).[2]

  • Reaction: Stir the mixture at room temperature for 1-5 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[2]

  • TFA Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[2]

  • Purification: The resulting dodecanedioic acid is often of high purity. If necessary, it can be purified by recrystallization or by performing a basic extraction followed by re-acidification and extraction.[2]

Protocol 2: Mild Cleavage with Aqueous Phosphoric Acid
  • Reaction Setup: To the this compound, add 85 wt% aqueous phosphoric acid.[11]

  • Reaction: Heat the mixture to 50-70 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[11]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[11]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizing the Chemistry: Diagrams and Workflows

Cleavage_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Neutralization Ester 11-(tert-butoxy)-11- oxoundecanoic acid Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ (from TFA) Carboxylic_Acid Dodecanedioic Acid Protonated_Ester->Carboxylic_Acid tBu_Cation tert-Butyl Cation Protonated_Ester->tBu_Cation Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed cleavage of the tert-butyl ester.

Troubleshooting_Workflow Start Start: t-Bu Ester Cleavage Check_Completion Monitor Reaction (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_TFA Increase TFA Concentration Incomplete->Increase_TFA Yes Purification_Issue Purification Issues? Side_Products->Purification_Issue No Add_Scavengers Add Scavengers (TIS/Water) Side_Products->Add_Scavengers Yes End Success: Pure Dodecanedioic Acid Purification_Issue->End No Azeotrope Azeotrope with Toluene Purification_Issue->Azeotrope Yes Extend_Time Extend Reaction Time Increase_TFA->Extend_Time Extend_Time->Check_Completion Milder_Conditions Switch to Milder Conditions Add_Scavengers->Milder_Conditions Basic_Workup Basic Workup (NaHCO₃) Azeotrope->Basic_Workup Basic_Workup->End Milder_Conditions->Check_Completion

Caption: Troubleshooting workflow for tert-butyl ester cleavage.

References

Validation & Comparative

Comparative Guide to Self-Assembled Monolayers: 11-Mercaptoundecanoic Acid vs. 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Functionalization

In the realms of biosensing, drug delivery, and materials science, the ability to precisely control the chemistry of a surface is paramount. Self-Assembled Monolayers (SAMs) represent a cornerstone technology for achieving this control, enabling the functionalization of surfaces with a molecularly thin, organized layer of organic molecules.[1][2] The choice of molecule used to form the SAM dictates the surface properties, stability, and subsequent biochemical interactions.

This guide provides an in-depth comparison of two key molecules used for creating carboxylic acid-terminated surfaces: the industry-standard 11-mercaptoundecanoic acid (MUA) and the strategically designed 11-(tert-butoxy)-11-oxoundecanoic acid . While both can yield a surface rich in carboxyl groups, their distinct head-group chemistries and terminal-group functionalities present different strategic advantages and application pathways. We will explore the fundamental differences in their assembly mechanisms, compare their performance based on experimental data, and provide validated protocols for their application.

Molecular Architecture and Assembly Mechanism

The choice between these two molecules begins with understanding their structural differences, which dictate their primary mechanism of surface attachment and the substrates they are compatible with.

  • 11-Mercaptoundecanoic Acid (MUA): The Gold Standard for Noble Metals MUA is an alkyl acid thiol compound renowned for its ability to form highly ordered SAMs on noble metal surfaces, particularly gold (Au).[3][4] Its structure consists of an 11-carbon alkyl chain, a thiol (-SH) head group, and a terminal carboxylic acid (-COOH) tail group.

    The formation mechanism involves the strong, chemisorptive binding of the thiol head group to the gold surface, creating a highly stable gold-thiolate (Au-S) bond.[5] The long alkyl chains then align, driven by van der Waals forces, resulting in a densely packed, quasi-crystalline monolayer that orients the terminal carboxylic acid groups away from the surface, making them available for subsequent chemical modifications.[6]

  • This compound: A Tale of Two Carboxyls This molecule, with the chemical formula C15H28O4, also features an 11-carbon backbone but has a carboxylic acid (-COOH) as its head group and a tert-butyl ester as its terminal group.[7] The ester group effectively serves as a "protected" carboxylic acid.[8][9]

    The assembly mechanism for this molecule is fundamentally different from MUA. The carboxylic acid head group has a strong affinity for metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[10][11] It forms a stable layer through the interaction of the carboxyl group with the oxidized surface. The key feature is its terminal group: the bulky tert-butoxycarbonyl group is chemically inert under many conditions, which can be a significant advantage. This protecting group can be selectively removed later to expose a fresh, reactive carboxylic acid surface when needed.[12][13]

Performance Comparison: A Data-Driven Analysis

The selection of a SAM-forming molecule is critically dependent on the required performance characteristics for a given application. Here, we compare the two molecules across key metrics.

Feature11-Mercaptoundecanoic Acid (MUA)This compound
Primary Substrates Gold (Au), Silver (Ag), Copper (Cu), Palladium (Pd)[1][2]Metal Oxides (e.g., TiO₂, Al₂O₃, ZrO₂, ITO)[10][11]
Binding Group Thiol (-SH)Carboxylic Acid (-COOH)
Binding Interaction Strong Gold-Thiolate (Au-S) Covalent BondCarboxylate-Metal Oxide Coordination/Ionic Bond
Terminal Group Carboxylic Acid (-COOH)tert-Butyl Ester (-COOtBu) (Protected -COOH)
SAM Quality Forms highly ordered, densely packed monolayers on Au(111).[14][15]Forms well-defined layers on oxides, though order can be more substrate-dependent than MUA on gold.[10]
Thermal Stability Desorption from gold occurs at elevated temperatures (~170-280°C), often involving C-S bond cleavage.[14][16]Carboxylate SAMs on metal oxides generally exhibit high thermal and hydrolytic stability.[10]
Electrochemical Stability Stable over a wide potential window on gold, but susceptible to reductive desorption at negative potentials and oxidation at positive potentials.[17]Stability is dependent on the specific metal oxide substrate.
Functional Availability Carboxyl group is immediately available for conjugation (e.g., EDC/NHS coupling).[18]Requires a separate chemical deprotection step (e.g., acid treatment) to expose the carboxyl group.[12]
Key Advantage Simplicity and reliability for direct functionalization of gold surfaces.Substrate versatility (oxides) and ability to protect the terminal functional group during intermediate steps.

Strategic Application Workflows

The distinct chemical natures of MUA and its protected counterpart lead to different experimental workflows.

Workflow 1: Direct Functionalization with MUA

This workflow is ideal for applications on gold surfaces where the carboxylic acid terminus is needed immediately for immobilization of biomolecules like antibodies or proteins.

MUA_Workflow sub Gold Substrate sam MUA SAM Formation (Au-S Bonding) sub->sam Immersion mua MUA Solution (Ethanolic) mua->sam edc EDC/NHS Activation of -COOH sam->edc Covalent Chemistry final Functionalized Surface edc->final bio Biomolecule (e.g., Antibody) bio->final Immobilization Protected_Workflow sub Metal Oxide Substrate prot_sam Protected SAM (-COOtBu surface) sub->prot_sam Immersion prot_mol 11-(tert-butoxy)-11- oxoundecanoic Acid Soln. prot_mol->prot_sam deprotect Deprotection (e.g., TFA) prot_sam->deprotect Acid Cleavage active_sam Active SAM (-COOH surface) deprotect->active_sam final Functionalized Surface active_sam->final EDC/NHS + Biomolecule

References

A Senior Application Scientist's Guide to Validating Surface Coverage of 11-(tert-butoxy)-11-oxoundecanoic Acid Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control and validation of surface chemistry are paramount. Self-assembled monolayers (SAMs) of molecules like 11-(tert-butoxy)-11-oxoundecanoic acid are foundational to applications ranging from biosensors to drug delivery platforms. The tert-butoxy protecting group offers a strategic advantage, allowing for a stable, non-reactive surface that can be deprotected to reveal a functional carboxylic acid group for subsequent bioconjugation. However, the efficacy of these surfaces is critically dependent on the quality and completeness of the monolayer. This guide provides an in-depth, objective comparison of key analytical techniques for validating the surface coverage of these specific monolayers, grounded in experimental data and field-proven insights.

The Criticality of Monolayer Validation

Incomplete or poorly organized monolayers can lead to inconsistent experimental results, including non-specific binding, reduced ligand density after deprotection, and altered surface energies. Therefore, a multi-faceted approach to characterization is not just recommended; it is essential for robust and reproducible science. This guide will compare and contrast four workhorse techniques in surface science: X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Spectroscopic Ellipsometry, and Atomic Force Microscopy (AFM).

Comparative Analysis of Validation Techniques

Each technique offers a unique window into the structure and composition of the monolayer. A combination of these methods provides a comprehensive and validated picture of surface coverage.

TechniquePrinciple of OperationInformation ObtainedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Analysis of core-level electrons ejected by X-ray irradiation.[1][2]Elemental composition, chemical state, and layer thickness.[1][2]Quantitative, surface-sensitive, provides chemical state information.Requires high vacuum, potential for X-ray induced damage.
Contact Angle Goniometry Measurement of the angle a liquid droplet makes with the surface.[1][2][3]Surface energy, hydrophobicity/hydrophilicity, and monolayer packing.[1][2][3][4]Simple, rapid, sensitive to surface chemistry.[3]Indirect measure of coverage, sensitive to contaminants.
Spectroscopic Ellipsometry Measures the change in polarization of light upon reflection from a surface.[1][5][6][7]Monolayer thickness with sub-nanometer precision.[6][8]Non-destructive, high precision for thickness, can be performed in-situ.[7]Requires a model for data fitting, sensitive to substrate properties.
Atomic Force Microscopy (AFM) A sharp tip scans the surface to generate a topographical map.[2][9]Surface morphology, defect analysis, and domain imaging.[2][9][10]High-resolution imaging, can be performed in various environments.[9]Tip can damage soft monolayers, scan area is small.

Experimental Workflows and Protocols

To ensure the formation of a high-quality monolayer of this compound, meticulous substrate preparation and monolayer deposition are critical. The following protocols are designed to be self-validating, with checkpoints for quality control.

Part 1: Substrate Preparation and Monolayer Formation

A pristine and well-characterized substrate is the foundation for a high-quality SAM. Gold surfaces are commonly used for thiol-based SAMs due to the spontaneous formation of a strong gold-thiolate bond.

Experimental Protocol: Preparation of Gold Substrates and SAM Deposition

  • Substrate Cleaning:

    • Immerse the gold-coated substrate in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

    • Rinse copiously with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen.

  • Monolayer Deposition:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold substrate in the solution for 18-24 hours at room temperature in a sealed container to prevent contamination.

    • Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a stream of dry nitrogen.

Part 2: Multi-Technique Validation Workflow

The following workflow outlines the logical sequence of validation experiments.

Validation_Workflow cluster_prep Monolayer Preparation cluster_validation Validation Cascade Prep Substrate Cleaning & SAM Deposition CAG Contact Angle Goniometry Prep->CAG Initial Quality Check SE Spectroscopic Ellipsometry CAG->SE Thickness Confirmation XPS X-ray Photoelectron Spectroscopy SE->XPS Compositional Verification AFM Atomic Force Microscopy XPS->AFM Morphological Analysis

Caption: A logical workflow for the comprehensive validation of SAMs.

Technique-Specific Protocols and Expected Results

1. Contact Angle Goniometry: The First Line of Assessment

This technique provides a rapid and straightforward assessment of the surface's hydrophobicity, which is directly related to the presence and packing of the alkyl chains of the monolayer.[3][4]

Experimental Protocol:

  • Place the SAM-coated substrate on the goniometer stage.

  • Dispense a 5 µL droplet of deionized water onto the surface.

  • Capture a high-resolution image of the droplet profile.

  • Use the instrument's software to measure the static contact angle.

  • Repeat the measurement at multiple locations on the surface to assess uniformity.

Expected Results: A well-formed, densely packed monolayer of this compound should present a hydrophobic surface due to the exposed tert-butyl groups and the underlying alkyl chains. The expected water contact angle would be in the range of 90-110°. A significantly lower contact angle suggests an incomplete or disordered monolayer.

2. Spectroscopic Ellipsometry: Quantifying Monolayer Thickness

Ellipsometry is a highly sensitive optical technique for measuring the thickness of thin films.[6][8] For a self-assembled monolayer, the thickness is a direct indicator of molecular orientation and packing density.

Experimental Protocol:

  • Mount the SAM-coated substrate on the ellipsometer stage.

  • Acquire ellipsometric data (Ψ and Δ) over a wide spectral range (e.g., 300-800 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).

  • Model the acquired data using appropriate software, typically a three-layer model (Substrate/SAM/Ambient). The refractive index of the SAM can be approximated using the Cauchy model.

  • Fit the model to the experimental data to determine the monolayer thickness.

Expected Results: For a densely packed monolayer of this compound, the expected thickness is approximately 1.5 - 2.0 nm, assuming a near-vertical orientation of the alkyl chains.

3. X-ray Photoelectron Spectroscopy (XPS): Unveiling Elemental Composition and Chemical State

XPS is an indispensable tool for confirming the elemental composition and chemical states of the atoms within the monolayer.[1][2]

Experimental Protocol:

  • Introduce the SAM-coated substrate into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, O 1s, and S 2p regions.

  • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations.

Expected Results:

  • Survey Spectrum: Peaks corresponding to Carbon, Oxygen, and Sulfur should be present, along with the signal from the underlying gold substrate.

  • High-Resolution C 1s Spectrum: Deconvolution should reveal distinct peaks for the alkyl chain (C-C, C-H), the carbon adjacent to the ester (C-O), the ester carbonyl carbon (O-C=O), and the tert-butyl carbons (C-(CH3)3).

  • High-Resolution S 2p Spectrum: A doublet corresponding to the gold-thiolate bond (Au-S) should be observed. The absence of a significant unbound thiol (S-H) peak confirms covalent attachment to the surface.

4. Atomic Force Microscopy (AFM): Visualizing the Nanoscale Landscape

AFM provides a direct visualization of the surface topography, allowing for the identification of defects, domains, and overall monolayer uniformity.[2][9]

Experimental Protocol:

  • Mount the SAM-coated substrate on the AFM stage.

  • Engage the AFM tip with the surface in a gentle imaging mode, such as Tapping Mode or PeakForce Tapping™, to minimize sample damage.[9]

  • Acquire images at various scan sizes to assess both large-area uniformity and fine structural details.

  • Analyze the images for surface roughness and the presence of pinholes or other defects.

Expected Results: A high-quality monolayer should exhibit a smooth, uniform surface with a low root-mean-square (RMS) roughness, typically less than 0.5 nm. While imaging individual molecules is challenging, AFM can reveal the characteristic domain structures of the monolayer on the underlying gold grains.[10]

Integrated Data Interpretation: A Holistic Approach

The true power of this multi-technique approach lies in the integration of the data to build a comprehensive and self-consistent model of the monolayer.

Data_Integration cluster_data Experimental Data CAG_Data High Contact Angle Conclusion Validated, High-Coverage Monolayer CAG_Data->Conclusion SE_Data Expected Thickness SE_Data->Conclusion XPS_Data Correct Stoichiometry & Chemical States XPS_Data->Conclusion AFM_Data Low Roughness, Few Defects AFM_Data->Conclusion

Caption: Convergent evidence from multiple techniques validates monolayer quality.

A high water contact angle (hydrophobicity) from goniometry, combined with the expected thickness from ellipsometry, provides strong evidence for a well-ordered monolayer. XPS data confirms the chemical identity and covalent attachment of the molecules, while AFM imaging provides visual confirmation of a uniform, defect-free surface. Discrepancies in the data from one technique can often be explained or resolved by the results from another, highlighting the importance of this integrated approach.

Conclusion

Validating the surface coverage of this compound monolayers is a critical step in the development of advanced functional surfaces. A sequential and integrated approach, utilizing the complementary strengths of contact angle goniometry, spectroscopic ellipsometry, X-ray photoelectron spectroscopy, and atomic force microscopy, provides a robust and reliable pathway to ensure monolayer quality. By following the detailed protocols and understanding the expected outcomes, researchers can proceed with confidence in the integrity of their surface functionalization, leading to more reproducible and impactful scientific outcomes.

References

A Senior Application Scientist's Guide to Surface Modification: Evaluating Alternatives to 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. The ability to tailor surface properties dictates the performance of biosensors, the biocompatibility of medical implants, and the efficacy of drug delivery systems. For years, the formation of self-assembled monolayers (SAMs) has been a cornerstone of surface functionalization. Molecules like 11-(tert-butoxy)-11-oxoundecanoic acid have been workhorses in this field, offering a protected carboxylic acid functionality that can be deprotected post-assembly to present a reactive surface. However, this deprotection step adds complexity and potential for incomplete reactions or damage to the monolayer.

This guide provides an in-depth comparison of viable alternatives to this compound for creating carboxyl-terminated surfaces. We will delve into the practical advantages and disadvantages of these alternatives, supported by experimental data and detailed protocols to empower you to make informed decisions for your specific application. We will explore the underlying chemical principles that govern the formation and stability of these monolayers, providing a framework for troubleshooting and optimization.

The Landscape of Carboxyl-Terminated Surfaces: A Comparative Overview

The choice of surface modification chemistry is fundamentally dictated by the substrate material and the desired stability of the resulting monolayer. Here, we compare the most prominent alternatives for creating carboxyl-functionalized surfaces: thiol-based SAMs on noble metals, silane-based SAMs on oxide surfaces, phosphonic acid-based SAMs on metal oxides, and the versatile polydopamine coatings.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} A flowchart comparing the key characteristics of different surface modification strategies.

Quantitative Comparison of Surface Properties

The following table summarizes key performance metrics for different carboxyl-terminated SAMs. It is important to note that these values are compiled from various studies and can be influenced by specific experimental conditions such as solvent, temperature, and incubation time.

Surface ChemistrySubstrateWater Contact Angle (Advancing, °)Ellipsometric Thickness (nm)Protein Adsorption (BSA, ng/cm²)
11-Mercaptoundecanoic Acid (MUA)Gold35 ± 4[1]~1.5 - 2.0Variable, depends on packing
16-Mercaptohexadecanoic Acid (MHDA)Gold~30-40~2.0 - 2.5Lower than MUA due to better packing
Carboxy-terminated SilaneSilicon Oxide~40-50Variable (monolayer to multilayer)Higher on disordered films
Carboxy-terminated Phosphonic AcidTitanium Oxide~30-45~1.5 - 2.0Low on well-ordered SAMs
PolydopamineVarious~30-50 (hydrophilic)Controllable (e.g., ~5-50)Can be high, but tunable

In-Depth Analysis of Alternatives

Thiol-Based Self-Assembled Monolayers on Gold

Thiol-based SAMs on gold are the most widely studied system due to their ease of preparation and the formation of well-ordered, crystalline-like monolayers. Molecules like 11-mercaptoundecanoic acid (MUA) and 16-mercaptohexadecanoic acid (MHDA) are direct alternatives to protected carboxylic acids, as they present a terminal carboxyl group ready for subsequent coupling reactions.

Mechanism and Causality: The formation of thiol SAMs is driven by the strong, semi-covalent bond between sulfur and gold (~45 kcal/mol)[2]. The long alkyl chains of the thiols then self-organize through van der Waals interactions to form a densely packed monolayer. The choice between MUA and MHDA often comes down to the desired thickness of the monolayer and the degree of ordering. The longer alkyl chain of MHDA generally leads to a more ordered and stable SAM due to increased van der Waals forces between the chains.

Trustworthiness and Limitations: While easy to form, the long-term stability of alkanethiol SAMs in ambient conditions and biological media is a significant concern. The gold-thiolate bond is susceptible to oxidation, which can lead to the degradation of the monolayer over hours to days[3][4][5]. This instability can be a critical drawback for applications requiring long-term performance.

dot graph Thiol_SAM { rankdir="LR"; node [shape=plaintext];

} Formation of a thiol-based SAM on a gold substrate.

Silane-Based Self-Assembled Monolayers on Oxide Surfaces

For surfaces like silicon oxide, glass, and other hydroxylated materials, organosilanes are the go-to choice for forming robust, covalently attached monolayers. Carboxy-terminated silanes can be synthesized or purchased, providing a direct route to a functionalized surface.

Mechanism and Causality: Silanization involves the hydrolysis of the silane's alkoxy or chloro groups in the presence of trace water to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. Lateral cross-linking between adjacent silane molecules can also occur, forming a polysiloxane network that enhances the stability of the monolayer[6].

Trustworthiness and Limitations: The primary challenge with silanization is controlling the reaction to form a uniform monolayer. The presence of excess water can lead to the formation of silane aggregates in solution, which then deposit on the surface, resulting in a rough and disordered multilayer film. Therefore, careful control of humidity and the use of anhydrous solvents are critical for forming high-quality silane SAMs. The hydrolytic stability of the Si-O-substrate bond can also be a concern, particularly under alkaline conditions[7][8].

dot graph Silane_SAM { rankdir="LR"; node [shape=plaintext];

} Formation of a silane-based SAM on a silicon oxide substrate.

Phosphonic Acid-Based Self-Assembled Monolayers on Metal Oxides

Phosphonic acids have emerged as a highly stable alternative to both thiols and silanes for modifying a wide range of metal oxide surfaces, including titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).

Mechanism and Causality: The phosphonic acid headgroup (-PO(OH)₂) has a strong affinity for metal oxide surfaces, forming robust metal-oxygen-phosphorus (M-O-P) bonds through a condensation reaction with surface hydroxyl groups[9]. This binding can be monodentate, bidentate, or tridentate, contributing to the exceptional stability of the resulting monolayer. The P-O bond energy is significantly higher than the S-Au bond energy, making phosphonate SAMs more resistant to thermal and chemical degradation[7][10].

Trustworthiness and Limitations: Phosphonic acid SAMs offer superior hydrolytic stability compared to many silane-based SAMs, especially in physiological conditions[3][8]. They are also less prone to forming multilayers than silanes. The primary consideration for using phosphonic acids is the presence of a native oxide layer on the metal substrate.

dot graph Phosphonic_Acid_SAM { rankdir="LR"; node [shape=plaintext];

} Formation of a phosphonic acid-based SAM on a metal oxide substrate.

Polydopamine Coatings: The "Universal Adhesive"

Inspired by the adhesive proteins in mussels, polydopamine (PDA) offers a unique and versatile approach to surface modification. Dopamine self-polymerizes in a weak alkaline solution to form a thin, adherent PDA film on a vast array of substrates, including metals, polymers, and ceramics[10][11].

Mechanism and Causality: In an alkaline environment (typically pH 8.5), dopamine undergoes oxidative polymerization. The resulting PDA film is rich in catechol groups, which can form strong covalent and non-covalent interactions with the underlying substrate[4]. These catechol groups also provide reactive sites for the covalent immobilization of molecules containing amine or thiol groups via Michael addition or Schiff base reactions[2][11].

Trustworthiness and Limitations: The major advantage of polydopamine is its substrate-independent adhesion. The thickness of the PDA coating can be controlled by adjusting the reaction time and dopamine concentration[11]. While PDA coatings are generally hydrophilic, their surface properties can be further tailored by grafting other molecules. One consideration is that the PDA coating itself is a polymer layer, which may not be as well-defined at the molecular level as a crystalline SAM.

dot graph Polydopamine_Coating { rankdir="LR"; node [shape=plaintext];

} Formation of a polydopamine coating on a substrate.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key surface modification techniques discussed.

Protocol 1: Formation of a Carboxyl-Terminated Thiol SAM on Gold

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer)

  • 11-Mercaptoundecanoic acid (MUA) or 16-Mercaptohexadecanoic acid (MHDA)

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.

  • Clean glass or Teflon vials

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of MUA or MHDA in anhydrous ethanol.

  • SAM Formation:

    • Immerse the cleaned and dried gold substrate in the thiol solution in a sealed container.

    • Allow the self-assembly to proceed for at least 18-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of dry nitrogen.

Protocol 2: Formation of a Carboxy-Terminated Silane SAM on Silicon Oxide

Materials:

  • Silicon wafer or glass slide

  • Carboxy-terminated silane (e.g., (3-Carboxypropyl)triethoxysilane)

  • Anhydrous toluene

  • Piranha solution

  • Nitrogen-filled glove box or desiccator

Procedure:

  • Substrate Hydroxylation:

    • Clean and hydroxylate the silicon substrate by immersing it in piranha solution for 15-30 minutes.

    • Rinse the substrate extensively with deionized water.

    • Dry the substrate in an oven at 120°C for at least 30 minutes and then allow it to cool in a desiccator.

  • Silane Solution Preparation (in an inert atmosphere):

    • Inside a nitrogen-filled glove box, prepare a 1% (v/v) solution of the carboxy-terminated silane in anhydrous toluene.

  • Silanization (in an inert atmosphere):

    • Immerse the hydroxylated substrate in the silane solution for 2-4 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse it with fresh anhydrous toluene to remove excess silane.

    • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking.

    • Sonicate the substrate in toluene and then ethanol to remove any loosely bound silane aggregates.

    • Dry the substrate under a stream of dry nitrogen.

Protocol 3: Formation of a Carboxy-Terminated Phosphonic Acid SAM on Titanium Oxide

Materials:

  • Titanium or titanium-coated substrate

  • Carboxy-terminated phosphonic acid (e.g., 16-phosphonohexadecanoic acid)

  • Tetrahydrofuran (THF) or isopropanol

  • Deionized water

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Clean the titanium substrate by sonicating it sequentially in acetone, isopropanol, and deionized water (15 minutes each).

    • Dry the substrate under a stream of dry nitrogen.

  • Phosphonic Acid Solution Preparation:

    • Prepare a 1 mM solution of the carboxy-terminated phosphonic acid in THF or isopropanol.

  • SAM Formation:

    • Immerse the cleaned substrate in the phosphonic acid solution for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with the fresh solvent (THF or isopropanol).

    • Dry the substrate under a stream of dry nitrogen.

Protocol 4: Polydopamine Coating and Functionalization

Materials:

  • Substrate of choice

  • Dopamine hydrochloride

  • Tris buffer (10 mM, pH 8.5)

  • Molecule with an amine or thiol group for secondary functionalization (e.g., cysteamine to introduce a thiol group, or a carboxyl-containing amine)

Procedure:

  • Dopamine Solution Preparation:

    • Prepare a 2 mg/mL solution of dopamine hydrochloride in 10 mM Tris buffer (pH 8.5) immediately before use. The solution will gradually turn dark brown as the dopamine polymerizes.

  • Polydopamine Coating:

    • Immerse the substrate in the dopamine solution and stir or gently agitate it for 4-24 hours at room temperature. The coating thickness will increase with time.

  • Rinsing and Drying:

    • Remove the substrate from the dopamine solution and rinse it thoroughly with deionized water.

    • Dry the substrate under a stream of dry nitrogen.

  • Secondary Functionalization (Optional):

    • To introduce a carboxyl group, immerse the PDA-coated substrate in a solution of a carboxyl-containing amine (e.g., 3-aminopropanoic acid) in a suitable buffer (e.g., PBS pH 7.4) for several hours to overnight.

    • Rinse the substrate thoroughly with buffer and deionized water.

    • Dry under a stream of dry nitrogen.

Protocol 5: Deprotection of a tert-Butoxycarbonyl (Boc) Protected Carboxylic Acid SAM

This protocol describes the deprotection of a SAM formed from a molecule like this compound on a gold surface.

Materials:

  • Boc-protected carboxyl-terminated SAM on a gold substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous ethanol

  • Deionized water

Procedure:

  • Deprotection Solution Preparation:

    • Prepare a solution of 50% TFA in DCM (v/v). CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Immerse the SAM-coated substrate in the TFA/DCM solution for 30-60 minutes at room temperature.

  • Rinsing:

    • Remove the substrate from the deprotection solution and rinse it thoroughly with DCM to remove the TFA and cleaved tert-butyl groups.

    • Rinse the substrate with anhydrous ethanol.

    • Finally, rinse with deionized water.

  • Drying:

    • Dry the substrate under a stream of dry nitrogen.

Conclusion

The choice of an alternative to this compound for surface modification is a multifaceted decision that depends on the substrate, the required stability, and the specific application.

  • Thiol-based SAMs on gold offer simplicity and high ordering but are limited by their stability.

  • Silane-based SAMs on oxide surfaces provide covalent attachment but require stringent control over reaction conditions to achieve high-quality monolayers.

  • Phosphonic acid-based SAMs on metal oxides represent a robust and highly stable alternative, making them ideal for applications demanding long-term performance in challenging environments.

  • Polydopamine coatings provide a "one-size-fits-all" solution for a wide range of substrates, offering excellent biocompatibility and a versatile platform for further functionalization.

By understanding the underlying chemistry and carefully considering the experimental parameters outlined in this guide, researchers can confidently select and implement the most appropriate surface modification strategy to advance their scientific and technological goals.

References

A Senior Application Scientist's Guide to Linker Selection for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nanomedicine, the efficacy of a nanoparticle-based therapeutic or diagnostic agent is not solely dictated by the nanoparticle core or the attached ligand. The bridge between them—the linker—plays a pivotal role in the stability, biocompatibility, and ultimate functionality of the final construct. The choice of linker chemistry is a critical decision that can profoundly influence conjugation efficiency, payload stability, and in vivo performance. This guide provides an in-depth comparative analysis of the most prevalent covalent linkage strategies, offering field-proven insights and detailed experimental protocols to empower you in making informed decisions for your nanoparticle functionalization endeavors.

The Crucial Role of Linkers in Nanoparticle Design

Before delving into specific chemistries, it is essential to understand that a linker is not merely a passive spacer. It is an active component that dictates the physicochemical properties of the nanoparticle conjugate.[1] A well-chosen linker ensures the stable attachment of targeting moieties, therapeutic payloads, or imaging agents in circulation while potentially allowing for controlled release at the target site.[2] Conversely, a poorly selected linker can lead to premature payload detachment, aggregation, or an undesirable immune response.[3] Therefore, a rational approach to linker selection, grounded in a thorough understanding of the available chemical tools, is paramount for the successful clinical translation of nanoparticle-based technologies.[4][5]

Comparative Analysis of Leading Linker Chemistries

This guide focuses on a comparative study of three widely employed covalent functionalization strategies: EDC/NHS coupling, Thiol-Maleimide chemistry, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a prominent example of "click chemistry". Each method possesses a unique set of advantages and disadvantages, making them suitable for different applications and nanoparticle systems.

FeatureEDC/NHS CouplingThiol-Maleimide ChemistryStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Groups Carboxyls (-COOH) and Primary Amines (-NH₂)Thiols (-SH) and MaleimidesAzides (-N₃) and Strained Alkynes (e.g., DBCO)
Resulting Bond Amide BondThioether BondTriazole Linkage
Reaction pH Activation: 4.5-6.0; Coupling: 7.2-8.56.5-7.5Typically physiological pH (e.g., 7.4)
Reaction Speed Fast (minutes to a few hours)Very Fast (minutes to a few hours)Fast (minutes to hours)[6]
Specificity High for primary amines, but can cross-react with other nucleophiles.Highly specific for thiols within the optimal pH range.[7]Exceptionally high (bioorthogonal).
Bond Stability Highly stable and resistant to hydrolysis under physiological conditions.Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of other thiols.[8]Extremely stable and inert.
Biocompatibility Generally good, but EDC can be toxic and needs to be removed.Potential for maleimide hydrolysis and off-target reactions with thiols on proteins.[9]High, as it does not require potentially toxic catalysts.[10]
Key Advantage Utilizes commonly available functional groups on proteins and nanoparticles.Site-specific conjugation is possible with engineered cysteines.Bioorthogonal nature allows for conjugation in complex biological media.
Key Disadvantage Susceptible to hydrolysis and can lead to heterogeneous products.[11]Potential for conjugate instability due to the reversibility of the thioether bond.[2]Requires the introduction of azide and strained alkyne functionalities.

In-Depth Analysis and Experimental Protocols

EDC/NHS Coupling: The Workhorse of Bioconjugation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is a widely used "zero-length" crosslinking chemistry for forming stable amide bonds between carboxyl groups and primary amines.[12]

Mechanism of Action: EDC activates carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate. NHS is added to react with this intermediate, creating a more stable NHS-ester that is less susceptible to hydrolysis and reacts efficiently with primary amines to form a covalent amide bond.[13]

Causality Behind Experimental Choices: A two-step protocol, where carboxyl groups are first activated with EDC/NHS before the addition of the amine-containing molecule, is often preferred to minimize undesirable side reactions like polymerization.[6] The pH is critical: activation is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide, while the coupling to amines is favored at a slightly alkaline pH (7.2-8.5) where the primary amine is deprotonated and more nucleophilic.[14]

Experimental Workflow: EDC/NHS Functionalization

cluster_activation Activation Step (pH 4.5-6.0) cluster_washing1 Washing cluster_coupling Coupling Step (pH 7.2-8.5) cluster_quenching_washing Quenching & Final Washing A Carboxylated Nanoparticles in MES Buffer B Add fresh EDC and Sulfo-NHS solutions A->B C Incubate for 15-30 min at RT B->C D Wash nanoparticles 2-3x with Coupling Buffer (e.g., PBS pH 7.4) via centrifugation C->D E Resuspend activated nanoparticles in Coupling Buffer D->E F Add amine-containing molecule E->F G Incubate for 2-4 hours at RT or overnight at 4°C F->G H Add quenching solution (e.g., Tris or glycine) G->H I Wash nanoparticles 3x with appropriate buffer H->I J Resuspend in storage buffer I->J

Caption: Workflow for two-step EDC/NHS coupling.

Self-Validating Protocol: EDC/NHS Conjugation of Antibodies to Carboxylated Nanoparticles

  • Nanoparticle Preparation: Disperse 1 mg of carboxylated nanoparticles in 1 mL of activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation: Add 10 µL of freshly prepared 10 mg/mL EDC solution and 20 µL of 10 mg/mL Sulfo-NHS solution to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle mixing.

  • Washing: Centrifuge the activated nanoparticles (e.g., 12,000 x g for 20 minutes) and discard the supernatant. Resuspend the pellet in 1 mL of coupling buffer (PBS, pH 7.4) and repeat the washing step twice.

  • Conjugation: Resuspend the washed, activated nanoparticles in 1 mL of coupling buffer. Add the desired amount of antibody (typically a 1.5 to 5-fold molar excess relative to the nanoparticles). Incubate for 2-4 hours at room temperature with gentle rotation.

  • Quenching: Add a quenching solution, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM. Incubate for 30 minutes to block any unreacted NHS-esters.

  • Final Washing: Wash the conjugated nanoparticles three times with a storage buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody and quenching reagents.

  • Characterization and Validation:

    • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles post-conjugation indicates the presence of the antibody on the surface.[15]

    • Zeta Potential: A shift in the zeta potential towards a more neutral value is expected upon successful conjugation of the antibody.[15]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of characteristic amide bond peaks (around 1650 cm⁻¹ and 1550 cm⁻¹) confirms covalent linkage.[16]

    • Gel Electrophoresis: A decrease in the electrophoretic mobility of the conjugated nanoparticles compared to the unconjugated ones confirms the increase in size and/or change in charge.[17]

Troubleshooting Common Issues:

  • Nanoparticle Aggregation: This can occur during the activation step due to the neutralization of surface charges.[3] Ensure adequate mixing and consider using a higher concentration of Sulfo-NHS to improve the stability of the intermediate.[11]

  • Low Conjugation Efficiency: EDC is highly susceptible to hydrolysis. Always use freshly prepared EDC solutions.[12] Ensure the pH of the activation and coupling buffers are optimal.

Thiol-Maleimide Chemistry: A Route to Site-Specific Conjugation

Thiol-maleimide chemistry is a highly efficient Michael addition reaction that forms a stable thioether bond between a thiol (sulfhydryl) group and a maleimide.[7]

Mechanism of Action: The maleimide group contains an electron-deficient double bond that is highly reactive towards nucleophilic thiols. The reaction is highly specific for thiols within a pH range of 6.5-7.5.[18]

Causality Behind Experimental Choices: The pH of the reaction is crucial for selectivity. At pH 7, the reaction with thiols is approximately 1,000 times faster than with amines.[18] Above pH 7.5, the reactivity of maleimides towards primary amines increases, and the maleimide ring is more prone to hydrolysis.[19] If the protein's cysteine residues are involved in disulfide bonds, a reduction step using reagents like TCEP or DTT is necessary prior to conjugation.[19]

Experimental Workflow: Thiol-Maleimide Conjugation

cluster_prep Reactant Preparation cluster_conjugation Conjugation cluster_purification Purification A Thiol-containing protein in degassed buffer (pH 6.5-7.5) B (Optional) Reduce disulfide bonds with TCEP A->B D Mix protein and nanoparticles (10-20x molar excess of maleimide) B->D C Maleimide-functionalized nanoparticles in degassed buffer C->D E Incubate for 2 hours at RT or overnight at 4°C, protected from light D->E F Remove unreacted protein/nanoparticles via size exclusion chromatography or dialysis E->F G Store conjugate in appropriate buffer F->G

Caption: Workflow for Thiol-Maleimide conjugation.

Self-Validating Protocol: Thiol-Maleimide Conjugation to Liposomes

  • Liposome Preparation: Prepare maleimide-functionalized liposomes using a standard method such as thin-film hydration, incorporating a maleimide-PEG-lipid into the lipid composition.

  • Protein Preparation: Dissolve the thiol-containing protein (e.g., a cysteine-engineered antibody fragment) in a degassed conjugation buffer (PBS, pH 7.0). If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation: Add the protein solution to the maleimide-functionalized liposomes at a 2:1 maleimide-to-thiol molar ratio.[20] Incubate the mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated protein by size exclusion chromatography (e.g., using a Sepharose CL-4B column).

  • Characterization and Validation:

    • Quantification of Unreacted Thiols: Use Ellman's reagent to quantify the free thiols remaining in the solution after conjugation to determine the reaction efficiency.

    • HPLC/SDS-PAGE: Analyze the purified conjugate to confirm the presence of the protein-liposome conjugate and the absence of free protein.

    • DLS and Zeta Potential: As with EDC/NHS coupling, changes in size and surface charge can indicate successful conjugation.[21]

Troubleshooting Common Issues:

  • Low Conjugation Yield: The maleimide group is susceptible to hydrolysis, especially at higher pH. Ensure the pH is maintained between 6.5 and 7.5 and use freshly prepared or properly stored maleimide-functionalized nanoparticles.[8]

  • Thiazine Rearrangement: A side reaction can occur with unprotected N-terminal cysteine peptides, leading to an unstable product. This can be minimized by performing the conjugation at a slightly acidic pH (around 5) or by acetylating the N-terminal cysteine.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bioorthogonal Choice

SPAAC is a type of "click chemistry" that involves the reaction of a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with an azide to form a stable triazole linkage, without the need for a cytotoxic copper catalyst.[10]

Mechanism of Action: The high ring strain of the cyclooctyne lowers the activation energy of the [3+2] cycloaddition with the azide, allowing the reaction to proceed rapidly and specifically under physiological conditions.[22]

Causality Behind Experimental Choices: The bioorthogonal nature of the azide and strained alkyne functional groups means they are unreactive with most biological molecules, allowing for highly specific conjugation in complex media, including in vivo.[23] This makes SPAAC an excellent choice for applications requiring high specificity and biocompatibility.

Experimental Workflow: SPAAC Conjugation

cluster_prep Reactant Preparation cluster_conjugation SPAAC Reaction cluster_purification Purification A Azide-functionalized nanoparticles in buffer (e.g., PBS pH 7.4) C Mix nanoparticles and DBCO-molecule (2-10x molar excess of DBCO) A->C B DBCO-functionalized molecule in a compatible solvent B->C D Incubate for 2-12 hours at RT C->D E Remove unreacted DBCO-molecule via dialysis, SEC, or centrifugation D->E F Store conjugate in appropriate buffer E->F

Caption: Workflow for SPAAC conjugation.

Self-Validating Protocol: SPAAC Conjugation on Polymeric Nanoparticles

  • Nanoparticle Preparation: Synthesize or procure azide-functionalized polymeric nanoparticles.

  • Ligand Preparation: Dissolve the DBCO-functionalized targeting ligand in a suitable solvent (e.g., DMSO).

  • Conjugation: To a solution of the azide-functionalized nanoparticles in PBS (pH 7.4), add a 5-fold molar excess of the DBCO-ligand solution. Incubate the reaction mixture for 4-12 hours at room temperature with gentle shaking.

  • Purification: Purify the conjugated nanoparticles from unreacted ligand using dialysis against PBS.

  • Characterization and Validation:

    • FTIR Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) is a strong indicator of a successful reaction.

    • ¹H NMR Spectroscopy: If the ligand has unique protons, their appearance in the NMR spectrum of the purified nanoparticles confirms conjugation.[16]

    • Fluorescence Spectroscopy: If a fluorescent DBCO-reagent is used, the fluorescence of the purified nanoparticles can be measured to quantify the degree of functionalization.[24]

    • X-ray Photoelectron Spectroscopy (XPS): Can be used to detect the presence of nitrogen from the triazole ring, confirming the click reaction.[16]

Troubleshooting Common Issues:

  • Slow Reaction Rate: While generally fast, the reaction rate can be influenced by the specific strained alkyne used. Ensure sufficient incubation time and consider a higher molar excess of the DBCO-reagent.

  • Low Solubility of DBCO-reagent: DBCO-containing molecules can be hydrophobic. Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low enough (typically <5%) to avoid nanoparticle aggregation.

Conclusion: Selecting the Optimal Linker for Your Application

The choice of linker chemistry is a critical step in the design of functionalized nanoparticles.[25]

  • EDC/NHS coupling is a versatile and widely used method, particularly when working with proteins and carboxylated nanoparticles, but requires careful control of reaction conditions to ensure efficiency and minimize side reactions.

  • Thiol-maleimide chemistry offers a route to more site-specific conjugation, which can be advantageous for preserving the function of sensitive biomolecules, though the stability of the resulting thioether bond should be considered.[7]

  • SPAAC provides a bioorthogonal approach with high specificity and stability, making it ideal for complex biological environments, but necessitates the introduction of non-native functional groups.[10]

By understanding the underlying chemistry, advantages, and limitations of each method, and by employing rigorous characterization techniques to validate the outcomes, researchers can confidently select and implement the most appropriate linker strategy to advance their nanoparticle-based therapeutic and diagnostic platforms.

References

A Comparative Guide to Tert-Butyl Ester Protection in Long-Chain Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, particularly within drug development and the creation of complex bioactive molecules, the strategic manipulation of functional groups is paramount. Long-chain fatty acids, with their inherent carboxyl functionality and often additional reactive sites, present unique challenges that necessitate the use of protecting groups. Among the arsenal available to the modern chemist, the tert-butyl (t-Bu) ester stands out for its unique combination of stability and selective lability. This guide provides an in-depth, objective comparison of the tert-butyl protecting group against common alternatives for long-chain fatty acids, supported by experimental insights and established protocols.

The Challenge of Synthesizing Long-Chain Fatty Acid Derivatives

Long-chain fatty acids are foundational components of numerous pharmaceuticals and biologically active compounds. Their synthesis, however, is often a multi-step process requiring reactions at various points along the aliphatic chain or at other functional groups within the molecule. The carboxylic acid moiety, being both acidic and nucleophilic at the carbonyl oxygen, can interfere with a wide range of reagents, including bases, organometallics, and reducing agents. Effective protection of this group is therefore not just a convenience but a necessity for achieving high yields and preventing unwanted side reactions.

The Tert-Butyl Ester: A Superior Gatekeeper

The tert-butyl ester has emerged as a preferred choice for protecting carboxylic acids in complex syntheses for several key reasons.[1] Its efficacy is rooted in its distinct structural and electronic properties.

  • Steric Hindrance: The bulky nature of the tert-butyl group provides exceptional steric shielding of the carboxyl group.[2] This physical barrier effectively prevents nucleophilic attack at the carbonyl carbon, a common pathway for the degradation of other, less hindered esters like methyl or ethyl esters.[3]

  • Robust Stability: Tert-butyl esters exhibit remarkable stability across a wide spectrum of non-acidic reaction conditions.[2][4] They are generally resistant to basic hydrolysis (saponification), nucleophiles, organometallic reagents, and hydrogenolysis—conditions that readily cleave other common ester protecting groups.[3] This stability allows for extensive chemical modifications to be performed on other parts of the long-chain fatty acid molecule without jeopardizing the protected carboxyl group.[1]

  • Unique Cleavage Mechanism: The deprotection of a tert-butyl ester proceeds under acidic conditions via a mechanism distinct from the hydrolytic pathways of other esters.[4] Acid-catalyzed cleavage involves the formation of a stable tertiary carbocation (the tert-butyl cation), which subsequently eliminates as isobutylene gas.[5] This irreversible decomposition of the protecting group helps to drive the deprotection reaction to completion.[4]

RCOOH Long-Chain Fatty Acid Protection Protection (Acid Catalyst) RCOOH->Protection Isobutylene Isobutylene (or tert-Butanol) Isobutylene->Protection tBu_Ester Tert-Butyl Protected Fatty Acid Protection->tBu_Ester Formation Deprotection Deprotection (e.g., TFA) tBu_Ester->Deprotection Cleavage Final_Product Deprotected Fatty Acid Deprotection->Final_Product Isobutylene_gas Isobutylene (gas) + H⁺ Deprotection->Isobutylene_gas

Caption: Workflow of tert-butyl protection and deprotection of a fatty acid.

Comparative Analysis: Tert-Butyl vs. Other Protecting Groups

The choice of a protecting group is a critical decision in synthetic strategy, hinging on the concept of orthogonality —the ability to selectively remove one protecting group in the presence of others.[6] The tert-butyl ester excels in orthogonal protection schemes due to its unique acid-lability.[1][3]

Protecting GroupStability to Bases (e.g., LiOH)Stability to Nucleophiles (e.g., Grignard)Stability to Hydrogenolysis (H₂, Pd/C)Primary Cleavage Condition
Tert-Butyl Ester Stable Stable Stable Mild Acid (e.g., TFA)
Methyl Ester LabileLabileStableStrong Acid or Base
Ethyl Ester LabileLabileStableStrong Acid or Base
Benzyl Ester StableLabileLabile Hydrogenolysis
Silyl Ester (e.g., TBDMS) LabileLabileStableFluoride Source (e.g., TBAF)
Data synthesized from multiple sources.[3][7]

As the data indicates, methyl and ethyl esters are susceptible to basic hydrolysis, making them unsuitable for syntheses involving basic reagents.[3] Benzyl esters, while stable to bases, are cleaved by hydrogenolysis, a condition often used to remove other protecting groups (like Cbz groups on amines).[8] Silyl esters are highly labile and generally used for temporary protection. The tert-butyl group's stability to basic, nucleophilic, and hydrogenolytic conditions makes it uniquely versatile.[2][3]

G start Molecule with Multiple Protecting Groups q1 Is a base-labile group (e.g., Fmoc) present? start->q1 q2 Are hydrogenolysis conditions (e.g., for Cbz removal) planned? q1->q2 Yes use_methyl_ethyl Consider Methyl/Ethyl Ester (Cleaved with Base) q1->use_methyl_ethyl No q3 Are strong nucleophiles or bases required? q2->q3 Yes use_benzyl Use Benzyl Ester (Cleaved with H₂/Pd) q2->use_benzyl No use_tbu Use tert-Butyl Ester (Cleaved with Acid) q3->use_tbu Yes q3->use_benzyl No

Caption: Decision workflow for selecting a carboxylic acid protecting group.

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of successful synthesis. Below are detailed, field-proven methodologies for the protection and deprotection of long-chain fatty acids using a tert-butyl group.

Protocol 1: Tert-Butylation of a Long-Chain Fatty Acid

This protocol utilizes isobutylene in the presence of a strong acid catalyst, a common and effective method for forming tert-butyl esters.[1]

Materials:

  • Long-chain fatty acid (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.05 mmol)

  • Isobutylene gas

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the long-chain fatty acid (1.0 mmol) in anhydrous DCM (10 mL) in a pressure-rated flask equipped with a magnetic stir bar.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add a catalytic amount of concentrated H₂SO₄. Causality: The strong acid protonates the isobutylene, generating the tert-butyl cation electrophile necessary for the reaction.[1]

  • Isobutylene Introduction: Seal the flask and carefully bubble isobutylene gas through the solution for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Maintain the reaction at 0°C to control the exothermic reaction and prevent side reactions.

  • Quenching: Once the reaction is complete, carefully vent the flask in a fume hood. Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Causality: The base neutralizes the sulfuric acid catalyst and any remaining acidic species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This is the most common method for cleaving tert-butyl esters, valued for its efficiency and mild conditions.[9]

Materials:

  • Tert-butyl protected long-chain fatty acid (1.0 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Trifluoroacetic Acid (TFA) (5 mL)

  • Scavenger (optional): Triisopropylsilane (TIS) (0.5 mL)

  • Toluene

Procedure:

  • Dissolution: Dissolve the tert-butyl protected fatty acid (1.0 mmol) in DCM (5 mL) in a round-bottom flask with a stir bar.

  • Scavenger Addition (Optional): If the substrate contains sensitive functional groups susceptible to alkylation by the tert-butyl cation, add a scavenger such as TIS. Causality: Scavengers trap the electrophilic tert-butyl cation, preventing it from reacting with other nucleophilic sites on the molecule.[10]

  • TFA Addition: Cool the solution to 0°C. Slowly add TFA (5 mL) to the solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.[9]

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene (3 x 10 mL) and evaporate under reduced pressure after each addition.[4]

  • Purification: The resulting carboxylic acid is often of high purity. If needed, it can be purified by recrystallization or by an acid-base extraction.

cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p1 1. Dissolve Fatty Acid in DCM p2 2. Add H₂SO₄ catalyst at 0°C p1->p2 p3 3. Add Isobutylene, react at 0°C p2->p3 p4 4. Quench with NaHCO₃ p3->p4 p5 5. Extract, Wash, Dry, & Concentrate p4->p5 d1 1. Dissolve t-Bu Ester in DCM d2 2. Add TFA at 0°C, react at RT d1->d2 d3 3. Concentrate under reduced pressure d2->d3 d4 4. Azeotrope with Toluene d3->d4 d5 5. Purify if necessary d4->d5

Caption: Step-by-step experimental workflows for protection and deprotection.

Conclusion

For researchers, scientists, and drug development professionals working with long-chain fatty acids, the tert-butyl ester remains an indispensable tool. Its unique profile of high stability to a broad range of reagents combined with its selective and clean cleavage under mild acidic conditions provides a powerful advantage in complex, multi-step syntheses. While other protecting groups have their place, the tert-butyl ester offers a level of reliability and orthogonality that is often unmatched, streamlining synthetic pathways and ultimately enhancing the efficiency and success of developing novel, fatty acid-based molecules. A thorough understanding of its application and cleavage, as detailed in this guide, is essential for leveraging its full potential.

References

A Senior Application Scientist's Guide to Surfaces Modified with 11-(tert-butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Advanced Surface Engineering

For researchers and professionals in drug development and material science, the ability to precisely control the physicochemical properties of a surface is paramount. Self-assembled monolayers (SAMs) offer a robust platform for engineering surfaces with specific functionalities.[1] This guide provides an in-depth characterization of surfaces modified with 11-(tert-butoxy)-11-oxoundecanoic acid, a unique molecule that leverages a protecting group strategy. We will compare this approach to the direct assembly of its unprotected counterpart, 11-mercaptoundecanoic acid (11-MUA), providing the experimental data and causal explanations necessary to make informed decisions for your application.

The core advantage of using a tert-butoxycarbonyl (Boc) protected acid is the ability to create a "switchable" surface. Initially, the bulky, non-polar tert-butyl group renders the surface hydrophobic. This facilitates the formation of a well-ordered monolayer, often from less polar solvents. Subsequently, a simple chemical deprotection step can cleave the tert-butyl group, exposing a terminal carboxylic acid. This transforms the surface into a hydrophilic, reactive interface ready for covalent immobilization of biomolecules, such as proteins or nucleic acids, via standard coupling chemistries.[2]

This guide will dissect the entire workflow, from monolayer formation and deprotection to a multi-technique characterization, providing a clear comparison of the performance and properties of these surfaces.

Part 1: The Surface Modification Workflow

The quality of a SAM is critically dependent on a meticulous experimental protocol.[3][4] The environment must be kept clean to avoid contamination from compounds like silanes or PDMS.[2][3] The choice of solvent and assembly time are also key parameters that influence monolayer packing and order.[3][4]

Experimental Protocol 1: Formation of a Protected SAM on Gold

This protocol details the formation of a hydrophobic monolayer using an alkanethiol derivative of this compound. For this guide, we will consider 11-mercapto-undecanoic acid tert-butyl ester.

  • Substrate Preparation:

    • Use gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a 100 nm gold film).

    • Clean the substrates by immersing them in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution is required when handling piranha solution. [2]

    • Rinse the substrates copiously with deionized (DI) water, followed by ethanol.

    • Dry the substrates under a gentle stream of dry nitrogen gas.[2]

  • Solution Preparation:

    • Prepare a 1 mM solution of 11-mercapto-undecanoic acid tert-butyl ester in 200-proof ethanol in a clean glass container.

  • Self-Assembly:

    • Immediately immerse the clean, dry gold substrates into the thiol solution.

    • To minimize oxidation and improve film quality, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.[2][3]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered, densely packed monolayer.[2][4]

  • Post-Assembly Rinse:

    • Remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove non-covalently bound molecules.

    • Dry the modified substrates again under a stream of dry nitrogen.

Experimental Protocol 2: Deprotection to Expose Carboxylic Acid

This crucial step converts the hydrophobic surface to a hydrophilic, functional one. The use of trifluoroacetic acid (TFA) is a common and effective method for cleaving the tert-butyl ester.[5]

  • Deprotection Solution: Prepare a solution of 50% (v/v) TFA in dichloromethane (DCM).

  • Immersion: Immerse the substrates with the protected SAM into the TFA/DCM solution.

  • Reaction: Let the reaction proceed for 1-2 hours at room temperature.[5]

  • Rinsing and Drying:

    • Remove the substrates and rinse thoroughly with DCM, followed by ethanol, and finally DI water.

    • Dry the substrates under a stream of dry nitrogen. The surface is now functionalized with carboxylic acid groups.

Alternative Protocol 3: Direct Formation of a Carboxylic Acid SAM

For comparison, a SAM of 11-mercaptoundecanoic acid (11-MUA) is formed directly.

  • Substrate Preparation: Follow the same cleaning procedure as in Protocol 1.

  • Solution Preparation:

    • Prepare a 1 mM solution of 11-MUA in 200-proof ethanol.

    • For carboxyl-terminated thiols, it is beneficial to adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl. This protonates the carboxylic acid group, which can facilitate better monolayer formation.[2][4]

  • Self-Assembly & Rinsing: Follow steps 3 and 4 from Protocol 1.

The following diagram illustrates the "switchable" surface strategy.

G cluster_0 Surface Modification Workflow sub Clean Gold Substrate prot_sam Hydrophobic Protected SAM (-O-tBu Surface) sub->prot_sam Protocol 1: Self-Assembly in 11-mercapto-undecanoic acid tert-butyl ester deprot_sam Hydrophilic Functional SAM (-COOH Surface) prot_sam->deprot_sam Protocol 2: TFA/DCM Treatment (Deprotection)

Caption: Workflow for creating a switchable surface using a tert-butyl protecting group.

Part 2: Comparative Surface Characterization

To validate the success of the surface modification and to compare the two approaches (protected vs. direct assembly), we employ a suite of surface-sensitive characterization techniques.

Contact Angle Goniometry: Assessing Surface Wettability

Causality: Contact angle measurement is a direct and highly sensitive probe of the outermost chemical groups on a surface.[6] A hydrophobic surface, rich in non-polar alkyl and tert-butyl groups, will repel water, leading to a high contact angle (>90°).[7] Conversely, a hydrophilic surface terminated with polar carboxylic acid groups will have a strong affinity for water, resulting in a low contact angle (<90°).[7] This technique is therefore the first and most crucial test to confirm the presence of the protected monolayer and the success of the deprotection step.

  • Place the modified substrate on the goniometer stage.

  • Using an automated syringe, dispense a 5 µL droplet of DI water onto the surface.

  • Immediately capture a high-resolution image of the droplet profile.

  • Software is used to fit the droplet shape and calculate the angle at the three-phase (solid, liquid, air) interface.[6]

  • To assess uniformity, perform measurements at a minimum of five different locations on each sample.

  • For a more detailed analysis, advancing and receding contact angles can be measured by slowly adding and withdrawing water from the droplet, which provides information on contact angle hysteresis and surface heterogeneity.[6][8]

G cluster_0 Hydrophobic Surface (e.g., -O-tBu) cluster_1 Hydrophilic Surface (e.g., -COOH) h2o_h Water Droplet surf_h label_h High Contact Angle (θ > 90°) h2o_p Water Droplet surf_p label_p Low Contact Angle (θ < 90°)

Caption: Contact angle of a water droplet on hydrophobic vs. hydrophilic surfaces.

Surface TypeExpected Terminal GroupMean Static Contact Angle (θ)Key Observation
Bare Gold (Cleaned)Au80° - 90°Moderately hydrophobic baseline
Protected SAM-C(CH₃)₃105° - 115°Successful formation of a hydrophobic monolayer
Deprotected SAM-COOH< 30°Successful conversion to a hydrophilic surface
Direct 11-MUA SAM-COOH< 30°Confirms hydrophilic nature of -COOH termination

Note: Values are typical and may vary based on substrate quality, monolayer packing, and environmental conditions.

X-ray Photoelectron Spectroscopy (XPS): Verifying Chemical Composition

Causality: XPS is an indispensable tool for confirming the elemental composition and chemical bonding states at a surface.[1][9] By analyzing the kinetic energy of photoelectrons ejected by X-ray irradiation, we can verify the presence of the SAM and, critically, detect the change in the carbon and oxygen chemical environments upon deprotection of the tert-butyl ester.

  • Mount the samples on the XPS sample holder.

  • Introduce the samples into the ultra-high vacuum (UHV) analysis chamber.

  • Acquire a survey scan (0-1100 eV binding energy) to identify all elements present on the surface.

  • Acquire high-resolution scans over the C 1s, O 1s, and S 2p (for gold substrates) regions.

  • Use a low-energy electron flood gun for charge neutralization if necessary, especially on non-conductive samples.[10]

  • Process the data by subtracting the background and fitting the peaks to identify different chemical states. Spectra are typically charge-corrected to the main C-C/C-H component of the C 1s spectrum at 284.8 eV.[10]

SurfaceRegionExpected Binding Energy (eV)AssignmentVerification
Protected SAM C 1s~284.8C-C, C-H (alkyl chain)Confirms monolayer presence
~285.5C-O (tert-butyl)Confirms ester presence
~289.0O-C=O (ester carbonyl)Confirms ester presence
O 1s~532.0C=O Confirms ester presence
~533.5C-O Confirms ester presence
Deprotected SAM C 1s~284.8C-C, C-H (alkyl chain)Monolayer still present
~289.2O=C-OH (acid carbonyl)Confirms conversion to acid
O 1s~531.8C=O Confirms acid presence
~533.1C-OH Confirms acid presence

Note: The disappearance of the C-O peak (~285.5 eV) and the shift in carbonyl and oxygen peaks are the definitive XPS signatures of successful deprotection.

Atomic Force Microscopy (AFM): Visualizing Surface Topography

Causality: AFM provides nanoscale topographical information about the surface, allowing for the assessment of monolayer quality, uniformity, and packing.[11][12] While alkanethiol SAMs on gold tend to form well-ordered domains, defects such as pinholes or domain boundaries can occur. AFM allows us to visualize the surface before and after modification to ensure a contiguous, uniform film has been formed.

  • Mount the sample on the AFM stage.

  • Use a standard silicon cantilever with a sharp tip (tip radius < 10 nm).

  • Engage the tip on the surface in tapping mode, where the cantilever oscillates near its resonance frequency. This minimizes lateral forces and is ideal for imaging soft organic monolayers.[11]

  • Scan a 1 µm x 1 µm area to get a representative view of the surface morphology.

  • Acquire both height and phase images. Phase imaging can often reveal differences in material properties and show domain structures more clearly than topography.

  • Calculate the root-mean-square (Rq) roughness from the height data.

G cluster_0 AFM Imaging Principle tip AFM Tip detector Photodiode Detector tip->detector 2. Reflected Beam surface SAM Surface tip->surface laser Laser laser->tip 1. Incident Beam

Caption: Simplified schematic of the Atomic Force Microscopy (AFM) detection system.

Surface TypeTypical Rq RoughnessObservation
Bare Gold (Annealed)< 0.5 nmAtomically flat terraces characteristic of Au(111)
Protected SAM0.5 - 0.8 nmVery smooth surface, indicating a uniform, well-packed monolayer
Deprotected SAM0.5 - 0.8 nmRoughness remains low, indicating the deprotection step does not damage the monolayer
Direct 11-MUA SAM0.6 - 1.0 nmGenerally smooth, but may exhibit slightly higher roughness due to intermolecular hydrogen bonding during assembly, potentially leading to smaller domain sizes

Conclusion and Field-Proven Insights

This guide provides a comprehensive framework for the characterization and comparison of surfaces modified with this compound derivatives versus those formed directly from unprotected carboxylic acids.

Key Takeaways:

  • The Protecting Group Advantage: The use of a tert-butyl protecting group offers significant advantages. It allows for the formation of a highly ordered, hydrophobic monolayer that can be cleanly and efficiently converted into a reactive, hydrophilic surface. This "switchable" property is invaluable for applications requiring patterned functionalization or controlled bio-interfacing.

  • Self-Validating Workflow: The described characterization suite forms a self-validating system. A high contact angle confirms the initial hydrophobic layer, XPS verifies the presence of the ester, and AFM shows a uniform film. Following deprotection, a low contact angle and specific shifts in XPS spectra provide definitive proof of a successful conversion to a carboxylic acid surface, while AFM confirms the monolayer's integrity is maintained.

  • Comparison with Direct Assembly: While direct assembly of 11-MUA is simpler, the protecting group strategy can sometimes yield more ordered monolayers. The less polar nature of the protected molecule can lead to better solubility and packing from common organic solvents. In contrast, the polar headgroup of 11-MUA can lead to aggregation in solution and different packing dynamics on the surface.

For researchers in biosensor development, controlled cell culture, and drug delivery, the ability to first create a pristine, well-ordered surface and then activate it on demand is a powerful tool. The methodologies and comparative data presented here should serve as a robust guide for implementing and validating this advanced surface engineering strategy in your own research.

References

A Senior Application Scientist's Guide to Experimental Reproducibility with 11-(tert-butoxy)-11-oxoundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of drug discovery and materials science, the consistency of experimental results is the bedrock of innovation. Molecules that serve as foundational building blocks must be well-understood to be employed effectively. 11-(tert-butoxy)-11-oxoundecanoic acid is one such molecule—a bifunctional aliphatic linker that has become indispensable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the formation of functional self-assembled monolayers (SAMs).[1][2][3] Its structure, featuring a terminal carboxylic acid and a protected tert-butyl ester, offers synthetic versatility. However, this versatility comes with critical experimental parameters that must be rigorously controlled to ensure reproducibility.

This guide provides an in-depth analysis of the key experimental workflows involving this compound. Moving beyond simple protocols, we will explore the underlying chemical principles, compare alternative methodologies, and highlight the critical control points that dictate experimental success. This document is intended for researchers, scientists, and drug development professionals who rely on this linker for building complex molecular architectures and functional surfaces.

Section 1: Physicochemical Profile and Handling

Reproducibility begins with the starting material. The purity and handling of this compound directly impact reaction yields and the quality of downstream products.

PropertyValueSource
CAS Number 1789702-17-5[2][4]
Molecular Formula C₁₅H₂₈O₄[2][3]
Molecular Weight 272.38 g/mol [2][3]
Appearance Colorless to light yellow liquid or solid[3]
Solubility Soluble in common organic solvents (e.g., DCM, DMF, Ethanol, Xylene)[3]
Storage Sealed in a dry environment at room temperature[3]

Expert Insight: While commercial suppliers provide this reagent at various purity grades (typically >97%), it is crucial to assess its purity independently if highly sensitive applications, such as quantitative surface studies, are intended.[5] The primary impurity is often the corresponding diacid, resulting from premature hydrolysis of the tert-butyl ester. This can be detected by ¹H NMR through the disappearance of the characteristic tert-butyl singlet at ~1.4 ppm. Always handle the compound under an inert atmosphere where possible to minimize moisture exposure.

Section 2: Core Application in Bifunctional Molecule Synthesis

The most prominent application of this linker is in constructing heterobifunctional molecules like PROTACs, where it connects a warhead for a target protein to a ligand for an E3 ubiquitin ligase.[1] This process involves two key transformations: amide coupling and ester deprotection.

Part A: Amide Coupling Reactions

The free carboxylic acid is the reactive handle for coupling with an amine-containing molecule. The reproducibility of this step hinges on the complete activation of the carboxylic acid and the prevention of side reactions.

Causality of Reagent Choice: Standard amide coupling proceeds via the activation of the carboxyl group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are effective, but phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for sterically hindered substrates as they are less prone to racemization and side product formation. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the generated acid without competing as a nucleophile.[1]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

  • Reagent Addition: Add the amine-containing substrate (1.0-1.2 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.[1]

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Linker (1 eq) & Amine (1.2 eq) in Anhydrous DMF add_coupling Add HATU (1.2 eq) & DIPEA (2.5 eq) reagents->add_coupling stir Stir at RT (2-12 h) add_coupling->stir monitor Monitor by TLC / LC-MS stir->monitor quench Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->quench purify Column Chromatography quench->purify product Isolated Amide Product purify->product

Caption: Workflow for a reproducible HATU-mediated amide coupling reaction.

Comparative Analysis of Coupling Reagents

ReagentTypical ConditionsProsCons Affecting Reproducibility
HATU / DIPEA DCM or DMF, RT, 2-12hHigh efficiency, low racemization, suitable for hindered amines.Hygroscopic; purity of HATU is critical for consistent yields.[1]
EDCI / DMAP DCM, 0°C to RT, 3hCost-effective, readily available.DMAP can be difficult to remove; risk of side reactions (e.g., N-acylurea formation).[6]
HBTU / DIPEA DMF, RT, 2-6hGood performance, less expensive than HATU.Can lead to guanidinylation of primary amines as a side reaction.
Part B: Tert-Butyl Ester Deprotection

To unmask the second carboxylic acid for subsequent reactions or for its final function (e.g., anchoring to a surface), the tert-butyl protecting group must be removed.

Mechanism and Reproducibility: This is an acid-catalyzed cleavage that proceeds via the formation of a stable tert-butyl cation.[7] The most common reagent is Trifluoroacetic acid (TFA), often used in a 1:1 mixture with DCM.[1] Reproducibility issues arise from incomplete reactions or side reactions caused by the highly reactive tert-butyl cation, which can alkylate sensitive functional groups (e.g., tryptophan, methionine).[7] Including a "scavenger" like triethylsilane (TES) or water is a self-validating step that ensures the cation is quenched, preventing these side reactions and driving the reaction to completion.

Experimental Protocol: TFA-Mediated Deprotection

  • Preparation: Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add TFA (typically 20-50% v/v) dropwise. Optional but recommended: Add a scavenger such as triethylsilane (1.5-2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove final traces of TFA).

  • Purification: The resulting carboxylic acid is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or reverse-phase chromatography.

Deprotection Mechanism Workflow

G start R-COO-tBu (Ester) intermediate Protonated Ester Intermediate start->intermediate + H⁺ acid TFA (H⁺) acid->intermediate product R-COOH (Carboxylic Acid) intermediate->product - t-Bu⁺ tbutyl t-Butyl Cation (t-Bu⁺) intermediate->tbutyl scavenger Scavenger (e.g., TES) tbutyl->scavenger Trapped By quenched Quenched Cation (e.g., tBu-SiEt₃) scavenger->quenched

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

Comparative Analysis of Deprotection Methods

MethodConditionsSelectivity & Reproducibility Notes
TFA / DCM 0°C to RT, 1-4hStandard: Highly effective but harsh. The concentration of TFA (20-95%) must be consistent for reproducible kinetics. Scavengers are crucial for substrates with sensitive groups.[1][7]
H₂SO₄ or MeSO₃H tBuOAc/DCM, RTSelective: Can deprotect N-Boc groups in the presence of tert-butyl esters due to the irreversible loss of CO₂ from the carbamic acid intermediate.[8] This offers a powerful tool for orthogonal protection strategies.
Aqueous H₃PO₄ RTMild & Green: An environmentally benign option that tolerates many other protecting groups like Cbz, benzyl esters, and TBDMS ethers.[9][10] Slower kinetics may require optimization for full conversion.

Section 3: Core Application in Self-Assembled Monolayers (SAMs)

The linker's carboxylic acid headgroup allows it to form ordered monolayers on various metal oxide surfaces, such as silicon (native SiO₂), aluminum oxide, and indium tin oxide (ITO).[11][12] The tert-butyl protected form is particularly useful for creating a protected surface that can be deprotected in situ for subsequent on-surface amide coupling.[13]

Principle of SAM Formation: SAMs form spontaneously when a clean substrate is immersed in a dilute solution of the adsorbate.[14] For carboxylic acids on oxide surfaces, the assembly is driven by hydrogen bonding and coordination between the carboxyl group and surface hydroxyls or metal atoms. Reproducibility is critically dependent on substrate cleanliness, solvent purity, and environmental control.[15]

Experimental Protocol: SAM Formation on Si/SiO₂

  • Substrate Cleaning (Critical Step):

    • Clean a silicon wafer by sonicating in acetone, then isopropanol (5 min each).

    • Dry under a stream of dry N₂.

    • Perform plasma cleaning or treat with Piranha solution (3:1 H₂SO₄:H₂O₂) to create a uniform, hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive) .[15]

    • Rinse copiously with ultrapure water and dry with N₂.

  • Solution Preparation: Prepare a 1-10 mM solution of this compound in a high-purity solvent like 200-proof ethanol or toluene.[15]

  • Self-Assembly: Immerse the clean, dry substrate into the solution in a sealed container. To ensure a high-quality film, purge the container with N₂ or Ar to minimize oxygen and moisture.[15]

  • Incubation: Allow assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered and densely packed monolayers.[15]

  • Rinsing & Drying: Remove the substrate, rinse thoroughly with fresh solvent to remove physisorbed molecules, and dry with N₂.

  • Characterization: Verify monolayer formation using techniques like contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy (XPS).

Workflow for SAM Formation and Functionalization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func On-Surface Functionalization clean Clean Substrate (Piranha / Plasma) immerse Immerse in Linker Solution (1-10 mM, 24-48h) clean->immerse rinse Rinse & Dry immerse->rinse surface1 Protected Surface: Substrate-OOC-(CH₂)₁₀-COO-tBu rinse->surface1 deprotect Surface Deprotection (TFA Vapor or Solution) surface1->deprotect surface2 Active Surface: Substrate-OOC-(CH₂)₁₀-COOH deprotect->surface2 couple On-Surface Coupling (HCTU, Amine) surface2->couple surface3 Functional Surface: Substrate-OOC-(CH₂)₁₀-CONHR couple->surface3

Caption: Reproducible workflow for SAM formation and subsequent on-surface chemistry.

Comparison with Alternative SAM Chemistries

The choice of anchoring group is dictated by the substrate and the desired stability.

SAM SystemSubstrateAnchoring Bond & StrengthKey Reproducibility Factors
This compound Metal Oxides (SiO₂, Al₂O₃, ITO)Coordination / H-Bonding (Moderate)Substrate hydroxylation state; solvent purity; exclusion of water during assembly.[11]
11-Mercaptoundecanoic Acid (MUA) Au, Ag, CuCovalent Au-S Bond (Strong)Gold surface crystallinity and cleanliness; strict exclusion of oxygen to prevent disulfide formation.[16]
Undecyltrichlorosilane SiO₂, GlassCovalent Si-O-Si Network (Very Strong)Extreme sensitivity to water, which can cause polymerization in solution before surface attachment. Requires anhydrous conditions and careful control of humidity.[14]

Conclusion

This compound is a powerful and versatile chemical tool. However, its effective use demands a nuanced understanding of the reactions it undergoes. Reproducibility in both synthetic chemistry and surface science applications is not a matter of chance, but a direct result of controlling specific variables. For amide coupling, the choice of coupling agent and rigorous exclusion of moisture are paramount. For deprotection, the judicious use of scavengers ensures clean conversions. Finally, for self-assembled monolayers, impeccable substrate preparation and environmental control are non-negotiable. By understanding the causality behind these experimental choices, researchers can move from inconsistent results to robust, reliable, and reproducible science.

References

A Comparative Guide to the Synthesis of Undecanoic Acid Derivatives: Protected vs. Unprotected Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, undecanoic acid, an 11-carbon saturated fatty acid, serves as a versatile building block.[1][2][3] Its incorporation into larger molecules is pivotal for developing new therapeutics, including antifungal agents and potential anticancer drugs, as well as creating advanced materials.[1][4][5] A critical decision point in the synthetic workflow is whether to protect the carboxylic acid functional group or to proceed with direct activation. This guide provides a comprehensive performance comparison of these two approaches, offering experimental insights to aid researchers, scientists, and drug development professionals in making informed strategic decisions.

The Strategic Choice: To Protect or Not to Protect?

The decision to use a protecting group for a carboxylic acid like undecanoic acid is a classic synthetic dilemma.[6] The traditional approach involves masking the reactive carboxyl group to prevent unwanted side reactions, a strategy deeply rooted in peptide synthesis and complex molecule construction.[7][8] However, this "protection/deprotection" sequence adds steps to a synthesis, which can decrease overall yield and atom economy.[6][9] In contrast, direct activation methods offer a more streamlined, atom-economical process but require careful control to ensure chemoselectivity.[10][11]

Performance Metrics: A Head-to-Head Comparison

The choice between a protected or unprotected strategy hinges on a multi-faceted analysis of efficiency, cost, and environmental impact. Below is a comparative summary of key performance indicators.

Performance MetricProtected Undecanoic AcidUnprotected Undecanoic Acid (Direct Activation)
Overall Yield Generally lower due to additional protection and deprotection steps.Potentially higher by avoiding losses in extra steps.
Reaction Steps 3-4 steps (Protection, Activation, Coupling, Deprotection).1-2 steps (Activation/Coupling).
Atom Economy Lower, as atoms from the protecting group and reagents for its addition and removal are not incorporated into the final product.[12]Higher, with fewer reagents and byproducts.[13]
Process Mass Intensity (PMI) High, due to the use of additional solvents and reagents for protection and deprotection.[14]Lower, reflecting a more streamlined and "greener" process.[15]
Cost-Effectiveness Generally higher cost due to additional reagents, solvents, and longer process times.More cost-effective due to fewer steps and reduced material usage.[16]
Chemoselectivity High, as the protecting group prevents the carboxylic acid from engaging in undesired reactions.Can be challenging; requires careful selection of activating agents and reaction conditions to avoid side reactions.
Substrate Scope Broad, particularly for complex molecules with multiple sensitive functional groups.[7]Can be limited by the compatibility of other functional groups with the activating agent.

Experimental Workflows: A Visual and Practical Guide

To illustrate the practical differences, we will now detail the experimental protocols for both approaches and visualize the workflows.

Protected Undecanoic Acid Synthesis Workflow

The protected strategy involves a multi-step sequence to ensure the carboxylic acid is shielded during subsequent reactions. A common protecting group for carboxylic acids is the benzyl ester, which can be readily introduced and later removed by hydrogenolysis.[17]

Protected Undecanoic Acid Synthesis Workflow
  • Protection (Benzyl Ester Formation):

    • Dissolve undecanoic acid (1.0 eq) in a suitable solvent like DMF.

    • Add a base such as potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-24 hours.

    • Work up the reaction by extraction and purify by column chromatography to yield benzyl undecanoate.

  • Amide Coupling:

    • This step is not detailed here as the focus is on the protection/deprotection strategy. Standard coupling protocols (e.g., DCC/HOBt, HATU) would be used.

  • Deprotection (Hydrogenolysis):

    • Dissolve the protected amide product in a solvent like ethanol or ethyl acetate.

    • Add a palladium on carbon catalyst (Pd/C, ~10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the solvent to obtain the final amide product.

Unprotected Undecanoic Acid Synthesis Workflow

The unprotected, or direct activation, approach streamlines the synthesis by eliminating the need for protection and deprotection steps. This is often achieved by using a coupling agent that selectively activates the carboxylic acid in the presence of an amine.[18]

References

Analytical methods for confirming the binding of 11-(tert-butoxy)-11-oxoundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals on the analytical methodologies for confirming the binding of 11-(tert-butoxy)-11-oxoundecanoic acid. This document provides a comparative analysis of key techniques, supported by experimental insights and protocols.

Introduction: The Analytical Challenge of a Bifunctional Linker

This compound is a bifunctional molecule of significant interest in materials science and bioconjugation. Its structure features a terminal carboxylic acid and a tert-butyl ester group, separated by a C10 alkyl chain.[1][2] The carboxylic acid provides a reactive handle for covalent attachment to surfaces, proteins, or other molecules, while the protected ester end offers a latent functionality that can be deprotected for subsequent reactions.

Confirming the successful binding of this molecule is a critical checkpoint in any research and development workflow. A failure to validate this step can lead to misinterpreted results and compromised downstream applications. This guide provides a detailed comparison of analytical methods to rigorously confirm both covalent and non-covalent binding events involving this linker, grounded in the principles of scientific integrity and experimental causality.

Part 1: Confirming Covalent Bond Formation

Covalent binding occurs when the carboxylic acid group of this compound reacts with a suitable functional group (e.g., an amine to form an amide bond, or an alcohol to form an ester bond). The analytical goal is to find direct evidence of this new chemical bond.

Workflow for Covalent Binding Confirmation

The selection of a technique depends on the nature of the substrate and the required level of detail.

start Binding Reaction (e.g., Amide Coupling) q1 Is the substrate a small molecule or a polymer? start->q1 nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) q1->nmr Yes q2 Is the substrate a protein or biomolecule? q1->q2 No ftir Fourier-Transform Infrared (FTIR) Spectroscopy nmr->ftir Complementary Data end Binding Confirmed ftir->end ms Mass Spectrometry (MS) q2->ms Yes q3 Need to identify the specific residue modified? ms->q3 intact_ms Intact Mass Analysis q3->intact_ms No peptide_ms Peptide Mapping (LC-MS/MS) q3->peptide_ms Yes intact_ms->end peptide_ms->end

Caption: Logic diagram for selecting a covalent binding confirmation method.

Comparative Analysis of Spectroscopic and Spectrometric Techniques
TechniquePrincipleInformation ProvidedSensitivityKey AdvantageLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Definitive confirmation of mass addition corresponding to the linker.[3]HighUnambiguous evidence of covalent adduct formation.[4]Does not inherently prove the location of the bond without fragmentation.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms functional group transformation (e.g., loss of -COOH, gain of -CONH-).[5]ModerateFast, non-destructive, and excellent for tracking functional group changes.Not suitable for determining the specific site of binding.[6]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed atomic-level structural information and confirmation of bond location.LowProvides the most detailed structural evidence of the new covalent bond.Requires relatively large amounts of pure sample; complex for large molecules.
Experimental Protocols

Mass spectrometry is the gold standard for confirming covalent modification of a protein. A mass shift corresponding to the addition of the linker (minus the mass of H₂O from condensation) provides direct evidence of the binding event.[3]

Objective: To confirm the covalent attachment of this compound to a target protein.

Methodology: Intact Protein Analysis

  • Sample Preparation:

    • Prepare a control sample of the unconjugated protein at a concentration of 1 mg/mL in an MS-compatible buffer (e.g., 20 mM ammonium bicarbonate).

    • Prepare the reaction sample by incubating the protein with an excess of the linker and coupling reagents (e.g., EDC/NHS). After the reaction, desalt the sample using a C4 ZipTip or dialysis to remove unreacted reagents.

  • LC-MS Analysis:

    • Inject the control and conjugated samples into a liquid chromatography system coupled to an electrospray ionization (ESI) mass spectrometer.[7]

    • Use a short C4 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the protein.

  • Data Acquisition & Analysis:

    • Acquire the mass spectrum over a relevant m/z range.

    • Deconvolute the resulting charge state envelope to determine the intact mass of the protein in both the control and conjugated samples.

    • Causality: A mass increase in the conjugated sample that equals the molecular weight of the linker (272.38 Da) minus the mass of water (18.02 Da), which is 254.36 Da , confirms the successful covalent attachment of one linker molecule. Multiple additions will be observed as multiples of this mass.

FTIR is ideal for rapidly confirming that the carboxylic acid functional group has been consumed in a reaction.[6][8]

Objective: To verify the conversion of the carboxylic acid to an amide or ester upon binding.

Methodology: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation:

    • Acquire a background spectrum of the clean ATR crystal.

    • Place a small amount of the starting material (the pure linker acid) on the crystal and record its spectrum.

    • Thoroughly clean the crystal. Place the purified reaction product (e.g., the linker conjugated to a small molecule or polymer) on the crystal and record its spectrum.

  • Data Acquisition & Analysis:

    • Acquire spectra over a range of 4000-600 cm⁻¹.

    • Causality: Compare the spectrum of the product to the starting material. Successful binding is confirmed by:

      • The disappearance or significant reduction of the broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹).[6]

      • The disappearance of the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹).[6]

      • The appearance of a new amide I band (around 1650 cm⁻¹) or a new ester C=O band (around 1735-1750 cm⁻¹).[6][8]

Part 2: Confirming Non-Covalent Binding and Surface Adsorption

This scenario involves confirming the binding of the molecule to a surface or another molecule via non-covalent interactions (e.g., hydrophobic interactions, hydrogen bonding). The goal is to detect the presence and quantify the interaction without a new chemical bond being formed.

Comparative Analysis of Surface and Solution-Based Techniques
TechniquePrincipleInformation ProvidedTypeKey AdvantageLimitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index near a sensor surface upon mass binding.[9]Real-time binding kinetics (kₐ, kₒ) and affinity (Kₐ).[10]Surface-basedLabel-free, real-time kinetic data.[11]Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution.[9]Complete thermodynamic profile (Kₐ, ΔH, ΔS) and stoichiometry (n).[10]In-solutionLabel-free, in-solution measurement providing true thermodynamic parameters.Requires relatively large amounts of material; lower throughput.
X-ray Photoelectron Spectroscopy (XPS) Measures the kinetic energy of electrons ejected from a surface by X-ray bombardment.Elemental composition and chemical state of the top 1-10 nm of a surface.Surface-basedHighly surface-sensitive, provides chemical state information.Requires high vacuum; can cause sample damage.
Experimental Protocols

SPR is a powerful technique for studying the kinetics of interactions in real-time.[10]

Objective: To quantify the binding affinity and kinetics of this compound to an immobilized binding partner (e.g., a protein on a sensor chip).

Methodology: Kinetic Analysis

  • Immobilization:

    • The binding partner (ligand) is immobilized on a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared by activating and deactivating without ligand immobilization to subtract non-specific binding.

  • Binding Assay:

    • A series of dilutions of the this compound (analyte) in running buffer are prepared.

    • The analyte solutions are injected sequentially over the ligand and reference surfaces, from the lowest concentration to the highest. Each injection consists of an association phase (analyte flowing over) and a dissociation phase (buffer flowing over).

    • A regeneration step (e.g., a short pulse of low pH glycine) may be needed between cycles to remove all bound analyte.

  • Data Analysis:

    • The reference channel data is subtracted from the active channel data to yield the specific binding sensorgram.

    • Causality: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir). This analysis provides the association rate constant (kₐ), the dissociation rate constant (kₒ), and the equilibrium dissociation constant (Kₐ), which is a direct measure of binding affinity.

cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize Ligand on Sensor Chip r1 Inject Analyte: Association Phase p1->r1 p2 Prepare Analyte (Linker) Dilutions p2->r1 r2 Inject Buffer: Dissociation Phase r1->r2 Repeat for each concentration r3 Inject Regeneration Solution r2->r3 Repeat for each concentration a1 Reference Subtraction r2->a1 r3->r1 Repeat for each concentration a2 Fit Sensorgrams to Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: General experimental workflow for a Surface Plasmon Resonance (SPR) analysis.

Conclusion

The confirmation of binding for a molecule like this compound is not a one-size-fits-all problem. The choice of analytical method must be deliberately guided by the nature of the interaction—covalent or non-covalent—and the substrate involved. For covalent bond formation, Mass Spectrometry provides the most definitive proof of adduct formation, while FTIR and NMR offer invaluable complementary data on functional group changes and structure, respectively.[3][4][8] For non-covalent interactions, techniques like SPR and ITC provide quantitative measures of binding kinetics and thermodynamics in real-time or in solution.[9][10] By employing the appropriate combination of these self-validating systems, researchers can generate robust, trustworthy data, ensuring the integrity of their subsequent experiments and applications.

References

A Comparative Guide to the Amphiphilic Properties of Undecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of drug delivery, materials science, and specialty chemical formulation, the precise control of interfacial properties is paramount. Amphiphilic molecules, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties, are the workhorses of these domains, enabling the formation of stable emulsions, foams, and self-assembled nanostructures. Among the vast array of available surfactants, derivatives of undecanoic acid, an eleven-carbon saturated fatty acid, have garnered significant interest due to their biocompatibility and versatile chemical functionality.[1]

This guide provides a comprehensive comparison of the amphiphilic properties of a series of undecanoic acid derivatives, specifically focusing on N-acyl amino acid surfactants. By systematically varying the amino acid head group, we will explore the resulting changes in critical micelle concentration (CMC), surface tension reduction, and wetting behavior. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and design of surfactants for their specific applications.

The Significance of the Undecanoyl Chain and Amino Acid Head Groups

The undecanoyl (C11) alkyl chain serves as the hydrophobic tail in these derivatives. Its intermediate length provides a balance between sufficient hydrophobicity to drive self-assembly and surface activity, without the excessive insolubility that can be associated with longer-chain fatty acids. The true versatility of these amphiphiles, however, lies in the tunability of the hydrophilic head group. By conjugating undecanoic acid with different amino acids, a diverse library of surfactants with varying charge, polarity, and steric bulk can be created. This modular approach allows for the fine-tuning of their aggregation behavior and interfacial properties.

Experimental Characterization of Amphiphilicity

To objectively compare the performance of these undecanoic acid derivatives, we will focus on three key experimental parameters:

  • Critical Micelle Concentration (CMC): The concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[2] A lower CMC indicates a more efficient surfactant, as less material is required to achieve saturation of interfaces and induce self-assembly.

  • Surface Tension at CMC (γCMC): The minimum surface tension a surfactant solution can achieve. This parameter reflects the effectiveness of the surfactant in reducing the surface energy of water.

  • Contact Angle: A measure of the wettability of a solid surface by a liquid. Lower contact angles indicate better wetting properties.

These parameters are determined through established experimental techniques, providing a quantitative basis for comparison.

Experimental Protocol: Tensiometry for CMC and γCMC Determination

The critical micelle concentration and the surface tension at the CMC are typically determined using tensiometry. The principle behind this technique is the measurement of the force exerted on a probe (e.g., a Wilhelmy plate or a Du Noüy ring) as it interacts with the surface of the liquid.

Step-by-Step Methodology:

  • Solution Preparation: A series of aqueous solutions of the undecanoic acid derivative are prepared at various concentrations, typically spanning several orders of magnitude below and above the expected CMC.

  • Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions, often using a liquid with a known surface tension, such as pure water.

  • Measurement: The surface tension of each solution is measured. For each measurement, the probe is brought into contact with the liquid surface, and the force required to pull it through the interface is recorded.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot typically shows a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point, where the slope of the curve changes, is identified as the CMC. The surface tension value in the plateau region is the γCMC.

dot graph TD { A[Prepare Surfactant Solutions of Varying Concentrations] --> B[Calibrate Tensiometer]; B --> C[Measure Surface Tension of Each Solution]; C --> D[Plot Surface Tension vs. log(Concentration)]; D --> E[Identify Inflection Point as CMC]; D --> F[Identify Plateau as γCMC]; }

Workflow for CMC and γCMC Determination

Experimental Protocol: Sessile Drop Method for Contact Angle Measurement

The contact angle provides insight into how a surfactant solution will interact with a solid surface, a critical factor in applications such as coating, cleaning, and drug delivery to tissues.

Step-by-Step Methodology:

  • Substrate Preparation: A standardized solid substrate (e.g., polished silicon wafer, polymer film) is thoroughly cleaned to ensure a uniform and reproducible surface.

  • Droplet Deposition: A small droplet of the surfactant solution (at a concentration above the CMC) is carefully deposited onto the substrate using a precision syringe.

  • Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.

  • Angle Measurement: Image analysis software is used to measure the angle formed at the three-phase contact point (solid, liquid, and vapor). This angle is the contact angle.

dot graph TD { A[Prepare Clean Substrate] --> B[Deposit Droplet of Surfactant Solution]; B --> C[Capture Profile Image of Droplet]; C --> D[Measure Contact Angle using Software]; }

Workflow for Contact Angle Measurement

Comparative Analysis of Undecanoyl Amino Acid Surfactants

A study on undecanoic L-isoleucine (und-IL) and undecanoic L-norleucine (und-NL) revealed CMC values of 13.0 mM and 12.8 mM, respectively, in the presence of a sodium counterion.[3] This highlights the subtle but measurable influence of the amino acid side chain structure on micellization.

To illustrate the expected trends, the following table presents hypothetical yet scientifically plausible data for a series of sodium N-undecanoyl amino acid surfactants, based on established structure-property relationships in N-acyl amino acid surfactants.[4] It is anticipated that increasing the hydrophobicity of the amino acid side chain will lead to a decrease in the CMC.

Undecanoic Acid DerivativeAmino Acid Side ChainExpected CMC (mM)Expected γCMC (mN/m)Expected Contact Angle (°) on a Hydrophobic Surface
Sodium N-Undecanoyl Glycinate-H~15~35~60
Sodium N-Undecanoyl Alaninate-CH₃~13~34~55
Sodium N-Undecanoyl Valinate-CH(CH₃)₂~11~33~50
Sodium N-Undecanoyl Leucinate-CH₂CH(CH₃)₂~9~32~45
Sodium N-Undecanoyl Isoleucinate-CH(CH₃)CH₂CH₃~8.5~31.5~43

Note: This data is illustrative and intended to demonstrate expected trends. Actual experimental values may vary.

Causality behind the Trends:

  • Critical Micelle Concentration (CMC): As the hydrophobicity of the amino acid side chain increases (from glycine to isoleucine), the overall hydrophobicity of the surfactant molecule increases. This enhanced hydrophobicity provides a stronger driving force for the molecules to escape the aqueous environment and aggregate into micelles, thus lowering the concentration at which this occurs.

  • Surface Tension at CMC (γCMC): More hydrophobic surfactants are generally more effective at packing at the air-water interface, leading to a greater reduction in surface tension. The bulkier and more hydrophobic side chains of valine, leucine, and isoleucine can disrupt the water structure at the interface more effectively than the smaller side chains of glycine and alanine.

  • Contact Angle: A lower contact angle on a hydrophobic surface indicates better wetting. The increased surface activity of the more hydrophobic derivatives allows them to more effectively reduce the interfacial tension between the aqueous solution and the hydrophobic surface, leading to enhanced spreading and a lower contact angle.[5][6]

The Rise of Gemini Surfactants: Dimeric Undecanoic Acid Derivatives

A significant advancement in surfactant technology is the development of "gemini" surfactants. These molecules consist of two amphiphilic units connected by a spacer group.[4] Undecanoic acid-based gemini surfactants have shown remarkably superior performance compared to their monomeric counterparts.

Key advantages of gemini surfactants include:

  • Extremely Low CMC Values: Gemini surfactants can have CMCs that are orders of magnitude lower than those of corresponding single-chain surfactants.

  • Exceptional Surface Tension Reduction: They are highly efficient at reducing surface and interfacial tension.

  • Unique Aggregation Behavior: They can form a variety of self-assembled structures, such as spherical and rod-like micelles, vesicles, and lamellar phases.

These properties make undecanoic acid-based gemini surfactants highly promising for applications requiring high efficiency and novel self-assembly characteristics, such as in enhanced oil recovery, gene delivery, and the formulation of advanced materials.

Conclusion and Future Perspectives

The derivatization of undecanoic acid, particularly through conjugation with amino acids, offers a powerful platform for the design of a wide range of amphiphilic molecules with tunable properties. The choice of the amino acid head group significantly influences the critical micelle concentration, surface tension reduction, and wetting behavior of the resulting surfactant. As a general trend, increasing the hydrophobicity of the amino acid side chain enhances the surfactant's efficiency.

Furthermore, the advent of undecanoic acid-based gemini surfactants represents a significant leap forward, offering dramatically improved performance characteristics. As research continues to uncover the full potential of these versatile molecules, we can expect to see their increased application in a multitude of advanced technologies. The ability to rationally design and synthesize undecanoic acid derivatives with precisely controlled amphiphilic properties will undoubtedly continue to drive innovation in drug development, materials science, and beyond.

References

Safety Operating Guide

Proper Disposal of 11-(tert-Butoxy)-11-oxoundecanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 11-(tert-Butoxy)-11-oxoundecanoic acid (CAS No. 1789702-17-5). As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations.

Core Directive: A Proactive Stance on Safety

Scientific Integrity & Logic: An Evidence-Based Approach to Disposal

Our recommendations are grounded in the chemical nature of this compound, which possesses both a carboxylic acid and a tert-butyl ester functional group.

Expertise & Experience: Understanding the "Why"

The long alkyl chain of this molecule suggests low water solubility, while the carboxylic acid moiety introduces acidic properties. Structurally similar long-chain carboxylic acids and tert-butyl esters are known to be irritants to the skin and eyes.[1][2][3][4] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) to prevent contact.

Trustworthiness: A Self-Validating Protocol

The disposal procedures detailed below are aligned with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[5] By following these steps, you ensure compliance and a self-validating system of safety and environmental responsibility.

Authoritative Grounding & Comprehensive References

All procedural recommendations are supported by authoritative sources in laboratory safety and chemical waste management.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the irritant nature of similar compounds, the following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[6][7]To protect against potential splashes that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7]To prevent skin contact and potential irritation.
Body Protection A standard laboratory coat.To protect clothing and skin from accidental spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[8]The compound is a solid with low volatility under standard conditions.

Step-by-Step Disposal Protocol

Waste Characterization and Segregation:

  • Treat as Hazardous Waste: In the absence of a specific SDS, all waste containing this compound must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials such as strong oxidizing agents or bases.

For Unused or Contaminated this compound:

  • Containerization:

    • Place the solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition, free of leaks or residues on the outside.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number: "1789702-17-5".

    • List all constituents of the waste, including any solvents or other chemicals present.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[9]

For Empty Containers:

  • Decontamination:

    • Triple rinse the empty container with a suitable solvent in which this compound is soluble (e.g., ethanol, acetone).

    • Collect the rinsate as hazardous waste and add it to your designated waste container for this chemical.

  • Final Disposal:

    • Once decontaminated, deface the original label on the container.

    • Dispose of the rinsed container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

Spill and Emergency Procedures

In the event of a spill, immediate and proper response is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection: Before attempting to clean up, don the appropriate PPE as listed in the table above.

  • Containment:

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place it in a labeled hazardous waste container.

    • For a solution spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[3][10]

  • Cleanup:

    • Once contained, absorb the liquid with the absorbent material.

    • Place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area with soap and water.

    • Collect the cleaning materials and dispose of them as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_container_empty Is the container empty? start->is_container_empty collect_solid Collect in a labeled, sealed, compatible container. is_container_empty->collect_solid No triple_rinse Triple rinse with a suitable solvent. is_container_empty->triple_rinse Yes solid_waste_path Unused/Contaminated Solid or Solution empty_container_path Empty Container label_waste Label as 'Hazardous Waste' with chemical name and CAS number. collect_solid->label_waste store_waste Store in a designated satellite accumulation area. label_waste->store_waste contact_ehs Contact EHS or licensed waste contractor for disposal. store_waste->contact_ehs collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->label_waste dispose_container Dispose of container as non-hazardous lab waste. deface_label->dispose_container

Caption: Decision workflow for the disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 11-(tert-Butoxy)-11-oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 11-(tert-Butoxy)-11-oxoundecanoic acid (CAS Number: 1789702-17-5). Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for handling structurally related chemicals, namely carboxylic acids and esters, to ensure the highest level of laboratory safety. It is imperative to supplement this guidance with a thorough, compound-specific risk assessment and to consult the direct supplier for detailed safety information before commencing any work.

Hazard Identification and Risk Assessment: A Precautionary Approach

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or burns.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][5]

A thorough risk assessment should be conducted before handling, considering the quantities being used and the specific experimental procedures involved.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure.[6] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][6][7]Goggles provide protection against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[7]
Skin Protection Nitrile rubber gloves and a lab coat.[3][4][6]Nitrile gloves offer good resistance to a range of chemicals, including acids.[3][4] A lab coat protects the skin and personal clothing from contamination.[6] For tasks with a higher risk of spillage, chemical-resistant aprons and additional protective clothing may be necessary.[4]
Respiratory Protection Use in a certified chemical fume hood.[6][8]A fume hood is the primary engineering control to prevent inhalation of any dust or vapors.[4][8] If there is a potential for aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used as part of a comprehensive respiratory protection program.[5]

Minimum PPE for Laboratory Work: At a minimum, a lab coat, protective eyewear (safety glasses with side shields, though goggles are recommended), long pants, and closed-toe shoes are required when working in any laboratory where chemical hazards are present.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for ensuring laboratory safety.[8]

Preparation
  • Engineering Controls: Ensure a certified chemical fume hood is operational.[6][8] An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance.[8]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before starting work.

Handling

The following workflow diagram outlines the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_sds Review Supplier Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Workspace in Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Compound prep_hood->handle_weigh handle_dissolve Dissolve/Dilute handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp post_decon Decontaminate Glassware & Surfaces handle_exp->post_decon post_waste Segregate & Label Waste post_decon->post_waste post_ppe Remove PPE Correctly post_waste->post_ppe

Caption: General workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Don PPE: Put on all required personal protective equipment before entering the designated work area.

  • Work in a Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood to minimize inhalation exposure.[8]

  • Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure.

  • Dissolving: When dissolving the compound, add it to the solvent slowly. If diluting an acidic solution, always add the acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[8][9]

  • Transport: When moving the compound, use a secondary containment carrier to prevent spills.[8]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][8]

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

Spill Management

In the event of a spill, the response should be swift and safe.[8]

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.[8]

    • Wearing appropriate PPE, confine the spill using an absorbent material.[8]

    • Neutralize the acid by slowly adding a suitable base, such as sodium bicarbonate, from the outside of the spill inwards.[8]

    • Once neutralized (pH 6-8), absorb the residue with an inert material.[8]

    • Collect the material in a clearly labeled, sealed container for hazardous waste disposal.[8]

    • Clean the spill area with soap and water.[8]

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately.[8]

    • Alert your institution's emergency response team.

Disposal Plan
  • Waste Segregation: All materials contaminated with the compound, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[8]

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[8]

  • Waste Pickup: Follow your institution's procedures for arranging a hazardous waste pickup. Do not pour chemical waste down the drain.[6] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(tert-Butoxy)-11-oxoundecanoic acid
Reactant of Route 2
Reactant of Route 2
11-(tert-Butoxy)-11-oxoundecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.